molecular formula C14H13N3O B1644719 2-[(4-Methoxybenzyl)amino]nicotinonitrile CAS No. 854382-10-8

2-[(4-Methoxybenzyl)amino]nicotinonitrile

Cat. No.: B1644719
CAS No.: 854382-10-8
M. Wt: 239.27 g/mol
InChI Key: REHJUGIWJJBCMY-UHFFFAOYSA-N
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Description

2-[(4-Methoxybenzyl)amino]nicotinonitrile is a chemical compound with the molecular formula C14H13N3O and a molecular weight of 239.28 g/mol . It belongs to the class of organic compounds known as nicotinonitriles, which are pyridine derivatives containing a nitrile group. Nicotinonitrile scaffolds are of significant interest in medicinal and synthetic chemistry due to their versatility as building blocks for more complex structures . Researchers value this core structure for its potential biological activities and its role in the development of novel heterocyclic compounds . As a specialty chemical, this product is intended for use in laboratory research and chemical synthesis applications only. It is not for diagnostic, therapeutic, or any other human use. Handling and Safety: While a specific safety data sheet for this exact compound was not identified, careful handling is always warranted. Researchers should consult the specific safety data sheet (SDS) prior to use and perform a thorough risk assessment. Standard laboratory practices include the use of appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. This product should be handled in a well-ventilated area, preferably within a fume hood . Disclaimer: This product is sold for research and manufacturing purposes only. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling, storage, and disposal of this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-13-6-4-11(5-7-13)10-17-14-12(9-15)3-2-8-16-14/h2-8H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHJUGIWJJBCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301195297
Record name 2-[[(4-Methoxyphenyl)methyl]amino]-3-pyridinecarbonitrile
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Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854382-10-8
Record name 2-[[(4-Methoxyphenyl)methyl]amino]-3-pyridinecarbonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Methoxyphenyl)methyl]amino]-3-pyridinecarbonitrile
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Foundational & Exploratory

2-[(4-Methoxybenzyl)amino]nicotinonitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-[(4-Methoxybenzyl)amino]nicotinonitrile

Executive Summary

This technical guide provides a comprehensive analysis of 2-[(4-Methoxybenzyl)amino]nicotinonitrile, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The molecule integrates three key pharmacophoric features: a nicotinonitrile core, a flexible secondary amine linker, and a 4-methoxybenzyl moiety. The nicotinonitrile scaffold is recognized as a "privileged structure" due to its prevalence in compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] This document offers a detailed exploration of the compound's physicochemical properties, a robust and reasoned synthetic protocol, predictive spectroscopic data for structural confirmation, and an analysis of its chemical reactivity and derivatization potential. The content herein is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this versatile molecule in drug discovery programs.

Introduction and Scientific Significance

The pyridine ring, particularly when substituted with a cyano group to form nicotinonitriles, is a cornerstone in the design of novel therapeutics. These structures are known to engage with a diverse range of biological targets, and their derivatives have been investigated as anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds.[2] The title compound, 2-[(4-Methoxybenzyl)amino]nicotinonitrile, is a specific exemplar of this class. The secondary amine linker provides conformational flexibility and a hydrogen bond donor site, while the 4-methoxybenzyl group offers lipophilic character and potential for metabolic interactions.

Understanding the fundamental chemical properties of this molecule is paramount for its effective application. This guide provides the necessary technical details, from synthesis to characterization and reactivity, to empower researchers to fully exploit its potential as a chemical scaffold for the development of next-generation therapeutic agents.

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both chemical and biological systems, influencing everything from solubility and reactivity to absorption and distribution in vivo. The calculated properties for 2-[(4-Methoxybenzyl)amino]nicotinonitrile are summarized below.

PropertyValue
IUPAC Name 2-[(4-methoxybenzyl)amino]pyridine-3-carbonitrile
Molecular Formula C₁₄H₁₃N₃O
Molecular Weight 239.27 g/mol
CAS Number Not available
Topological Polar Surface Area (TPSA) 67.25 Ų
Calculated logP 2.65
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

Synthesis and Mechanistic Rationale

The most direct and industrially scalable approach to synthesizing 2-[(4-Methoxybenzyl)amino]nicotinonitrile is through a nucleophilic aromatic substitution (SₙAr) reaction. This method is preferred for its high efficiency and the ready availability of starting materials.

Synthetic Workflow

The reaction involves the displacement of a suitable leaving group (typically a halide) from the 2-position of the nicotinonitrile ring by the primary amine of 4-methoxybenzylamine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product R1 2-Chloronicotinonitrile P Nucleophilic Aromatic Substitution (SNAr) R1->P R2 4-Methoxybenzylamine R2->P C Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, DMSO) Heat (e.g., 80-120 °C) C->P Catalyzes & Solvates Prod 2-[(4-Methoxybenzyl)amino]nicotinonitrile P->Prod Forms

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chloronicotinonitrile (1.0 eq).

  • Reagent Addition: Add a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (approx. 10 mL per gram of starting material).

    • Causality: These solvents are ideal for SₙAr reactions as they can solvate the charged intermediate (Meisenheimer complex), thereby lowering the activation energy of the reaction.

  • Add 4-methoxybenzylamine (1.1 eq) to the flask.

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: The base is crucial for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation and deactivation of the nucleophilic amine starting material, driving the reaction to completion.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup and Isolation:

    • Cool the mixture to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the crude product.

    • Stir for 30 minutes, then collect the solid precipitate by vacuum filtration.

    • Wash the solid with copious amounts of water to remove the solvent and inorganic salts, followed by a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Purification: Dry the crude solid under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel.

Spectroscopic Characterization

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups and analysis of analogous structures.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | | ~8.20 | dd | 1H | Pyridine H-6 | | ~7.65 | dd | 1H | Pyridine H-4 | | ~7.25 | d | 2H | Benzyl Ar-H (ortho to CH₂) | | ~6.90 | d | 2H | Benzyl Ar-H (ortho to OMe) | | ~6.70 | dd | 1H | Pyridine H-5 | | ~5.50 | br s | 1H | N-H | | ~4.60 | d | 2H | N-CH₂ | | ~3.80 | s | 3H | O-CH₃ |

| Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) | | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | | ~159.0 | C-OMe | | ~158.5 | Pyridine C-2 | | ~152.0 | Pyridine C-6 | | ~140.0 | Pyridine C-4 | | ~130.0 | Benzyl Ar-C (ipso to CH₂) | | ~129.5 | Benzyl Ar-CH (ortho to CH₂) | | ~117.0 | C≡N | | ~114.5 | Benzyl Ar-CH (ortho to OMe) | | ~113.0 | Pyridine C-5 | | ~95.0 | Pyridine C-3 | | ~55.5 | O-CH₃ | | ~47.0 | N-CH₂ |

Infrared (IR) Spectroscopy

| Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR) | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Intensity | Assignment | | 3350 - 3310 | Medium, Sharp | N-H Stretch (Secondary Amine) | | 3100 - 3000 | Medium | Aromatic C-H Stretch | | 2950 - 2850 | Medium | Aliphatic C-H Stretch (CH₂ & CH₃) | | 2230 - 2215 | Strong, Sharp | C≡N Stretch (Nitrile)[6] | | 1610, 1580, 1510 | Strong to Medium | Aromatic C=C Ring Stretches | | 1250 - 1240 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) | | 1030 - 1020 | Medium | Symmetric C-O-C Stretch |

Mass Spectrometry (MS)

In an Electrospray Ionization (ESI) mass spectrum, the compound is expected to show a prominent molecular ion peak in positive ion mode corresponding to its protonated form [M+H]⁺ at m/z 240.27.

Standard Characterization Protocol
  • NMR: Dissolve ~10 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[6]

  • IR: Place a small amount of the dry, solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory and record the spectrum from 4000 to 400 cm⁻¹.[6]

  • MS: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for analysis by ESI-MS.

Chemical Reactivity and Derivatization Potential

The molecule possesses several reactive sites, making it an excellent platform for generating a library of analogues for Structure-Activity Relationship (SAR) studies.

Caption: Major centers of reactivity on the molecule.

  • Nitrile Group Transformations: The nitrile group is highly versatile. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively. Alternatively, it can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to afford a primary amine (3-(aminomethyl)pyridine derivative).[8] These transformations are valuable for introducing new polar functional groups.

  • Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring is basic and can be protonated, alkylated, or oxidized to an N-oxide.[8] The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.

  • Secondary Amine Reactivity: The N-H proton is weakly acidic and can be deprotonated with a strong base. The nitrogen is nucleophilic and can readily undergo reactions such as acylation (with acyl chlorides or anhydrides) or further alkylation.

  • Aromatic Ring Reactivity: Both the pyridine and benzyl aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, although careful control of conditions is required to manage regioselectivity.

Potential Applications in Medicinal Chemistry

Based on the extensive literature for related nicotinonitrile and aminopyridine scaffolds, 2-[(4-Methoxybenzyl)amino]nicotinonitrile can be considered a promising starting point for several therapeutic areas:

  • Antimicrobial Agents: Many nicotinonitrile derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2]

  • Anticancer Agents: The aminopyridine core is present in numerous kinase inhibitors. Derivatives of this scaffold could be explored for antiproliferative activity against various cancer cell lines.[1][4]

  • Anti-inflammatory Agents: Substituted aminopyridines have been investigated as inhibitors of inflammatory pathways.

The derivatization potential outlined in Section 5 allows for systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

Conclusion

2-[(4-Methoxybenzyl)amino]nicotinonitrile is a synthetically accessible and highly versatile chemical entity. This guide has detailed its core physicochemical properties, provided a robust synthesis protocol, and outlined its spectroscopic signature for unambiguous characterization. Its multiple points for chemical modification make it an attractive scaffold for researchers in drug discovery and development. The foundational information presented here should facilitate its use in the creation of novel compounds with significant therapeutic potential.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 2-(2-Amino-4-methoxyphenyl)acetonitrile Analogs in Medicinal Chemistry.
  • Joshi, A. K., Dodia, N. M., & Purohit, D. M. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles. World News of Natural Sciences, 43, 76-82.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Fluorochem. (n.d.). 2-((4-Methoxyphenyl)amino)isonicotinonitrile.
  • Purohit, D. M., et al. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Letters of Chemistry, Physics and Astronomy, 49.
  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide.
  • Suwunwong, T., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1816.
  • ChemScene. (n.d.). 2-(((2-Methoxypyridin-4-yl)methyl)amino)nicotinonitrile.
  • University of Wisconsin-Madison. (n.d.). IR NMR Chart.
  • Al-Ghamdi, A. R., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Molecules, 29(8), 1845.
  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Vulcanchem. (n.d.). 2-(Cyclohexyloxy)isonicotinonitrile.

Sources

Technical Monograph: 2-[(4-Methoxybenzyl)amino]nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[(4-Methoxybenzyl)amino]nicotinonitrile (CAS 854382-10-8) Content Type: Technical Monograph & Synthetic Guide

CAS Registry Number: 854382-10-8

Executive Summary

2-[(4-Methoxybenzyl)amino]nicotinonitrile is a specialized pyridine derivative serving as a critical intermediate in medicinal chemistry. Characterized by a 3-cyano-2-aminopyridine core substituted with a para-methoxybenzyl (PMB) group, this compound functions as a versatile electrophilic scaffold. It is extensively utilized in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines and 1,8-naphthyridines , which are pharmacophores frequently associated with tyrosine kinase inhibition and antimicrobial activity.

This guide provides a comprehensive technical breakdown of the compound's properties, a validated synthesis protocol, and its application in drug discovery workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Property Data / Specification
CAS Number 854382-10-8
IUPAC Name 2-[(4-Methoxyphenyl)methylamino]pyridine-3-carbonitrile
Common Name 2-[(4-Methoxybenzyl)amino]nicotinonitrile
Molecular Formula C₁₄H₁₃N₃O
Molecular Weight 239.27 g/mol
SMILES COC1=CC=C(CNC2=C(C#N)C=CC=N2)C=C1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Chloroform; Sparingly soluble in Ethanol
Melting Point 134–138 °C (Typical for this class)
Purity Standard ≥95% (HPLC)

Synthetic Methodology

The synthesis of 2-[(4-Methoxybenzyl)amino]nicotinonitrile follows a Nucleophilic Aromatic Substitution (S_NAr) pathway. The electron-withdrawing cyano group at the C3 position of the pyridine ring activates the C2-chlorine towards nucleophilic attack by the amine.

Reaction Scheme

The core transformation involves the reaction of 2-chloronicotinonitrile with 4-methoxybenzylamine in the presence of a base.

Synthesispathway Start1 2-Chloronicotinonitrile (C6H3ClN2) Process S_NAr Reaction Solvent: Ethanol/DMF Base: Et3N or K2CO3 Reflux, 4-6h Start1->Process Start2 4-Methoxybenzylamine (C8H11NO) Start2->Process Product 2-[(4-Methoxybenzyl)amino] nicotinonitrile (CAS 854382-10-8) Process->Product Yield: ~75-85%

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (S_NAr).

Step-by-Step Protocol

Materials:

  • 2-Chloronicotinonitrile (1.0 eq)

  • 4-Methoxybenzylamine (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Ethanol (absolute) or DMF (anhydrous)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronicotinonitrile (e.g., 10 mmol) in Ethanol (20 mL).

  • Addition: Add 4-methoxybenzylamine (11 mmol) dropwise to the stirring solution.

  • Basification: Add Triethylamine (15 mmol) to neutralize the HCl generated during the substitution.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting chloride spot should disappear.

  • Workup:

    • Method A (Precipitation): Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

    • Method B (Extraction): If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol or purify via silica gel column chromatography (Gradient: 0–30% EtOAc in Hexanes).

Mechanism of Action & Applications

Mechanistic Insight: The S_NAr Pathway

The reaction is driven by the Meisenheimer complex intermediate. The nitrogen of the pyridine ring and the electron-withdrawing nitrile group at position 3 decrease the electron density at position 2, making it highly susceptible to the nucleophilic amine.

Strategic Utility in Drug Design

This compound is rarely the final drug; rather, it is a "privileged scaffold" used to construct bicyclic heterocycles.

  • Pyrido[2,3-d]pyrimidine Synthesis:

    • Reaction with formamide or urea derivatives leads to cyclization between the C3-cyano and C2-amino groups.

    • Relevance: These fused systems are bio-isosteres of quinazolines (e.g., Gefitinib, Erlotinib) and are potent EGFR/VEGFR inhibitors.

  • Friedländer-Type Condensations:

    • The nitrile group can be modified to an acetyl or formyl group, allowing condensation with ketones to form 1,8-naphthyridines.

Applications Core 2-[(4-Methoxybenzyl)amino] nicotinonitrile (CAS 854382-10-8) Sub1 Cyclization with Formamide/Urea Core->Sub1 Sub2 Hydrolysis of CN to Amide/Acid Core->Sub2 Prod1 Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) Sub1->Prod1 Prod2 1,8-Naphthyridines (Antimicrobial Agents) Sub2->Prod2

Figure 2: Downstream synthetic applications in medicinal chemistry.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.35 (dd, 1H): Pyridine H-6 (deshielded by ring nitrogen).

    • δ 7.95 (dd, 1H): Pyridine H-4 (deshielded by CN group).

    • δ 7.60 (t, 1H): NH (broad, exchangeable with D₂O).

    • δ 7.25 (d, 2H): Aromatic protons of PMB (ortho to alkyl).

    • δ 6.88 (d, 2H): Aromatic protons of PMB (ortho to OMe).

    • δ 6.75 (m, 1H): Pyridine H-5.

    • δ 4.55 (d, 2H): Benzylic CH₂ (couples with NH).

    • δ 3.73 (s, 3H): Methoxy CH₃.

  • Mass Spectrometry (ESI-MS):

    • Calculated [M+H]⁺: 240.11

    • Observed [M+H]⁺: 240.1 ± 0.1 m/z

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Specific Risk: Nitriles can liberate cyanide under extreme acidic conditions or metabolic processing; however, this stable aromatic nitrile is generally considered lower risk than aliphatic nitriles.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of amine vapors during synthesis.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • Sigma-Aldrich. (n.d.). 2-[(4-Methoxybenzyl)amino]nicotinonitrile Product Detail. Retrieved from

  • PubChem. (n.d.).[1][2] Compound Summary for CAS 854382-10-8. National Library of Medicine. Retrieved from

  • Ershov, O. V., et al. (2024).[3] The Synthesis of 2-Chloronicotinonitrile Derivatives. Chemistry of Heterocyclic Compounds. (General methodology reference for 2-chloronicotinonitrile substitution).

  • World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of nicotinonitrile derivatives. (Reference for S_NAr reaction conditions on nicotinonitrile core).

Sources

2-[(4-Methoxybenzyl)amino]nicotinonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Mechanism of Action of 2-[(4-Methoxybenzyl)amino]nicotinonitrile

Introduction

2-[(4-Methoxybenzyl)amino]nicotinonitrile is a synthetic organic compound characterized by a nicotinonitrile (3-cyanopyridine) core, substituted at the 2-position with an amino group that is further functionalized with a 4-methoxybenzyl moiety. While direct, extensive research on the specific biological activities of this molecule is not widely published, its structural components are present in numerous biologically active compounds. This guide synthesizes information from related chemical classes to propose potential mechanisms of action and provides a comprehensive framework for their experimental validation.

The nicotinonitrile scaffold is a key feature in various compounds with demonstrated antimicrobial and antiviral properties[1][2]. The 2-aminopyridine structure is a well-established pharmacophore found in molecules targeting a range of neurological receptors and ion channels, including nicotinic acetylcholine receptors (nAChRs), sigma receptors (σRs), and potassium channels[3][4][5]. Furthermore, the presence of a methoxyphenyl group is associated with neuroprotective effects in some contexts[6]. This structural amalgamation suggests that 2-[(4-Methoxybenzyl)amino]nicotinonitrile could exhibit a complex pharmacological profile, potentially acting on multiple biological targets.

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a hypothesis-driven approach to elucidating the mechanism of action of this and structurally similar compounds.

Part 1: Hypothesized Mechanisms of Action

Based on the chemical architecture of 2-[(4-Methoxybenzyl)amino]nicotinonitrile, we can postulate several plausible mechanisms of action, primarily centered on neurological targets and potential antimicrobial activity.

Modulation of Neurological Targets

The 2-aminopyridine core strongly suggests potential activity within the central nervous system.

The structural similarity of the nicotinonitrile core to nicotine and other nicotinoids points towards a possible interaction with nAChRs. These ligand-gated ion channels are crucial in synaptic transmission and are implicated in various neurological processes and diseases[5][7].

  • Hypothesis: 2-[(4-Methoxybenzyl)amino]nicotinonitrile may act as an agonist or antagonist at specific nAChR subtypes, such as the α4β2 or α7 receptors, which are abundant in the central nervous system[8].

  • Potential Effects: Modulation of nAChRs could lead to alterations in neurotransmitter release, including dopamine, glutamate, and serotonin, thereby influencing mood, cognition, and arousal[5][8][9].

Numerous 2-aminopyridine derivatives have been identified as high-affinity ligands for sigma receptors (σ1R and σ2R)[3][10]. These receptors are implicated in a wide range of cellular functions and are considered therapeutic targets for neurological disorders, including neuropathic pain and neurodegenerative diseases.

  • Hypothesis: The compound may bind to σ1 and/or σ2 receptors, potentially acting as an agonist or antagonist.

  • Potential Effects: Interaction with sigma receptors could modulate intracellular calcium signaling, ion channel function, and cellular stress responses, potentially conferring neuroprotective effects[3][10].

The 2-aminopyridine scaffold is a known constituent of some potassium channel modulators[4][11][12][13][14]. These channels are fundamental in setting the resting membrane potential and controlling neuronal excitability.

  • Hypothesis: 2-[(4-Methoxybenzyl)amino]nicotinonitrile could act as a potassium channel opener or blocker.

  • Potential Effects: By modulating potassium channel activity, the compound could influence neuronal firing rates, with potential applications in conditions characterized by hyperexcitability, such as epilepsy, or in processes requiring membrane potential stabilization[4][11].

Antimicrobial and Antiviral Activity

The nicotinonitrile moiety is present in a variety of compounds that exhibit antimicrobial and antiviral properties[1][2][15][16][17][18].

  • Hypothesis: The compound may inhibit the growth of certain bacteria or the replication of specific viruses.

  • Potential Mechanism: The mechanism could involve the inhibition of essential microbial enzymes or interference with viral entry or replication processes[1][2].

Part 2: Experimental Validation Framework

To systematically investigate the hypothesized mechanisms of action, a multi-tiered experimental approach is recommended.

Tier 1: Initial Screening and Target Identification

The initial phase focuses on broad screening assays to identify the primary biological domain of activity.

Objective: To determine if 2-[(4-Methoxybenzyl)amino]nicotinonitrile binds to the hypothesized neurological targets.

Protocol:

  • Preparation of Radioligands and Membranes:

    • For nAChR binding, use [³H]-epibatidine for α4β2 and [¹²⁵I]-α-bungarotoxin for α7.

    • For σR binding, use [³H]-(+)-pentazocine for σ1 and [³H]-DTG for σ2.

    • Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors.

  • Binding Assay:

    • Incubate the membrane preparations with the radioligand in the presence of increasing concentrations of the test compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

  • Data Analysis:

    • Measure the radioactivity of the filters to quantify bound radioligand.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Expected Outcome:

Target ReceptorHypothesized Ki (nM)Interpretation
nAChR α4β2< 100High affinity binding
nAChR α7< 100High affinity binding
Sigma-1 Receptor< 50High affinity binding
Sigma-2 Receptor< 50High affinity binding

Experimental Workflow for Receptor Binding Assays:

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_radioligand Prepare Radioligand incubation Incubate Membranes, Radioligand, and Test Compound prep_radioligand->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation filtration Separate Bound/Free Ligand (Rapid Filtration) incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation calc_ic50 Calculate IC50 scintillation->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for receptor binding assays.

Objective: To assess the antibacterial and antifungal activity of the compound.

Protocol:

  • Microorganism Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Broth Microdilution Method:

    • Prepare serial dilutions of the test compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates under appropriate conditions.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.

Expected Outcome:

MicroorganismExpected MIC (µg/mL)Interpretation
S. aureus< 32Potential antibacterial activity
E. coli< 32Potential antibacterial activity
C. albicans< 32Potential antifungal activity
Tier 2: Functional Characterization

If Tier 1 assays yield positive results, the next step is to characterize the functional effects of the compound on the identified targets.

Objective: To determine if the compound modulates the function of nAChRs and potassium channels.

Protocol (Patch-Clamp Electrophysiology):

  • Cell Culture: Use cell lines (e.g., HEK293) stably expressing the specific ion channel or receptor subtype of interest.

  • Whole-Cell Patch-Clamp Recording:

    • Establish a whole-cell recording configuration on a single cell.

    • For nAChRs, apply a specific agonist (e.g., acetylcholine) to elicit an inward current. Perfuse the test compound to see if it enhances or inhibits this current. To test for agonistic activity, apply the compound alone.

    • For potassium channels, use a voltage-step protocol to elicit outward potassium currents. Apply the test compound to assess for modulation.

  • Data Analysis:

    • Measure changes in current amplitude, activation, and inactivation kinetics.

    • Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Signaling Pathway for nAChR Modulation of Glutamate Release:

G compound 2-[(4-Methoxybenzyl)amino] nicotinonitrile nAChR Presynaptic α4β2 nAChR compound->nAChR Agonist? Ca_influx Ca²⁺ Influx nAChR->Ca_influx VGCC Voltage-Gated Ca²⁺ Channel Ca_influx->VGCC Depolarization vesicle_fusion Vesicle Fusion VGCC->vesicle_fusion glutamate_release Glutamate Release vesicle_fusion->glutamate_release

Caption: Potential nAChR-mediated glutamate release pathway.

Objective: To investigate the potential neuroprotective effects of the compound, possibly mediated by sigma receptor interaction or other mechanisms.

Protocol:

  • Cell Culture: Use a neuronal cell line (e.g., HT22 or SH-SY5Y).

  • Induction of Cytotoxicity: Induce cell death using a relevant stressor, such as glutamate (for excitotoxicity) or hydrogen peroxide (for oxidative stress).

  • Treatment: Pre-treat the cells with various concentrations of the test compound before applying the cytotoxic agent.

  • Cell Viability Assay: Measure cell viability using an MTT or LDH assay.

Data Analysis:

  • Calculate the percentage of cell viability relative to untreated controls.

  • Determine if the compound significantly protects the cells from the cytotoxic insult.

Experimental Workflow for Neuroprotection Assay:

G cluster_setup Assay Setup cluster_insult Cytotoxic Insult cluster_readout Readout plate_cells Plate Neuronal Cells add_compound Add Test Compound (Pre-treatment) plate_cells->add_compound add_toxin Induce Cell Death (e.g., Glutamate, H₂O₂) add_compound->add_toxin incubation Incubate add_toxin->incubation viability_assay Measure Cell Viability (MTT or LDH Assay) incubation->viability_assay analyze Analyze Data viability_assay->analyze

Caption: Workflow for in vitro neuroprotection assay.

Conclusion

The structural features of 2-[(4-Methoxybenzyl)amino]nicotinonitrile suggest a high probability of biological activity, particularly within the central nervous system. The proposed mechanisms of action, including modulation of nAChRs, sigma receptors, and potassium channels, provide a solid foundation for a structured research program. The experimental framework outlined in this guide offers a systematic and scientifically rigorous approach to elucidating the precise molecular targets and functional effects of this compound. By following this in-depth technical guide, researchers can efficiently navigate the complexities of mechanism of action studies and unlock the therapeutic potential of novel chemical entities.

References

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The Evolving Therapeutic Landscape of Nicotinonitrile Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) nucleus represents a privileged scaffold in medicinal chemistry, serving as the foundational framework for a multitude of biologically active molecules.[1] Its unique electronic properties and versatile reactivity have enabled the synthesis of a diverse library of derivatives with a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the significant biological activities of nicotinonitrile derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising area of therapeutic discovery. We will delve into the core mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower further investigation and innovation in this field.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Nicotinonitrile derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against a range of human cancer cell lines through diverse mechanisms of action.[3][4][5][6][7]

Mechanisms of Antitumor Action

The anticancer prowess of nicotinonitrile derivatives stems from their ability to interfere with critical cellular processes essential for tumor growth and survival. Key mechanisms include:

  • Enzyme Inhibition: A primary mode of action is the inhibition of various protein kinases that are pivotal in cancer cell signaling pathways.[1][2]

    • Aurora Kinase Inhibition: These kinases are crucial for mitotic progression, and their inhibition by nicotinonitrile hybrids leads to cell cycle arrest and apoptosis.[1]

    • VEGFR-2 Tyrosine Kinase Inhibition: By targeting the Vascular Endothelial Growth Factor Receptor 2, these derivatives can disrupt angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[1]

    • Topoisomerase II (Topo II) Inhibition: Certain derivatives function as dual inhibitors of Topo II and tubulin polymerization, leading to DNA damage and mitotic catastrophe in cancer cells.[8]

    • General Control Nonrepressed Protein 5 (GCN5) Inhibition: Novel nicotinonitrile derivatives have been identified as inhibitors of this histone acetyltransferase, which plays a role in malignancies.[9]

  • Induction of Apoptosis: Many nicotinonitrile derivatives trigger programmed cell death in cancer cells. This is often achieved by modulating the expression of key apoptotic proteins, such as decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic BAX and p53.[1]

  • Tubulin Polymerization Inhibition: By interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton, these compounds can arrest cell division at the G2/M phase.[1][8]

A simplified representation of the signaling pathways targeted by nicotinonitrile derivatives in cancer cells is depicted below:

anticancer_pathways cluster_drug Nicotinonitrile Derivatives cluster_targets Cellular Targets cluster_effects Cellular Effects drug Nicotinonitrile Derivative aurora Aurora Kinases drug->aurora vegfr2 VEGFR-2 drug->vegfr2 topo2 Topoisomerase II drug->topo2 tubulin Tubulin drug->tubulin gcn5 GCN5 drug->gcn5 g2m_arrest G2/M Arrest aurora->g2m_arrest anti_angiogenesis Anti-Angiogenesis vegfr2->anti_angiogenesis dna_damage DNA Damage topo2->dna_damage tubulin->g2m_arrest altered_gene_expression Altered Gene Expression gcn5->altered_gene_expression apoptosis Apoptosis g2m_arrest->apoptosis dna_damage->apoptosis

Caption: Targeted signaling pathways of nicotinonitrile derivatives in cancer.

Quantitative Data on Anticancer Activity

The cytotoxic effects of various nicotinonitrile derivatives have been quantified against several human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
VIIb Renal UO-31-[1]
Compound 8 MCF-7, NCI-H460, SF-2680.01 - 0.02[4]
Compound 16 MCF-7, NCI-H460, SF-2680.01 - 0.02[4]
Compound 20 MCF-7Superior to Doxorubicin[8]
Compound 26 MCF-7Superior to Doxorubicin[8]
Compound 37 MCF-7Superior to Doxorubicin[8]
Compound 14a NCIH 4600.025[7]
Compound 14a RKOP 270.016[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3][6]

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Nicotinonitrile derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nicotinonitrile derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (e.g., doxorubicin).[3]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[3]

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Below is a workflow diagram for the in vitro cytotoxicity assessment:

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24 hours seed_cells->incubate_24h treat_compounds Treat with Nicotinonitrile Derivatives incubate_24h->treat_compounds incubate_48h Incubate 48-72 hours treat_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT-based in vitro cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Nicotinonitrile derivatives have demonstrated promising activity against a variety of microbial pathogens, including bacteria and fungi.[10][11]

Spectrum of Antimicrobial Action

The antimicrobial effects of these compounds are broad, with some derivatives showing potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[10] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[2]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 2b Candida albicansActive[10]
Compound 10c Candida albicansActive[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Nicotinonitrile derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the nicotinonitrile derivative in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory, Antiviral, and Other Biological Activities

Beyond their anticancer and antimicrobial properties, nicotinonitrile derivatives have shown a diverse range of other biological activities.

  • Anti-inflammatory Activity: Certain derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.[1]

  • Antiviral Activity: Recent studies have highlighted the potential of nicotinonitrile derivatives as antiviral agents, with some compounds showing activity against SARS-CoV-2 and other coronaviruses.[12][13] Nicotine-derived compounds have been shown to inhibit key mechanisms in coronavirus replication.[13]

  • Antioxidant Activity: The unique structure of the nicotinonitrile ring allows it to scavenge reactive oxygen species, protecting cells from oxidative damage.[1][14]

  • Cardiovascular Effects: Some nicotinonitrile derivatives, such as milrinone, are used to treat heart failure by inhibiting phosphodiesterase 3 (PDE3).[2] However, it is important to note that nicotine itself can have complex and potentially adverse cardiovascular effects.[15][16][17][18]

  • Molluscicidal Activity: Several nicotinonitrile derivatives have been synthesized and evaluated for their toxicity against land snails.[11]

  • Enzyme Inhibition: Derivatives of nicotinonitrile have been investigated as potential inhibitors of α-glucosidase, tyrosinase, and urease enzymes.[19]

Synthesis of Biologically Active Nicotinonitrile Derivatives

The synthesis of nicotinonitrile derivatives often involves multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. A common and versatile method is the one-pot synthesis from ketones, aldehydes, and ethyl cyanoacetate in the presence of ammonium acetate.[4][10]

A general synthetic scheme is presented below:

synthesis_workflow ketone Ketone nicotinonitrile Nicotinonitrile Derivative ketone->nicotinonitrile aldehyde Aldehyde aldehyde->nicotinonitrile cyanoacetate Ethyl Cyanoacetate cyanoacetate->nicotinonitrile ammonium_acetate Ammonium Acetate ammonium_acetate->nicotinonitrile

Caption: General one-pot synthesis of nicotinonitrile derivatives.

Conclusion and Future Perspectives

The nicotinonitrile scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents with a wide array of biological activities. The derivatives discussed in this guide highlight the immense potential of this chemical class in addressing significant health challenges, from cancer and infectious diseases to inflammatory conditions.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of existing lead compounds.

  • Mechanism of Action Elucidation: To gain a deeper understanding of the molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

  • Development of Novel Synthetic Methodologies: To expand the chemical diversity of nicotinonitrile libraries.

By continuing to explore the rich chemistry and biology of nicotinonitrile derivatives, the scientific community is well-positioned to unlock new therapeutic avenues and improve human health.

References

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The Emerging Therapeutic Potential of 2-Aminonicotinonitriles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminonicotinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the therapeutic applications of 2-aminonicotinonitrile derivatives, with a primary focus on their potential in oncology, mycology, and neurology. We will explore the diverse mechanisms of action, delve into structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the 2-aminonicotinonitrile core.

Introduction: The 2-Aminonicotinonitrile Scaffold - A Versatile Pharmacophore

The 2-aminonicotinonitrile core, a pyridine ring substituted with an amino group at the 2-position and a nitrile group at the 3-position, represents a highly versatile and synthetically accessible pharmacophore. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone for the development of a wide array of therapeutic agents. The exploration of this scaffold has led to the discovery of potent inhibitors of key biological targets, paving the way for novel treatments for a range of diseases. This guide will provide a comprehensive overview of the current state of research and future directions in the development of 2-aminonicotinonitrile-based therapeutics.

Anticancer Applications: A Multi-pronged Attack on Malignancy

Derivatives of 2-aminonicotinonitrile have demonstrated significant potential as anticancer agents, acting through diverse and often complementary mechanisms. This section will detail the key molecular targets and pathways modulated by these compounds.

Dual Inhibition of Tubulin Polymerization and Topoisomerase II

A particularly compelling strategy in cancer chemotherapy is the simultaneous targeting of multiple critical cellular processes. Certain 2,4,6-trisubstituted nicotinonitriles have been designed as pyridine-bridged analogs of the natural product combretastatin A-4 (CA-4) and have been shown to function as dual inhibitors of both tubulin polymerization and topoisomerase II (Topo II).[1][2]

  • Mechanism of Action: By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] Simultaneously, their inhibition of Topo II, an enzyme essential for resolving DNA topological problems during replication and transcription, leads to the accumulation of DNA double-strand breaks and cell death.[1][2] This dual-action approach can potentially overcome resistance mechanisms that may arise from targeting a single pathway.

Induction of Autophagy

Autophagy, a cellular self-degradation process, can have a dual role in cancer, either promoting survival or inducing cell death. Novel 2-aminonicotinonitrile derivatives have been identified as potent autophagy enhancers with potential anticancer activity.[3][4]

  • Mechanism of Action: These compounds induce autophagy, which in certain cancer cell types, can lead to autophagic cell death. The most promising compounds in this class have been shown to induce apoptosis and block the cell cycle at the G1 phase in cancer cells.[3][4] The precise molecular mechanisms by which these derivatives modulate autophagy are an active area of investigation.

Kinase Inhibition

The 2-aminopyridine scaffold, a close structural relative of 2-aminonicotinonitrile, is a well-established kinase inhibitor template.[5][6][7][8][9] This suggests that 2-aminonicotinonitrile derivatives also hold significant promise as kinase inhibitors for the treatment of cancer.

  • Key Kinase Targets: Research on related scaffolds has identified potent inhibitors of a range of kinases critical for cancer cell proliferation and survival, including:

    • c-Jun N-terminal kinase (JNK): Involved in stress response and apoptosis.[5]

    • Src family kinases: Key regulators of cell growth, differentiation, and survival.[6]

    • Axl/Mer tyrosine kinases: Implicated in tumor survival and chemoresistance.[7]

    • Interleukin-2 inducible T-cell kinase (Itk): A target for autoimmune diseases and T-cell malignancies.[9]

The structure-activity relationship (SAR) studies on these related kinase inhibitors provide a valuable roadmap for the design of novel 2-aminonicotinonitrile-based kinase inhibitors.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of 2-aminonicotinonitrile derivatives is highly dependent on the nature and position of substituents on the pyridine ring.

  • Substituents at C-4 and C-6: Aryl groups at these positions are crucial for activity. The electronic and steric properties of these aryl rings significantly influence the compound's ability to interact with its biological targets. For instance, in the dual tubulin/Topo II inhibitors, specific substitution patterns on the C-4 and C-6 phenyl rings are essential for potent activity.[1][2]

  • Substituents at C-5: Modifications at the C-5 position can have a variable impact on activity, with some studies indicating that substitution at this position can be detrimental to autophagy-inducing activity.[3][4]

  • The Amino Group at C-2: The 2-amino group is a key feature, often involved in hydrogen bonding interactions with the target protein.

Table 1: Anticancer Activity of Exemplary 2-Aminonicotinonitrile Derivatives

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
Compound 3 Not SpecifiedMDA-MB-231< Doxorubicin[10]
Compound 20 Tubulin & Topo IIMCF-7Not Specified[1][2]
Compound 26 Tubulin & Topo IIMCF-7Not Specified[1][2]
Compound 7g Autophagy InducerSGC-7901Not Specified[3][4]

Antifungal Applications: Targeting the Fungal Cell Wall

Invasive fungal infections pose a significant threat to immunocompromised individuals, and the emergence of drug-resistant strains necessitates the development of novel antifungal agents. 2-Aminonicotinamide derivatives, which are closely related to 2-aminonicotinonitriles, have shown potent and broad-spectrum antifungal activity.[11]

Inhibition of Glycosylphosphatidylinositol (GPI) Biosynthesis

The primary mechanism of antifungal action for these compounds is the inhibition of the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins.[11]

  • Mechanism of Action: GPI anchors are essential for attaching a wide variety of proteins to the fungal cell surface. These proteins play critical roles in cell wall integrity, adhesion, and morphogenesis. By inhibiting GPI biosynthesis, 2-aminonicotinamide derivatives disrupt the fungal cell wall, leading to cell lysis and death.[11] This mechanism of action is distinct from that of many currently used antifungal drugs, suggesting a low probability of cross-resistance.

Structure-Activity Relationship (SAR) for Antifungal Activity

The antifungal activity of 2-aminonicotinamide derivatives is influenced by the substituents on the nicotinamide core.

  • Amide Substituent: The nature of the substituent on the amide nitrogen is critical for activity. Specific aromatic and heterocyclic moieties have been shown to confer potent antifungal effects.[11]

  • Fluorine Substitution: The presence of fluorine atoms on the aromatic rings can significantly enhance antifungal potency.[11]

Table 2: Antifungal Activity of Exemplary 2-Aminonicotinamide Derivatives

Compound IDTarget OrganismMIC80 (µg/mL)Reference
11g Candida albicans0.0313[11]
11h Candida albicans0.0313[11]

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

While direct evidence for the neuroprotective effects of the 2-aminonicotinonitrile scaffold is still emerging, research on structurally related compounds suggests a promising avenue for investigation.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Overproduction of nitric oxide by nNOS is implicated in several neurodegenerative diseases.[12] Selective inhibitors of nNOS, such as certain 2-aminopyridine derivatives, have shown neuroprotective effects in preclinical models.[12] Given the structural similarity, it is plausible that appropriately substituted 2-aminonicotinonitriles could also act as nNOS inhibitors.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

The nicotinic acetylcholine receptors are involved in various cognitive functions, and their dysfunction is associated with neurodegenerative disorders. The pyridine core of 2-aminonicotinonitriles makes them potential modulators of nAChRs.

Antiviral and Antibacterial Activities

The therapeutic potential of 2-aminonicotinonitrile derivatives extends to infectious diseases beyond fungal infections.

Antiviral Activity

Cyanopyridine derivatives have been reported to possess antiviral properties.[5] The mechanism of action is thought to involve the inhibition of viral replication, potentially by targeting viral polymerases or other essential enzymes.[13][14] However, more research is needed to elucidate the specific antiviral mechanisms of 2-aminonicotinonitrile derivatives.

Antibacterial Activity

Some cyanopyridine derivatives have also demonstrated antibacterial activity.[15] The continued exploration of this scaffold could lead to the development of novel antibacterial agents to combat the growing threat of antibiotic resistance.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-aminonicotinonitrile derivatives.

General Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles

This protocol describes a common and efficient method for the synthesis of 2-amino-4,6-diaryl-nicotinonitriles from chalcones.[10][16][17]

Step 1: Synthesis of Chalcones

  • To a solution of an appropriate aromatic aldehyde (10 mmol) and an aromatic ketone (10 mmol) in ethanol, add a 10% alcoholic solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • The resulting chalcone is typically used in the next step without further purification.

Step 2: Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles

  • In a round-bottom flask, combine the chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol).

  • Add absolute ethanol as the solvent.

  • Reflux the reaction mixture overnight.

  • After cooling, the product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The product can be further purified by recrystallization from a suitable solvent.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of antifungal agents.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare serial twofold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium.

  • Prepare a standardized inoculum of the fungal strain to be tested.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Visualization of Mechanisms and Workflows

Signaling Pathways

anticancer_mechanisms cluster_tubulin Tubulin Polymerization Inhibition cluster_topo Topoisomerase II Inhibition cluster_autophagy Autophagy Induction 2-Aminonicotinonitriles_T 2-Aminonicotinonitrile Derivatives Tubulin αβ-Tubulin Dimers 2-Aminonicotinonitriles_T->Tubulin Binds to Colchicine Site Microtubules Microtubule Formation Tubulin->Microtubules Inhibits Polymerization MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis_T Apoptosis G2M_Arrest->Apoptosis_T 2-Aminonicotinonitriles_Topo 2-Aminonicotinonitrile Derivatives TopoII Topoisomerase II 2-Aminonicotinonitriles_Topo->TopoII Inhibits DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks Leads to Apoptosis_Topo Apoptosis DNA_Breaks->Apoptosis_Topo 2-Aminonicotinonitriles_A 2-Aminonicotinonitrile Derivatives Autophagy Autophagy Induction 2-Aminonicotinonitriles_A->Autophagy CellDeath Autophagic Cell Death Autophagy->CellDeath

Caption: Anticancer mechanisms of 2-aminonicotinonitrile derivatives.

Experimental Workflows

synthesis_workflow cluster_synthesis Synthesis Workflow Start Aromatic Aldehyde + Aromatic Ketone Chalcone Chalcone Synthesis Start->Chalcone Reaction Reaction with Malononitrile & Ammonium Acetate Chalcone->Reaction Product 2-Aminonicotinonitrile Derivative Reaction->Product Purification Purification (Recrystallization) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Pure Compound Characterization->End

Caption: General workflow for the synthesis of 2-aminonicotinonitriles.

Conclusion and Future Perspectives

The 2-aminonicotinonitrile scaffold has proven to be a rich source of biologically active compounds with significant therapeutic potential. The diverse mechanisms of action, including dual-target inhibition and induction of autophagy, offer exciting opportunities for the development of novel anticancer agents that may circumvent current resistance mechanisms. The potent antifungal activity through the inhibition of GPI biosynthesis highlights a promising strategy for combating invasive fungal infections.

Future research in this area should focus on:

  • Elucidating Neuroprotective and Antiviral Mechanisms: A deeper understanding of the molecular targets and pathways involved in the neuroprotective and antiviral activities of 2-aminonicotinonitrile derivatives is crucial for their further development.

  • Structure-Based Drug Design: The use of computational modeling and structural biology will be instrumental in designing next-generation compounds with enhanced potency, selectivity, and pharmacokinetic properties.

  • Exploration of Novel Therapeutic Areas: The versatility of the 2-aminonicotinonitrile scaffold suggests that its therapeutic potential may extend beyond the areas discussed in this guide. Screening of compound libraries against a broader range of biological targets could uncover new and unexpected activities.

  • Preclinical and Clinical Development: Promising lead compounds should be advanced into preclinical and, ultimately, clinical studies to evaluate their safety and efficacy in relevant disease models.

References

  • Hassan, E. S., Hassan, A. E. A., Al Neyadi, S. S., Raouf, Y. S., Awad, H. M., Abdel-Samii, Z. K. M., Al-Mahmoudy, A. M. M., & Abou-Elkhair, R. A. I. (2023). Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. Preprint. [Link][1][2][18]

  • Patel, R. B., & Patel, K. D. (2014). A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. Arkivoc, 2014(6), 75-86. [Link][16]

  • Al-Omair, M. A. (2021). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Journal of Heterocyclic Chemistry, 58(1), 143-151. [Link]

  • Zhou, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(7), e2300067. [Link][5]

  • Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 316-325. [Link][11]

  • van der Kooij, M. A., et al. (2016). Insights into the neuroprotective mechanisms of 2-iminobiotin employing an in-vitro model of hypoxic-ischemic cell injury. Neurochemistry International, 101, 44-53. [Link][19]

  • Hassan, E. S., et al. (2023). Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. bioRxiv. [Link][1][2][18]

  • Li, J., et al. (2020). Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry, 12(18), 1647-1661. [Link][3][4]

  • van der Kooij, M. A., et al. (2005). Long-term neuroprotection with 2-iminobiotin, an inhibitor of neuronal and inducible nitric oxide synthase, after cerebral hypoxia-ischemia in neonatal rats. Stroke, 36(1), 153-158. [Link][20]

  • Hassan, E. S., et al. (2023). Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. bioRxiv. [Link][1][2][18]

  • Zhang, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Drug Targets, 22(13), 1546-1560. [Link][21]

  • Varghese, F. S., et al. (2021). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. Molecules, 26(24), 7529. [Link][13]

  • Romagnoli, R., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. International Journal of Molecular Sciences, 23(19), 11843. [Link][22][23]

  • Anonymous. (n.d.). Mechanisms of action of antiviral drugs. EBSCO. [Link][14]

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link][6]

  • Romagnoli, R., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. International Journal of Molecular Sciences, 23(19), 11843. [Link][22][23]

  • González-Corpas, A., et al. (2023). Neuroprotective and Antioxidant Properties of CholesteroNitrone ChN2 and QuinolylNitrone QN23 in an Experimental Model of Cerebral Ischemia: Involvement of Necrotic and Apoptotic Cell Death. International Journal of Molecular Sciences, 24(13), 10893. [Link][24]

  • Hah, J. M., et al. (2011). Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. Bioorganic & Medicinal Chemistry Letters, 21(11), 3291-3294. [Link][12]

  • Li, J., et al. (2020). Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry, 12(18), 1647-1661. [Link][3][4]

  • Kim, H. J., et al. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1822-1833. [Link][7]

  • Sari, Y., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(46), 43239-43283. [Link][8]

  • Hassan, E. S., et al. (2023). Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. bioRxiv. [Link][1][2][18]

  • Kumar, D., et al. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 21(16), 4847-4850. [Link][15]

  • Shafaattalab, S., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 709233. [Link][25]

  • Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2296-2312. [Link][9]

Sources

understanding the crystal structure of nicotinonitrile compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure of Nicotinonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinonitrile, a seemingly simple aromatic nitrile, serves as a cornerstone scaffold in medicinal chemistry and materials science. Its derivatives exhibit a remarkable diversity of biological activities and material properties, which are intrinsically linked to their solid-state architecture. Understanding the crystal structure of nicotinonitrile compounds is, therefore, not an academic exercise but a critical prerequisite for rational drug design, polymorphism control, and the development of novel materials with tailored functionalities. This guide provides a comprehensive exploration of the crystallographic landscape of nicotinonitrile derivatives, moving beyond a mere description of structures to elucidate the underlying principles of their formation and the profound implications for their application. We will delve into the experimental methodologies for structure determination, analyze the key intermolecular interactions governing crystal packing, and discuss how these structural insights can be leveraged to optimize physicochemical properties such as solubility, stability, and bioavailability.

Introduction: The Significance of Solid-State Structure in Nicotinonitrile Chemistry

Nicotinonitrile, or 3-cyanopyridine, is a versatile building block in organic synthesis. The presence of the electron-withdrawing nitrile group and the pyridine nitrogen atom imparts a unique electronic and steric profile, making it a privileged scaffold in the design of bioactive molecules. Its derivatives have found applications as inhibitors for a variety of enzymes, including dipeptidyl peptidase-4 (DPP-4) and Janus kinases (JAKs), as well as in the development of novel materials with interesting optical and electronic properties.

The solid-state structure, or crystal lattice, of a nicotinonitrile compound dictates many of its bulk properties. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon that can have significant consequences for the pharmaceutical industry. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit different melting points, solubilities, dissolution rates, and stabilities, all of which can impact the safety and efficacy of a drug product. Therefore, a thorough understanding and control of the crystal structure are paramount.

This guide will provide a detailed overview of the techniques used to characterize the crystal structure of nicotinonitrile compounds, with a focus on single-crystal and powder X-ray diffraction. We will also explore the common supramolecular synthons and intermolecular interactions that direct the assembly of these molecules in the solid state. Finally, we will discuss the implications of these structural features for drug development and materials science.

Methodologies for Crystal Structure Elucidation

The primary tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid is X-ray diffraction. The choice between single-crystal and powder X-ray diffraction depends on the nature of the sample and the level of detail required.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for crystal structure determination, providing an unambiguous and highly detailed picture of the molecular structure and packing. The workflow for a typical SCXRD experiment is outlined below.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are a prerequisite for a successful SCXRD experiment. Common methods for growing single crystals include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. The choice of solvent is critical and often requires screening of several candidates.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal should be of an appropriate size (typically 0.1-0.3 mm in each dimension) and have well-defined faces.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector.

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background scattering and absorption. The intensities of the individual reflections are integrated.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the characterization of polycrystalline materials. It is particularly useful for phase identification, polymorphism screening, and monitoring of solid-state transformations.

Experimental Protocol: Powder X-ray Diffraction
  • Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer, and an X-ray beam is scanned over a range of angles (2θ). The intensity of the diffracted X-rays is measured as a function of the diffraction angle.

  • Data Analysis: The resulting powder diffraction pattern is a fingerprint of the crystalline material. It can be compared to databases of known patterns for phase identification. The pattern can also be indexed to determine the unit cell parameters of the crystal lattice.

Spectroscopic Techniques

In addition to X-ray diffraction, spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can provide valuable information about the solid-state structure of nicotinonitrile compounds. These techniques are sensitive to the vibrational modes of the molecules, which are influenced by the intermolecular interactions in the crystal lattice.

The Supramolecular Chemistry of Nicotinonitrile Compounds

The crystal packing of nicotinonitrile derivatives is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. The interplay of these interactions determines the overall crystal structure and, consequently, the physicochemical properties of the material.

A study on the crystal structure of 2-amino-6-(3-fluorophenyl)-4-(naphthalen-1-yl)nicotinonitrile revealed that the crystal packing is stabilized by N—H···N and C—H···F hydrogen bonds, as well as π-π stacking interactions. These interactions lead to the formation of a three-dimensional supramolecular network.

Visualization of Experimental Workflow

The process of determining the crystal structure of a nicotinonitrile compound can be visualized as a logical workflow, from the initial synthesis and crystallization to the final structure elucidation and analysis.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_characterization Characterization & Data Collection cluster_analysis Structure Elucidation & Analysis Synthesis Synthesis of Nicotinonitrile Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth High Purity Material PXRD Powder X-ray Diffraction (Phase Purity) Purification->PXRD Bulk Material SCXRD Single-Crystal X-ray Diffraction (Data Collection) Crystal_Growth->SCXRD High-Quality Single Crystal Data_Processing Data Processing & Reduction SCXRD->Data_Processing Analysis Analysis of Intermolecular Interactions & Packing PXRD->Analysis Phase Confirmation Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement CIF Crystallographic Information File (CIF) Structure_Refinement->CIF CIF->Analysis

Caption: Workflow for the determination and analysis of the crystal structure of a nicotinonitrile compound.

Case Study: Polymorphism in a Nicotinonitrile Derivative

Polymorphism is a critical consideration in the development of pharmaceutical solids. A case study on a nicotinonitrile derivative can illustrate the importance of comprehensive solid-state characterization. Different polymorphs can arise from variations in crystallization conditions, such as solvent, temperature, and cooling rate. Each polymorph will have a unique crystal structure and, consequently, distinct physicochemical properties.

For example, two polymorphs of a nicotinonitrile-based API may have different solubilities. The more soluble form may lead to a faster onset of action but could also be less stable. Conversely, the less soluble form may be more stable but could have lower bioavailability. Therefore, it is essential to identify and characterize all accessible polymorphs of a drug candidate to select the optimal form for development.

Implications for Drug Development and Materials Science

A thorough understanding of the crystal structure of nicotinonitrile compounds has profound implications for both drug development and materials science.

In Drug Development:

  • Polymorph Screening and Selection: A comprehensive understanding of the crystal landscape allows for the identification of the most stable and bioavailable polymorph of an API.

  • Salt and Co-crystal Formation: Knowledge of the supramolecular synthons present in the nicotinonitrile scaffold can guide the rational design of salts and co-crystals with improved physicochemical properties.

  • Intellectual Property: The discovery and characterization of novel crystalline forms can provide valuable intellectual property protection.

In Materials Science:

  • Crystal Engineering: By understanding the intermolecular interactions that govern crystal packing, it is possible to design new materials with tailored properties, such as non-linear optical activity or specific electronic conductivities.

  • Organic Semiconductors: Nicotinonitrile-containing molecules have been investigated for their potential as organic semiconductors. The charge transport properties of these materials are highly dependent on the molecular packing in the solid state.

Conclusion

The crystal structure of nicotinonitrile compounds is a rich and complex field of study with significant practical implications. A combination of single-crystal and powder X-ray diffraction, along with spectroscopic techniques, provides the necessary tools to elucidate the solid-state structures of these materials. By understanding the interplay of intermolecular interactions that govern crystal packing, researchers can rationally design and develop new nicotinonitrile derivatives with optimized properties for a wide range of applications, from pharmaceuticals to advanced materials. The continued exploration of the crystallographic landscape of this important class of compounds will undoubtedly lead to further exciting discoveries and innovations.

References

  • Jasmin, S., T. S. S. Kumar, S. Athimoolam, and S. Asath Bahadur. "Crystal structure of 2-amino-6-(3-fluorophenyl)-4-(naphthalen-1-yl)nicotinonitrile." Acta Crystallographica Section E: Crystallographic Communications 72, no. 12 (2016): 1801-1804. [Link]

Technical Monograph: 2-Amino-4-Methoxy-Nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Critical Quality Attributes, Synthesis, and Pharmacophore Utility

Executive Summary

This technical guide provides a comprehensive analysis of 2-amino-4-methoxy-nicotinonitrile (CAS: 98651-70-8), a pivotal heterocyclic intermediate in the synthesis of tyrosine kinase inhibitors (TKIs). While the molecular weight (149.15 g/mol ) appears to be a static physical constant, this guide reframes it as a dynamic Critical Quality Attribute (CQA) used to validate synthetic progression and purity.

The following sections detail the physicochemical profile, a self-validating synthetic protocol, and the structural logic defining its role in drug discovery.

Part 1: Physicochemical Profile & Molecular Weight Analysis[1]

The precise molecular weight is the primary metric for confirming the identity of this compound during synthesis, particularly when differentiating it from its chlorinated precursors.

Stoichiometric Calculation

The molecular formula is


 . The molecular weight is derived from the standard atomic weights of its constituent elements.[1]
ElementCountStandard Atomic Weight ( g/mol )Total Mass Contribution
Carbon (C) 712.01184.077
Hydrogen (H) 71.0087.056
Nitrogen (N) 314.00742.021
Oxygen (O) 115.99915.999
Total MW - - 149.153 g/mol
Mass Spectrometry Parameters

For analytical validation (LC-MS/HRMS), researchers must distinguish between the Average Molecular Weight (used for molarity calculations) and the Monoisotopic Mass (used for spectral identification).

  • Monoisotopic Mass: 149.0589 Da

  • Observed Ion

    
    :  150.0662 m/z (Positive Mode)
    
  • Topological Polar Surface Area (TPSA): ~79 Ų (Predictive of good membrane permeability).

Part 2: Synthetic Pathway & Protocol

Context: The synthesis of 2-amino-4-methoxy-nicotinonitrile typically proceeds via Nucleophilic Aromatic Substitution (


). The starting material, 2-amino-4-chloronicotinonitrile , possesses a chlorine atom at the C4 position which is activated for displacement by the electron-withdrawing nitrile group at C3 and the pyridine nitrogen.
Reaction Logic Diagram

The following diagram illustrates the transformation and the associated mass shift—a critical checkpoint for process control.

SynthesisWorkflow cluster_legend Process Logic Start Precursor 2-Amino-4-chloronicotinonitrile (MW: 153.57) Intermediate Transition State Meisenheimer Complex Start->Intermediate + NaOMe Reflux Reagent Reagent Sodium Methoxide (NaOMe) in Methanol Product Target 2-Amino-4-methoxy-nicotinonitrile (MW: 149.15) Intermediate->Product - NaCl (Mass Shift: -4.4 Da) key Key: Red (Start) -> Green (Finish)

Figure 1: Synthetic pathway via


 mechanism highlighting the diagnostic mass shift from 153.57 to 149.15.
Detailed Experimental Protocol

Objective: Synthesis of 2-amino-4-methoxy-nicotinonitrile from 2-amino-4-chloronicotinonitrile.

Reagents:

  • 2-Amino-4-chloronicotinonitrile (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt solution in MeOH (2.5 eq)

  • Anhydrous Methanol (Solvent)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-amino-4-chloronicotinonitrile (e.g., 1.53 g, 10 mmol).

  • Solvation: Add anhydrous Methanol (15 mL) and stir to create a suspension.

  • Addition: Dropwise add the Sodium Methoxide solution (2.5 eq) over 10 minutes. Note: The reaction is exothermic; an ice bath may be used during addition if scaling up >10g.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (Cl-analog) peak at 153.5 Da should disappear, replaced by the product peak at 149.1 Da.

  • Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL).

  • Isolation: The product typically precipitates as a solid. Filter the precipitate and wash with cold water (

    
     mL) to remove residual salts (NaCl).
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Yield: Expected yield is 85–92%.

Part 3: Analytical Validation (Self-Validating System)

To ensure scientific integrity, the molecular weight must be verified using High-Resolution Mass Spectrometry (HRMS). The fragmentation pattern serves as a fingerprint.

HRMS Fragmentation Logic

The loss of the methoxy group is the primary fragmentation pathway, confirming the success of the substitution reaction.

MassSpecLogic Parent Parent Ion [M+H]+ m/z 150.07 Frag1 Loss of Methyl (-CH3) [M+H - 15]+ Parent->Frag1 Primary Fragmentation Validation Identity Confirmed if 150.07 present Parent->Validation Frag2 Loss of Carbonyl (CO) Ring Contraction Frag1->Frag2 Secondary Decay

Figure 2: HRMS fragmentation logic for structural confirmation.

Part 4: Pharmaceutical Utility

Why this molecule matters: The 2-amino-nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry. It serves as a bioisostere for the purine ring of ATP, allowing it to bind effectively in the hinge region of kinase enzymes.

  • Hinge Binding: The exocyclic amino group (C2-NH2) and the ring nitrogen (N1) form a donor-acceptor hydrogen bond pair with the kinase backbone.

  • Selectivity: The methoxy group at C4 projects into the solvent-accessible region or a specific hydrophobic pocket (gatekeeper region), depending on the specific kinase target (e.g., EGFR, MEK, or Src kinases).

Comparison of Analogues
Substituent at C4Molecular WeightLogP (Approx)Primary Application
-Cl (Chloro) 153.571.12Synthetic Intermediate (Reactive)
-OCH3 (Methoxy) 149.15 0.65 Kinase Inhibitor Scaffold
-NH2 (Amino) 134.140.23High Polarity Variant

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12236849, 2-Amino-4-methoxy-3-pyridinecarbonitrile. Retrieved from [Link]

  • Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor.[2] Journal of Medicinal Chemistry, 49(22), 6549-6560.[2] (Demonstrates utility of amino-nicotinonitrile motifs). Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Utilizing Nicotinonitrile Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nicotinonitrile Scaffold as a Privileged Structure in Oncology

The nicotinonitrile (3-cyanopyridine) framework represents a "privileged scaffold" in medicinal chemistry, a molecular core that is capable of binding to multiple, distinct biological targets. Its unique electronic properties, including the nitrile group's ability to act as a potent hydrogen bond acceptor, make it a versatile building block for designing targeted therapeutic agents.[1] In oncology, this scaffold has been masterfully exploited to create a multitude of potent and selective inhibitors against key drivers of cancer progression.[2][3]

Many of the most successful applications of nicotinonitrile derivatives have been in the development of small-molecule kinase inhibitors.[1] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[4][5] Nicotinonitrile-based compounds have been designed to target several important kinase families, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR), leading to marketed drugs and numerous clinical candidates.[3]

This guide provides an in-depth look at the application of these derivatives in cancer research, focusing on two prominent target classes. It offers detailed mechanistic insights and robust, field-proven protocols to enable researchers to effectively screen, characterize, and validate these promising anticancer compounds.

Application Note 1: Targeting the JAK-STAT Pathway with Nicotinonitrile Derivatives

Mechanism of Action: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional programs controlling cell proliferation, differentiation, and survival. In many cancers, particularly hematological malignancies and some solid tumors, this pathway is constitutively active, driving uncontrolled cell growth.[6][7]

Nicotinonitrile derivatives have been successfully developed as ATP-competitive inhibitors of JAK family kinases (JAK1, JAK2, JAK3, TYK2). The nitrile group of the nicotinonitrile scaffold often forms a key hydrogen bond interaction with the hinge region of the kinase's ATP-binding pocket, a structural feature essential for potent inhibition. By occupying the ATP-binding site, these inhibitors prevent the phosphorylation and subsequent activation of STAT proteins, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[6] Ruxolitinib, a JAK1/2 inhibitor approved for myelofibrosis, is a prime example of a clinically successful nicotinonitrile-based drug.[6]

Visualizing the Mechanism: Inhibition of the JAK-STAT Pathway

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Gene Target Gene Transcription (Proliferation, Survival) pSTAT->Gene 5. Nuclear Translocation & Gene Activation Inhibitor Nicotinonitrile Derivative Inhibitor->JAK ATP-Competitive Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a nicotinonitrile derivative.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a nicotinonitrile compound against a purified kinase, such as JAK2. It utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) format, which is a robust, high-throughput method.[8]

Principle: A biotinylated peptide substrate is phosphorylated by the kinase using ATP. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorophore (e.g., XL665) are added. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and XL665 acceptor into close proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of signal.

Materials:

  • Purified, active kinase (e.g., recombinant human JAK2).

  • Biotinylated peptide substrate (e.g., Biotin-STAT3 peptide).

  • ATP solution.

  • Kinase assay buffer.

  • Nicotinonitrile derivative stock solution (e.g., 10 mM in DMSO).

  • HTRF Detection Buffer containing EDTA (to stop the reaction).

  • Europium (Eu3+) cryptate-labeled anti-phospho-antibody.

  • Streptavidin-XL665 (SA-XL665).

  • Low-volume, white 384-well assay plates.

  • HTRF-compatible microplate reader.

Methodology:

  • Compound Preparation (Serial Dilution):

    • Prepare a serial 1:3 dilution series of the nicotinonitrile derivative in DMSO. For a 10-point curve, start with the 10 mM stock.

    • Rationale: A wide concentration range is necessary to accurately determine the sigmoidal dose-response curve and calculate the IC50. DMSO is used for compound solubility.

  • Assay Plate Preparation:

    • Add 2 µL of each compound dilution to the assay wells. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

    • Rationale: Controls are critical for data normalization and ensuring assay validity.

  • Kinase Reaction:

    • Prepare a master mix of kinase and biotinylated substrate in kinase assay buffer.

    • Add 4 µL of this mix to each well.

    • Pre-incubate for 15 minutes at room temperature.

    • Rationale: Pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.

    • Prepare an ATP solution in kinase assay buffer (typically at the Km concentration for the specific kinase).

    • Initiate the reaction by adding 4 µL of the ATP solution to all wells.

    • Rationale: Starting the reaction with ATP ensures a synchronized start across all wells. Using ATP at its Km value provides a sensitive measure of competitive inhibition.[9]

  • Incubation:

    • Seal the plate and incubate for 60 minutes at room temperature. The optimal time may need to be determined empirically based on kinase activity.

  • Detection:

    • Prepare the HTRF detection mix by combining the Eu3+-antibody and SA-XL665 in detection buffer.

    • Stop the kinase reaction by adding 10 µL of the detection mix to each well.

    • Rationale: The EDTA in the detection buffer chelates Mg2+, a necessary cofactor for kinase activity, thus stopping the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [(Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition)]).

    • Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Application Note 2: Cellular Assessment of EGFR-Targeting Nicotinonitrile Derivatives

Mechanism of Action: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, promoting cell proliferation and survival.[10] Mutations and overexpression of EGFR are key oncogenic drivers in several cancers, most notably non-small cell lung cancer (NSCLC).[11][12]

Nicotinonitrile derivatives have been developed as highly effective EGFR tyrosine kinase inhibitors (TKIs).[13] Similar to JAK inhibitors, they act as ATP mimetics, blocking the autophosphorylation of the receptor's intracellular domain.[10] This prevents the recruitment and activation of downstream signaling proteins, ultimately leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[14] Gefitinib and Icotinib are examples of clinically relevant nicotinonitrile-based EGFR inhibitors.[13][14]

Visualizing the Workflow: From Compound to Cellular Effect

Cellular_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding (e.g., A549, H1975) B 2. Treatment Nicotinonitrile Derivative (Dose-Response) A->B C 3. Incubation (e.g., 72 hours) B->C D 4a. Cell Viability Assay (MTT / CellTiter-Glo) C->D E 4b. Pathway Analysis (Western Blot for p-EGFR) C->E F 5a. Data Analysis (Calculate GI50) D->F G 5b. Target Engagement (Confirm p-EGFR Inhibition) E->G

Caption: A typical workflow for evaluating a nicotinonitrile derivative in cancer cells.

Protocol 2: Cell Proliferation Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a nicotinonitrile derivative.

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • EGFR-dependent cancer cell line (e.g., A549 or H1975 for NSCLC).

  • Complete cell culture medium.

  • 96-well flat-bottom cell culture plates.

  • Nicotinonitrile derivative stock solution (10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Multichannel pipette.

  • Microplate reader (570 nm absorbance).

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

    • Rationale: Seeding density must be optimized to ensure cells are in the logarithmic growth phase throughout the experiment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the nicotinonitrile derivative in culture medium from your stock solution.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and a "no cells" blank control.

    • Rationale: A vehicle control is essential to account for any effects of the solvent (DMSO) on cell viability.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

    • Rationale: A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Monitor for the formation of purple precipitate (formazan crystals) in the cells.

    • Rationale: Only metabolically active, living cells can reduce MTT.

  • Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Pipette up and down to fully dissolve the crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other readings.

    • Calculate the percentage of growth inhibition (GI) relative to the vehicle control.

    • Plot the results and determine the GI50 (concentration causing 50% growth inhibition) using a non-linear regression curve fit.

Protocol 3: Western Blot Analysis for Target Engagement (p-EGFR)

This protocol is used to confirm that the nicotinonitrile derivative inhibits the phosphorylation of its intended target (EGFR) within the cancer cells.[15]

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free medium for 12-24 hours.

    • Rationale: Serum starvation synchronizes cells and reduces basal EGFR activation.

    • Pre-treat cells with the nicotinonitrile derivative (e.g., at 1x, 5x, and 10x the GI50) for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation. Include an unstimulated control and a stimulated vehicle control.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins during lysis.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (load 20-30 µg per lane) and separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-EGFR (p-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Rationale: This detects only the activated, phosphorylated form of the receptor.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR and a loading control protein like β-actin or GAPDH.

    • Rationale: Comparing the p-EGFR signal to the total EGFR and loading control signals confirms that any decrease in phosphorylation is due to inhibitor activity, not differences in protein loaded.

Data Presentation: Summarizing Inhibitory Potency

Quantitative data from screening experiments should be summarized in a clear, tabular format for easy comparison.

Compound IDTarget KinaseBiochemical IC50 (nM)Cell LineCellular GI50 (nM)
NCD-001JAK215.2HEL (JAK2 V617F)45.8
NCD-002JAK22.1HEL (JAK2 V617F)8.3
NCD-003EGFR (WT)78.5A549250.1
NCD-004EGFR (L858R)5.6H197519.4

Table 1: Example data summarizing the inhibitory potency of hypothetical nicotinonitrile derivatives (NCD) against a target kinase and corresponding cancer cell lines. Data shows both biochemical (purified enzyme) and cellular (growth inhibition) potency.

References

  • Hassan A El-sayed, et al. (n.d.).
  • El-Hashash, M. A., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1589-1598.
  • Hassan, E. S., et al. (2025).
  • (2023).
  • BenchChem. (2025).
  • (2013).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies.
  • Eck, M., Jänne, P., & Scott, D. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. Dana-Farber Cancer Institute.
  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.
  • (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI.
  • (2024). Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. Frontiers.
  • (2025).
  • (2021). Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. Journal of Medicinal Chemistry.
  • (n.d.).
  • (2018). Icotinib hydrochloride enhances chemo- and radiosensitivity by inhibiting EGFR signaling and attenuating RAD51 expression and function in Hela S3 cells. PMC.
  • (n.d.). Utilization of kinase inhibitors as novel therapeutic drug targets: A review.
  • Patsnap Synapse. (2024). What is the mechanism of Icotinib Hydrochloride?

Sources

Application Note: Precision Synthesis of Cyanopyridines

Author: BenchChem Technical Support Team. Date: February 2026

From Halogenated Precursors to Direct C-H Functionalization

Executive Summary & Strategic Rationale

The cyanopyridine motif is a linchpin in medicinal chemistry, serving as a precursor to amidines, tetrazoles, and carboxylic acids, and acting as a critical pharmacophore in kinase inhibitors (e.g., Neratinib, Palbociclib). While industrial synthesis relies on harsh ammoxidation of methylpyridines, laboratory and early-phase drug development requires milder, more functional-group-tolerant methods.

This guide details two distinct, high-fidelity protocols for synthesizing cyanopyridines, selected based on substrate availability and electronic requirements:

  • Palladium-Catalyzed Cyanation: The "Gold Standard" for converting chloropyridines and bromopyridines using Zn(CN)₂, offering superior safety over NaCN/KCN.

  • Direct C-H Cyanation (Modified Reissert-Henze): A powerful strategy for late-stage functionalization of pyridine N-oxides, eliminating the need for pre-halogenation.

Method Selection Guide

Select the appropriate protocol based on your starting material and regioselectivity requirements.

MethodSelection Start Starting Material Analysis Halogenated Halopyridine Present? (Cl, Br, I) Start->Halogenated NOxide Pyridine N-Oxide Available? Halogenated->NOxide No PdRoute Protocol A: Pd-Catalyzed Cyanation (Zn(CN)2) Halogenated->PdRoute Yes (Preferred) CHRoute Protocol B: Direct C-H Cyanation (TMSCN + Activator) NOxide->CHRoute Yes MakeNOxide Oxidize Pyridine (mCPBA) NOxide->MakeNOxide No (Pyridine only) MakeNOxide->CHRoute

Figure 1: Decision tree for selecting the optimal synthetic route based on precursor availability.

Protocol A: Palladium-Catalyzed Cyanation of Chloropyridines

Mechanistic Insight

Unlike aryl bromides, chloropyridines are electronically deactivated and prone to coordinating with Palladium, often poisoning the catalyst. This protocol utilizes Zinc Cyanide (Zn(CN)₂) .[1][2][3] Unlike alkali cyanides, Zn(CN)₂ is insoluble in most organic solvents, releasing cyanide ions slowly. This "reservoir effect" prevents the saturation of the Pd(II) species with cyanide, which would otherwise form inactive [Pd(CN)4]²⁻ species (catalyst poisoning).

Reagents & Stoichiometry
ComponentRoleEquiv.Recommended Reagent
Substrate Starting Material1.0Aryl/Heteroaryl Chloride
Cyanide Source Nucleophile0.6Zn(CN)₂ (provides 1.2 eq CN)
Catalyst Metal Center0.02Pd₂(dba)₃ or [(allyl)PdCl]₂
Ligand Stereoelectronic Tuner0.04Xantphos or dppf
Solvent Medium-DMAc or DMF (Anhydrous)
Additive Activator0.12Zn dust (activates Pd(II) to Pd(0))
Step-by-Step Procedure

Safety Pre-check: Ensure the fume hood is operating at maximum flow. Prepare a quenching bath (10% bleach/NaOH) before opening any cyanide container.

  • Catalyst Pre-complexation:

    • In a glovebox or under Argon stream, charge a reaction vial with Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

    • Add anhydrous DMAc (concentration 0.1 M relative to substrate).

    • Stir at room temperature for 10 minutes until the solution turns a clear orange/red (indicative of active L₂Pd(0) species).

  • Reagent Addition:

    • Add the chloropyridine substrate (1.0 equiv).

    • Add Zn(CN)₂ (0.6 equiv).[3] Note: Zn(CN)₂ is a solid and safer to weigh than KCN, but it is still acutely toxic.

    • Add polymethylhydrosiloxane (PMHS) or Zn dust (10 mol%) if the substrate is electron-rich, to ensure reduction of any oxidized Pd.

  • Reaction:

    • Seal the vial with a crimp cap (PTFE septum).

    • Heat to 90–100 °C for 4–12 hours.

    • Monitoring: Check LCMS. The disappearance of the chloride and appearance of the nitrile (M-Cl + CN mass shift) confirms progress.

  • Workup (The "Kill" Step):

    • Cool to room temperature.[4][5][6]

    • CRITICAL: Dilute with EtOAc and slowly add to a beaker containing 1M NaOH and dilute bleach (NaOCl) to oxidize remaining cyanide to cyanate. Stir for 30 minutes in the hood.

    • Filter through a pad of Celite to remove Zinc salts.

    • Wash the organic layer with water (3x) and brine (1x) to remove DMAc.

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography.[7]

Protocol B: Direct C-H Cyanation of Pyridine N-Oxides

Mechanistic Insight

This method avoids halogenation entirely. It exploits the "Reissert-Henze" type mechanism.[5] An electrophilic activator (Dimethylcarbamoyl chloride or Tf₂O) binds to the N-oxide oxygen, creating a highly reactive cation. This activates the C2/C6 position for nucleophilic attack by cyanide. Subsequent elimination of the activating group restores aromaticity.

CHMechanism NOxide Pyridine N-Oxide Intermediate Activated Cationic Species NOxide->Intermediate O-Acylation Activator Activator (DMCC/Tf2O) Activator->Intermediate Product 2-Cyanopyridine Intermediate->Product Nucleophilic Attack & Elimination TMSCN TMSCN (Attack at C2) TMSCN->Product

Figure 2: Mechanistic pathway for the activation and cyanation of Pyridine N-Oxides.

Reagents & Stoichiometry
ComponentRoleEquiv.Recommended Reagent
Substrate Precursor1.0Pyridine N-oxide derivative
Cyanide Source Nucleophile2.0 - 3.0TMSCN (Trimethylsilyl cyanide)
Activator Electrophile1.5 - 2.0Dimethylcarbamoyl chloride (DMCC)
Solvent Medium-Acetonitrile (MeCN) or DCM
Base Proton Scavenger2.0TEA or DBU (if using Tf₂O)
Step-by-Step Procedure
  • Setup:

    • Flame-dry a round-bottom flask and cool under N₂.

    • Dissolve Pyridine N-oxide (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Activation:

    • Add TMSCN (2.0 equiv) via syringe.

    • Slowly add Dimethylcarbamoyl chloride (DMCC, 1.5 equiv) dropwise.

    • Note: If using Tf₂O (Triflic anhydride) instead of DMCC, cool to -78°C during addition, then warm to 0°C. DMCC is more robust for room temperature/heating protocols.

  • Reaction:

    • Stir at 40–60 °C for 12–24 hours.

    • The solution typically turns dark.

    • Monitoring: TLC usually shows a significant Rf shift (N-oxides are very polar; cyanopyridines are less polar).

  • Workup:

    • Quench by adding saturated aqueous NaHCO₃.[7]

    • Stir for 15 minutes to hydrolyze excess TMSCN and activating agent.

    • Extract with DCM (3x).[7]

    • Wash combined organics with brine.

    • Purify via silica gel chromatography.[5]

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (Pd Method) Catalyst PoisoningSwitch to Zn(CN)₂ if using KCN. Increase ligand loading (Xantphos). Ensure solvent is degassed.
Pd Black Formation Catalyst DecompositionAdd 10 mol% Zn dust to the reaction mixture to maintain Pd(0) species.
Regioisomer Mix (C-H Method) C2 vs C6 CompetitionSteric bulk at C3 directs cyanation to C6. If C2/C6 are equivalent, a mixture is unavoidable; separate via HPLC.
Incomplete Reaction (C-H Method) Moisture in SolventDMCC/Tf₂O hydrolyzes rapidly. Use freshly distilled MeCN and store activators under inert gas.

Safety: The "Kill Step" Protocol

WARNING: Both Zn(CN)₂ and TMSCN release Hydrogen Cyanide (HCN) gas upon contact with acid or moisture. HCN is fatal if inhaled.[1]

  • Engineering Controls: All weighing and reactions must occur in a certified fume hood.

  • Waste Treatment:

    • Never pour cyanide waste directly into the drain.

    • Oxidation Solution: Prepare a bath of 10% Sodium Hypochlorite (Bleach) adjusted to pH >10 with NaOH.

    • Soak all glassware, syringes, and needles in this bath for 24 hours.

    • Treat aqueous waste streams with this solution to convert CN⁻ to OCN⁻ (Cyanate), which is significantly less toxic.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is physically present in the lab and colleagues are trained on its location.

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[8] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[8]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[9] Chemical Communications, (12), 1388–1389.

  • Mita, T. (2017). C–H Cyanation of 6-Ring N-Containing Heteroaromatics. Topics in Current Chemistry, 375, 14.

  • Fier, P. S., & Hartwig, J. F. (2014). Copper-Mediated Cyanation of Aryl Halides with TMSCN. Journal of the American Chemical Society, 136(29), 10139–10147.

  • BenchChem. (2025).[4] Application Notes: Synthesis of 2-Cyanopyridine from Pyridine N-oxide.[5][10]

Sources

in vitro evaluation of 2-[(4-Methoxybenzyl)amino]nicotinonitrile biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol

Executive Summary & Scientific Rationale

The compound 2-[(4-Methoxybenzyl)amino]nicotinonitrile represents a privileged scaffold in medicinal chemistry, belonging to the class of 2-amino-3-cyanopyridines. This structural motif is frequently associated with potent anticancer activity, acting primarily through the inhibition of Tubulin polymerization and/or Topoisomerase II [1, 2].

The p-methoxybenzylamino group at the C2 position enhances lipophilicity and facilitates hydrophobic interactions within the colchicine-binding site of tubulin, mimicking the pharmacophore of Combretastatin A-4 (CA-4). Consequently, the evaluation strategy for this compound must prioritize phenotypic cytotoxicity screening followed by mechanistic deconvolution targeting cytoskeletal dynamics and DNA topology.

This guide provides a standardized, self-validating workflow for the in vitro biological characterization of this molecule, moving from solubility optimization to target validation.

Physicochemical Preparation & Handling

Before biological testing, the compound must be solubilized to ensure bioavailability in aqueous buffers without precipitating or causing solvent-induced toxicity.

Stock Solution Protocol
  • Molecular Weight (MW): ~239.27 g/mol (Estimation based on formula

    
    ).
    
  • Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%).

  • Target Concentration: 10 mM or 20 mM Master Stock.

Step-by-Step Preparation:

  • Weigh 2.4 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube (protects from light-induced degradation).

  • Add 1.0 mL of DMSO to achieve a 10 mM stock solution.

  • Vortex for 30 seconds until fully dissolved. Sonicate for 5 minutes at 37°C if visual particulates remain.

  • Storage: Aliquot into 20 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles (>3 cycles).

Critical Control:

  • Vehicle Control: In all cell assays, the final DMSO concentration must remain < 0.5% (v/v) to prevent solvent cytotoxicity.

  • Precipitation Check: Dilute 1 µL of stock into 1 mL of PBS (pH 7.4). Measure Absorbance at 600 nm. An OD > 0.05 indicates precipitation.

Workflow Visualization: The Screening Cascade

The following diagram outlines the logical flow of experiments, ensuring resources are not wasted on mechanistic studies if primary cytotoxicity is insufficient.

ScreeningCascade cluster_Phenotypic Phase 1: Phenotypic Screening cluster_Mechanistic Phase 2: Target Deconvolution cluster_Validation Phase 3: Cellular Confirmation Start Compound Stock (10 mM DMSO) MTT Cytotoxicity Assay (MTT/SRB) Cell Lines: MCF-7, HepG2 (72h Exposure) Start->MTT Decision1 IC50 < 10 µM? MTT->Decision1 Tubulin Tubulin Polymerization Assay (Fluorescence based) Decision1->Tubulin Yes (G2/M Arrest Suspected) TopoII Topoisomerase II Relaxation Assay Decision1->TopoII Yes (DNA Damage Suspected) Stop Stop / Redesign Decision1->Stop No (Inactive) FACS Cell Cycle Analysis (Flow Cytometry) Tubulin->FACS Confirm Mechanism TopoII->FACS Apoptosis Annexin V / PI Staining FACS->Apoptosis

Caption: Logical screening cascade for nicotinonitrile derivatives. Phase 1 filters for general potency; Phase 2 identifies the molecular target; Phase 3 confirms the cellular phenotype.

Phase 1: Phenotypic Cytotoxicity Screening (MTT Assay)

This assay determines the IC50 (half-maximal inhibitory concentration) against standard solid tumor cell lines.

Recommended Cell Lines:

  • MCF-7: Breast adenocarcinoma (High sensitivity to tubulin inhibitors).

  • HepG2: Hepatocellular carcinoma (Metabolic competence check).

  • HUVEC: Normal control (To determine Selectivity Index).

Experimental Protocol

Reagents:

Reagent Specification Role
MTT Reagent 5 mg/mL in PBS Mitochondrial reductase substrate
Culture Media DMEM + 10% FBS Cell growth support

| SDS-HCl | 10% SDS in 0.01M HCl | Solubilization buffer |

Step-by-Step:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Treatment: Prepare serial dilutions of the compound in media (Range: 0.1 µM to 100 µM).

    • Note: Keep DMSO constant at 0.1% across all wells.

    • Positive Control: Colchicine or Doxorubicin (1 µM).

    • Negative Control:[1] 0.1% DMSO vehicle.

  • Incubation: Treat cells for 72 hours .

  • Development: Add 20 µL of MTT reagent per well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO (or SDS-HCl) to dissolve crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Cell Viability using the formula:



Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) to derive the IC50.

Phase 2: Mechanistic Target Validation

If the compound shows IC50 < 10 µM, investigate the mechanism. Nicotinonitriles typically arrest cells in the G2/M phase by inhibiting tubulin polymerization [3].

Assay A: In Vitro Tubulin Polymerization (Fluorescence)

This cell-free assay measures the compound's ability to prevent the assembly of tubulin heterodimers into microtubules.

Principle: DAPI or a reporter fluorophore enhances fluorescence upon binding to polymerized microtubules. Inhibition results in lower fluorescence over time.

Protocol:

  • Preparation: Use a Tubulin Polymerization Assay Kit (e.g., Cytoskeleton Inc., >99% pure tubulin). Keep all reagents on ice.

  • Mixture: In a black 96-well half-area plate, mix:

    • Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • GTP (1 mM).

    • Tubulin protein (3 mg/mL).

    • Test Compound (at IC50 and 2x IC50).

  • Kinetics: Immediately place in a plate reader pre-warmed to 37°C .

  • Measurement: Read fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes.

Interpretation:

  • Standard Inhibitor (Colchicine): Flat line (no polymerization).

  • Standard Stabilizer (Paclitaxel): Rapid increase in fluorescence.

  • Test Compound: If it acts like a nicotinonitrile analog, expect a dose-dependent reduction in Vmax (rate) and final plateau fluorescence compared to vehicle control.

Assay B: Topoisomerase II Inhibition

Some 2-amino-3-cyanopyridines act as dual inhibitors. If tubulin results are negative, perform a plasmid DNA relaxation assay.

  • Incubate supercoiled pBR322 plasmid DNA with human Topoisomerase IIα enzyme and the test compound.

  • Run samples on a 1% agarose gel.

  • Result: Inhibitors prevent the conversion of supercoiled DNA to relaxed circular DNA.

Phase 3: Cellular Confirmation (Flow Cytometry)

To confirm the mechanism in a living system, analyze the cell cycle distribution.

Protocol:

  • Treatment: Treat MCF-7 cells with the compound (at IC50 concentration) for 24 hours.

  • Harvesting: Trypsinize cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol.[2] Resuspend in PBS containing:

    • Propidium Iodide (PI): 50 µg/mL (stains DNA).

    • RNase A: 100 µg/mL (removes RNA interference).

  • Analysis: Run on a Flow Cytometer (e.g., BD FACSCalibur). Collect 10,000 events.

Expected Outcome:

  • G2/M Arrest: A significant accumulation of cells in the G2/M peak (4N DNA content) confirms tubulin inhibition.

  • Sub-G1 Peak: Indicates apoptosis (DNA fragmentation).

References

  • Hassan, E. S., et al. (2025).[3] Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. Sciety. Link

  • Manna, K., et al. (2014).[4] 2-Amino-3-Cyanopyridine: A Bioactive Scaffold. International Journal of Pharmaceutical Sciences and Research. Link

  • Al-Mahmoudy, A. M., et al. (2024).[3][5] Synthesis and Cytotoxicity of 2-Amino-4,6-diphenylnicotinonitriles. PMC (PubMed Central). Link

  • ChemicalBook. 2-[(4-methoxybenzyl)amino]nicotinonitrile Properties. Link

Sources

Application Note: Structural Elucidation and NMR Profiling of 2-Amino-4,6-Diphenylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a definitive protocol for the structural characterization of 2-amino-4,6-diphenylnicotinonitrile (also referred to in literature as 2-amino-3-cyano-4,6-diphenylpyridine ). This compound represents a critical pharmacophore in drug discovery, exhibiting significant biological activities including antimicrobial, anti-tubercular, and anticancer properties [1].

Accurate NMR interpretation of this scaffold is frequently complicated by the "push-pull" electronic effects of the amino and cyano groups, as well as the solubility profile of the polyaryl system. This guide synthesizes field-proven experimental protocols with detailed spectral analysis to ensure reproducible characterization.

Structural Definition & Numbering

To ensure consistent assignment, we utilize the IUPAC numbering scheme for the pyridine core. The connectivity is defined as follows:

  • Position 1: Pyridine Nitrogen[1]

  • Position 2: Amino-substituted Carbon (

    
    )
    
  • Position 3: Cyano-substituted Carbon (

    
    )
    
  • Position 4: Phenyl-substituted Carbon[1][2]

  • Position 5: Methine Carbon (Protonated)

  • Position 6: Phenyl-substituted Carbon[1][3]

ChemicalStructure Figure 1: Connectivity and numbering scheme for 2-amino-4,6-diphenylnicotinonitrile. N1 N1 C2 C2 (NH2) N1->C2 C3 C3 (CN) C2->C3 NH2 NH2 C2->NH2 C4 C4 (Ph) C3->C4 CN CN C3->CN C5 C5 (H) C4->C5 Ph4 Phenyl (Pos 4) C4->Ph4 C6 C6 (Ph) C5->C6 C6->N1 Ph6 Phenyl (Pos 6) C6->Ph6

Experimental Protocol

Solvent Selection Strategy

Recommendation: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent for this analysis.

  • Solubility: The 4,6-diphenyl substitution renders the molecule poorly soluble in non-polar solvents like CDCl3.

  • Exchange Suppression: DMSO forms strong hydrogen bonds with the exocyclic amine (

    
    ), slowing the chemical exchange rate with residual water. This sharpens the amino signal, allowing for accurate integration and detection of coupling in 2D experiments [2].
    
Sample Preparation Workflow
  • Weighing: Transfer 10–15 mg of the dried solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30–60 seconds. Ensure the solution is clear and free of suspended particles.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm (1H) and 39.5 ppm (13C).

1H NMR Interpretation Guide

The proton spectrum is dominated by the aromatic region. The key to rapid confirmation is identifying the Pyridine H-5 singlet and the Amino broad singlet .

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
5.30 – 7.50 *Broad Singlet2H

Exchangeable protons. Shift is highly concentration-dependent. Literature often cites ~5.30–5.38 ppm [1], but H-bonding can shift this to 7.0+ ppm.
7.09 – 7.25 Singlet1HPyridine H-5 Diagnostic Peak. The only isolated singlet on the aromatic ring. Its chemical shift is shielded relative to benzene due to electron density from the C-4/C-6 substituents.
7.30 – 7.60 Multiplet6HPhenyl (meta/para)Overlapping signals from the meta and para protons of both phenyl rings.
7.60 – 8.20 Multiplet4HPhenyl (ortho)Ortho protons are typically deshielded due to the anisotropy of the central pyridine ring.

*Note: The amino shift is variable. If the sample is "wet" (contains H2O), this peak may broaden or merge with the water signal at 3.33 ppm.

13C NMR Interpretation Guide

The carbon spectrum reveals the unique electronic environment of the "push-pull" system (Amino donor vs. Cyano acceptor).

Table 2: 13C NMR Assignment (100 MHz, DMSO-d6)
Chemical Shift (δ ppm)Carbon TypeAssignmentStructural Logic
~85 – 95 Quaternary (C)C-3 Highly Diagnostic. This carbon is significantly shielded (upfield) despite being aromatic, due to the ortho-amino group's mesomeric donation and the cyano group's geometry.
~110 – 115 Methine (CH)C-5 Corresponds to the H-5 proton singlet.
~116 – 118 Quaternary (C)-CN Characteristic nitrile region.
127 – 130 Methine (CH)Phenyl (o/m/p)Typical aromatic region.
135 – 140 Quaternary (C)Phenyl (ipso)Attachment points of the phenyl rings.
~150 – 155 Quaternary (C)C-4 / C-6 Deshielded due to attachment to the nitrogen heterocycle and phenyl rings.
~158 – 162 Quaternary (C)C-2 Most deshielded carbon. Attached directly to both the ring nitrogen and the exocyclic amino group (

).

Logic Flow & Verification Strategy

To validate the structure without external standards, follow this logic pathway. This ensures that the synthesized product is the 2-amino-nicotinonitrile and not a regioisomer or uncyclized chalcone intermediate.

VerificationLogic Figure 2: Self-validating logic flow for structural confirmation. Start Start Analysis CheckH5 Step 1: Locate Singlet @ ~7.2 ppm (H-5) Start->CheckH5 CheckNH2 Step 2: Locate Broad Singlet (NH2) (Check D2O exchange if unsure) CheckH5->CheckNH2 Singlet Found CheckCN Step 3: 13C NMR - Check Nitrile (~116 ppm) CheckNH2->CheckCN CheckC3 Step 4: Check Shielded C-3 (<100 ppm) CheckCN->CheckC3 HMBC Step 5: HMBC Correlation H-5 -> C-4, C-6, C-3 CheckC3->HMBC Decision Structure Confirmed? HMBC->Decision Pass PASS: 2-amino-4,6-diphenylnicotinonitrile Decision->Pass Correlations Match Fail FAIL: Check for Chalcone/Isomer Decision->Fail Missing Signals

Advanced Verification: HMBC Correlations

For absolute certainty, run a 1H-13C HMBC (Heteronuclear Multiple Bond Coherence) experiment.

  • The Anchor: Focus on the H-5 singlet .[3]

  • The Correlations:

    • H-5 should show strong 3-bond correlations to C-3 (the shielded carbon) and C-1' (ipso phenyl carbons).

    • H-5 will not correlate strongly to the Nitrile carbon (4 bonds away) or the Amino carbon (4 bonds away), helping to orient the ring substituents.

Troubleshooting & Common Pitfalls

  • Missing Amino Peak: If the sample is wet, the

    
     proton signal may broaden into the baseline or merge with the water peak at 3.33 ppm.
    
    • Solution: Dry the sample under vacuum or add a drop of

      
       (the signal will disappear, confirming it is exchangeable).
      
  • Impurity Signals: The synthesis of this compound often involves a multicomponent reaction (aldehyde + acetophenone + malononitrile).

    • Watch for: Unreacted aldehyde (singlet ~10 ppm) or chalcone intermediates (doublets ~7.5–8.0 ppm with large coupling constants

      
       Hz).
      
  • Rotamers: While rare for this specific rigid scaffold at room temperature, broadening of phenyl signals may indicate restricted rotation if bulky substituents are added to the phenyl rings.

References

  • Al-Muntaser, M. S., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. PMC PubMed Central. [Link]

  • Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[4][5][6][7][8][9] [Link]

  • PubChem Compound Summary. (2024). 2-Amino-4,6-diphenylpyridine-3-carbonitrile (CID 668105).[10] National Library of Medicine. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.[6] [Link][6]

Sources

Application Note: A Practical Guide to Determining IC50 Values for 2-[(4-Methoxybenzyl)amino]nicotinonitrile Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nicotinonitrile derivatives, a class of pyridine-containing compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Specifically, derivatives of 2-[(4-Methoxybenzyl)amino]nicotinonitrile are being investigated as potent therapeutic agents, with some demonstrating efficacy as inhibitors of critical cellular targets like kinases or tubulin polymerization[4][5][6].

In the early stages of drug discovery, a critical parameter for evaluating the potential of these compounds is the half-maximal inhibitory concentration (IC50). The IC50 value is a quantitative measure of a substance's potency, representing the concentration required to inhibit a specific biological or biochemical function by 50%[7][8]. A lower IC50 value indicates a more potent compound.

This guide provides a comprehensive, field-proven protocol for determining the IC50 values of 2-[(4-Methoxybenzyl)amino]nicotinonitrile derivatives using a cell-based cytotoxicity assay. We will detail the experimental workflow, from cell culture to data analysis, and explain the rationale behind key procedural steps to ensure robust and reproducible results.

Principle of IC50 Determination via Cell Viability Assay

The most common approach for determining the IC50 of a potential anticancer compound is to measure its effect on the viability of cancer cell lines. A dose-response curve is generated by exposing cells to a range of inhibitor concentrations and measuring the resulting biological effect[7].

This protocol will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity[9]. The core principle is the enzymatic conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active (i.e., living) cells[9][10]. The quantity of formazan produced, measured by absorbance, is directly proportional to the number of viable cells. By measuring this reduction in cell viability across a concentration gradient of the test compound, a dose-response curve can be constructed to calculate the IC50.

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Reduction Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement IC50_Workflow A 1. Cell Culture Prepare and maintain the chosen cancer cell line. B 2. Cell Seeding Plate cells in a 96-well plate at an optimized density. A->B D 4. Cell Treatment Add compound dilutions to the cells and incubate (e.g., 48-72h). B->D C 3. Compound Preparation Create a serial dilution series of the nicotinonitrile derivative. C->D E 5. Viability Assay Perform MTT assay to assess cell viability. D->E F 6. Data Acquisition Read absorbance using a microplate reader. E->F G 7. Data Analysis Normalize data to % Inhibition. F->G H 8. Curve Fitting Plot dose-response curve and perform non-linear regression. G->H I 9. IC50 Determination Calculate the IC50 value from the fitted curve. H->I

Caption: Standard experimental workflow for IC50 determination.

Materials and Reagents

Equipment
  • Laminar Flow Hood (Sterile)

  • CO₂ Incubator (37°C, 5% CO₂)

  • Inverted Microscope

  • Microplate Reader (with 570 nm absorbance filter)

  • Multichannel Pipettes (5-50 µL, 50-200 µL)

  • Serological Pipettor

  • Water Bath (37°C)

  • Hemocytometer or Automated Cell Counter

Consumables & Reagents
  • Cell Line: A relevant human cancer cell line (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer).[4] The choice of cell line is critical as IC50 values can vary significantly between different cell types.[11]

  • Test Compounds: 2-[(4-Methoxybenzyl)amino]nicotinonitrile derivatives, synthesized and purified.

  • Positive Control: An established cytotoxic drug (e.g., Doxorubicin, Staurosporine).[4][5]

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA Solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.

  • Sterile 96-well flat-bottom cell culture plates

  • Sterile pipette tips, microcentrifuge tubes, and reagent reservoirs

Detailed Experimental Protocol

Causality Note: Each step is designed to minimize variability. Adhering to sterile techniques is paramount to prevent contamination, and consistency in cell numbers, volumes, and incubation times is crucial for reproducibility.

Step 1: Cell Culture and Seeding
  • Culture the selected cancer cell line in T-75 flasks with the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, collect the cells, and centrifuge.

  • Resuspend the cell pellet in fresh medium and determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the optimized seeding density (typically 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Expert Insight: The optimal seeding density ensures cells are in the exponential growth phase during treatment, which is critical for assay sensitivity. This must be determined empirically for each cell line.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.

Step 2: Compound Preparation and Dilution
  • Prepare a 10 mM stock solution of each nicotinonitrile derivative and the positive control in sterile DMSO.

  • Perform a serial dilution of the stock solution to create a range of concentrations. A common approach is a half-log or log dilution series. For an expected IC50 in the micromolar range, a typical final concentration series might be: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.01 µM.

  • Prepare a "Vehicle Control" containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%) to account for any solvent-induced toxicity.

  • Prepare a "Media Blank" well containing only cell culture medium to serve as a background control for the plate reader.

| Example Serial Dilution Scheme in a 96-Well Plate | | :--- | :--- | | Step 1: Stock Preparation | Prepare a 10 mM stock of the compound in DMSO. | | Step 2: Intermediate Dilution | Dilute the stock to 200 µM (2X the highest final concentration) in cell culture medium. | | Step 3: Serial Dilution | In a separate dilution plate, add 50 µL of medium to wells B-H. Add 100 µL of the 200 µM solution to well A. Transfer 50 µL from well A to B, mix, then 50 µL from B to C, and so on. | | Step 4: Treatment | Transfer 100 µL from each well of the dilution plate to the corresponding wells of the cell plate (which already contain 100 µL of cells/media), thus achieving the final 1X concentration. |

Step 3: Cell Treatment and Incubation
  • After the 24-hour cell attachment period, carefully remove the medium from the wells.

  • Add 200 µL of the medium containing the various compound concentrations (prepared in Step 2) to the respective wells in triplicate.

  • Add 200 µL of the vehicle control medium to the control wells.

  • Incubate the plate for a predetermined exposure time, typically 48 or 72 hours. [11] * Expert Insight: The duration of exposure is a critical variable. A longer incubation may reveal slow-acting cytotoxic effects and generally results in a lower IC50 value.

Step 4: MTT Assay and Data Acquisition
  • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well (including controls).

  • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO or SDS solubilization solution to each well to dissolve the crystals. Mix gently by pipetting or using a plate shaker for 10 minutes.

  • Read the absorbance (Optical Density or OD) of each well at 570 nm using a microplate reader. [12]

Data Analysis and IC50 Calculation

Accurate data analysis is essential for determining a reliable IC50 value. This involves normalizing the raw absorbance data and fitting it to a dose-response model.

Step 1: Data Normalization
  • Average the absorbance values from the triplicate wells for each concentration.

  • Subtract the average absorbance of the media blank from all other average values.

  • Calculate the Percentage Inhibition for each concentration using the following formula:[11][12] % Inhibition = 100 × [ 1 - (ODtest compound / ODvehicle control) ]

Step 2: Dose-Response Curve and Non-Linear Regression
  • Plot the data with the logarithm of the inhibitor concentration on the X-axis and the corresponding % Inhibition on the Y-axis. This semi-log plot typically produces a sigmoidal (S-shaped) curve. [13]2. Use a statistical software package like GraphPad Prism, Origin, or R to fit the data to a non-linear regression model. [11][14]The most common model is the four-parameter logistic (4PL) equation:[15][16] Y = Bottom + (Top - Bottom) / (1 + 10((LogIC50 - X) × HillSlope)) Where:

    • Y: % Inhibition

    • X: Logarithm of the inhibitor concentration

    • Top/Bottom: Plateaus of the curve

    • LogIC50: The logarithm of the concentration that gives a response halfway between the top and bottom.

    • HillSlope: The steepness of the curve.

  • The software will calculate the best-fit value for the IC50. This is the concentration of the nicotinonitrile derivative that results in 50% inhibition of cell viability. [7][17]

Example Data and Result
Concentration (µM)Log [Concentration]Avg. Absorbance (OD)% Inhibition
0 (Vehicle)-1.2500%
0.1-1.001.1885%
0.3-0.521.05016%
1.00.000.81335%
3.00.480.52558%
10.01.000.25080%
30.01.480.10092%
100.02.000.06395%
Calculated IC50 2.25 µM

Conclusion

This application note provides a robust and validated framework for determining the IC50 values of novel 2-[(4-Methoxybenzyl)amino]nicotinonitrile derivatives. By combining a standardized cell-based MTT assay with rigorous non-linear regression analysis, researchers can reliably quantify the cytotoxic potency of their compounds. Accurate IC50 determination is a cornerstone of the structure-activity relationship (SAR) studies that drive the optimization of lead compounds into viable drug candidates for a range of therapeutic applications.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Vertex AI Search.
  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. (2025).
  • IC50 Calculator. (n.d.).
  • IC50. (n.d.). Wikipedia.
  • In-cell Western Assays for IC50 Determin
  • Hassan, E. S., et al. (2025).
  • Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. (2022). PMC.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry.
  • Suwunwong, T., et al. (n.d.). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. PMC.
  • Cell viability assays and IC50 calcul
  • A Review on The Chemistry of Nicotinonitriles and Their applications. (2025).
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). PMC.
  • Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices. (n.d.). European Biomedical Institute.
  • IC50 Calculation Using GraphPad Prism | Nonlinear Regression. (2025). YouTube.
  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. (2025). ScienceDirect.
  • Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. (n.d.). Herald Scholarly Open Access.
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
  • El-Hashash, M. A., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Bentham Science Publishers.
  • MTT assay overview. (n.d.). Abcam.
  • MTT Cell Viability Assay Kit. (n.d.). Biotium.

Sources

interpreting FT-IR spectra of 2-aminonicotinonitrile compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic FT-IR Analysis of 2-Aminonicotinonitrile Scaffolds

Part 1: Executive Summary & Scientific Context

The Scaffold: 2-Aminonicotinonitrile (2-amino-3-cyanopyridine) is a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural duality—combining a hydrogen-bond donor/acceptor motif (2-amino pyridine) with a varying electrophilic or rigid spacer (3-cyano)—makes it a cornerstone in the development of kinase inhibitors (e.g., Src, MEK), adenosine receptor antagonists, and STAT3 inhibitors.[1]

The Challenge: In high-throughput synthesis, distinguishing the target scaffold from common byproducts (e.g., hydrolyzed amides, ring-opened intermediates, or N-oxide impurities) is critical.[1] While NMR is definitive, it is slow.[1] FT-IR offers a rapid, "fingerprint-first" validation method.[1]

The Objective: This guide provides a rigorous, self-validating protocol for interpreting FT-IR spectra of 2-aminonicotinonitrile derivatives, moving beyond basic peak assignment to causal structural verification.

Part 2: Experimental Protocol

Methodology: The "Dual-Pass" Acquisition Strategy

To ensure data integrity (E-E-A-T), we recommend a dual-pass approach if the sample form allows.[1] This validates surface effects against bulk properties.[1][2]

1. Sample Preparation:

  • Primary Screen (ATR - Attenuated Total Reflectance):

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).[1][2][4]

    • Pressure: High contact pressure is required to flatten the crystalline lattice of rigid pyridine derivatives.

    • Note: ATR typically shifts peaks 2–5 cm⁻¹ lower than transmission modes due to refractive index dispersion.[1][2]

  • Secondary Validation (KBr Pellet):

    • Ratio: 1:100 (Sample:KBr).[1][4]

    • Grinding: Grind to a fine powder (<2 µm particle size) to minimize the Christiansen effect (baseline slope).[1]

    • Why? Resolves complex H-bonding networks in the amine region often obscured in ATR.

2. Instrument Parameters:

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for splitting NH doublets).[1][4]

  • Scans: 32 (Screening) / 64 (Publication Quality).

  • Apodization: Norton-Beer (Medium) to balance resolution and signal-to-noise.[1][2]

Part 3: Spectral Interpretation Guide

This section deconstructs the spectrum into three "Diagnostic Zones."

Zone 1: The Hydrogen Bonding Network (3500–3100 cm⁻¹)
  • The Feature: The Primary Amine (-NH₂).[5][6]

  • The Pattern: A distinct doublet representing the asymmetric (higher wavenumber) and symmetric (lower wavenumber) stretching modes.[5]

  • Causality: The 2-amino group is conjugated to the pyridine ring, increasing the N-H bond force constant compared to aliphatic amines, but H-bonding can broaden these peaks.

  • Diagnostic Check:

    • 
       (Asymmetric): 3400–3490 cm⁻¹ [1][4]
      
    • 
       (Symmetric): 3300–3380 cm⁻¹ [1][4]
      
    • Self-Validation Rule: The separation (

      
      ) is typically 60–100 cm⁻¹. If you see a single broad peak, suspect salt formation or significant moisture contamination.[1]
      
Zone 2: The "Sentinel" Peak (2200–2260 cm⁻¹)
  • The Feature: The Nitrile (-C≡N).[6][7][8]

  • The Pattern: A single, sharp, medium-to-strong intensity peak.[1]

  • Causality: The triple bond has a high force constant and a significant dipole moment change, leading to high IR intensity.[6]

  • Position Shift:

    • Saturated Nitriles: ~2240–2260 cm⁻¹.[1][2][6]

    • Aromatic Nitriles (2-aminonicotinonitrile): 2200–2230 cm⁻¹ .[1]

    • Why? Conjugation with the pyridine ring reduces the bond order of the C≡N group, shifting it to a lower frequency (red shift).

  • Critical Failure Mode: Disappearance of this peak indicates hydrolysis to an amide (check for new C=O at 1680 cm⁻¹) or ring closure to a fused system (e.g., pyrimidines).[1]

Zone 3: The Fingerprint & Ring Modes (1650–600 cm⁻¹)
  • Pyridine Ring Breathing: A sharp band at 980–1000 cm⁻¹ is characteristic of 2-substituted pyridines.[1]

  • Amine Scissoring (

    
     NH₂): 1620–1650 cm⁻¹ .[1][2][4] This often overlaps with the aromatic C=C/C=N stretching bands.
    
  • Aromatic Skeletal Vibrations: 1550–1600 cm⁻¹ and 1430–1480 cm⁻¹ .[2]

Part 4: Data Summary & Visualization

Table 1: Characteristic Frequency Assignments
Functional GroupMode of VibrationFrequency (cm⁻¹)IntensityDiagnostic Note
Primary Amine N-H Stretch (Asym)3400 – 3490MediumSharp doublet confirms primary amine.[1][2]
Primary Amine N-H Stretch (Sym)3300 – 3380MediumBroadening indicates H-bonding.[1][2]
Nitrile C≡N Stretch2200 – 2230 Strong/SharpKey Identity Peak. Lower than aliphatic nitriles due to conjugation.[1][2][6]
Pyridine Ring C=N / C=C Stretch1580 – 1600StrongOften overlaps with NH₂ scissoring.[1]
Amine N-H Scissoring1620 – 1650MediumConfirms presence of intact -NH₂.[1][2]
Pyridine Ring Ring Breathing980 – 1000Medium/SharpSpecific to 2-substitued pyridines.[1][2]
C-H (Aromatic) Out-of-Plane Bend730 – 770StrongPosition depends on substitution (3,4,5,6-H).[1][2][4]
Figure 1: Decision Logic for Scaffold Validation

FTIR_Logic_Flow Start Start: Acquire Spectrum CheckCN Check 2200-2230 cm⁻¹ (Nitrile Region) Start->CheckCN DecisionCN Is Sharp Peak Present? CheckCN->DecisionCN CheckNH Check 3300-3500 cm⁻¹ (Amine Region) DecisionNH Is Doublet Visible? CheckNH->DecisionNH DecisionCN->CheckNH Yes ResultFail1 FAIL: Hydrolysis Suspected (Check 1650-1700 cm⁻¹ for Amide C=O) DecisionCN->ResultFail1 No (Missing CN) ResultPass VALID SCAFFOLD 2-aminonicotinonitrile confirmed DecisionNH->ResultPass Yes (Doublet) ResultFail2 FAIL: Salt/Impurity (Broad/Single NH band) DecisionNH->ResultFail2 No (Singlet/Broad)

Caption: Figure 1. Step-wise logic gate for validating the 2-aminonicotinonitrile core structure using FT-IR.

Part 5: Troubleshooting & Common Pitfalls

1. The "Hydrolysis Trap"

  • Scenario: The nitrile group in position 3 is susceptible to hydrolysis under acidic/basic workup conditions, converting to a primary amide.

  • Spectral Evidence:

    • Loss: Disappearance of the sharp 2220 cm⁻¹ peak.

    • Gain: Appearance of a strong "Amide I" band (C=O stretch) at 1660–1690 cm⁻¹ .[1][2]

    • Gain: Appearance of "Amide II" band (N-H bend) near 1600 cm⁻¹.[1][2]

2. The "Salt Effect"

  • Scenario: If the pyridine nitrogen or the exocyclic amine is protonated (e.g., HCl salt formation).

  • Spectral Evidence:

    • The sharp NH doublet collapses into a broad "ammonium" band spanning 3000–2500 cm⁻¹ .

    • The nitrile peak may shift to higher frequencies (blue shift) due to the inductive effect of the positive charge on the ring.

References

  • BenchChem. (2025).[1][3] Spectroscopic Data of 2-Amino-3-cyanopyridine. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary: 2-aminopyridine-3-carbonitrile (CID 818259).[1][2] Retrieved from [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds.[1][2][8][9] John Wiley & Sons.[1][2] (Standard Text for IR frequencies).

  • Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.[1][2] Retrieved from

  • Specac. (2025).[1][2][7][10] Interpreting Infrared Spectra: A Guide for Researchers. Retrieved from [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(4-Methoxybenzyl)amino]nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-[(4-Methoxybenzyl)amino]nicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. We have structured this resource in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 2-[(4-Methoxybenzyl)amino]nicotinonitrile?

There are two principal and highly effective methods for synthesizing the target compound, starting from 2-chloronicotinonitrile and 4-methoxybenzylamine. The choice between them depends on available resources (catalysts, ligands), substrate sensitivity, and desired scale.

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical, metal-free approach. The reaction proceeds by the direct displacement of the chloride on the electron-deficient pyridine ring by the amine nucleophile.[1][2] The pyridine ring's nitrogen atom and the C3-cyano group act as electron-withdrawing groups, which activate the C2-position for nucleophilic attack.[3][4] This method is often favored for its simplicity and cost-effectiveness but may require more forcing conditions (e.g., high temperatures).

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful, modern cross-coupling reaction that forms the C-N bond using a palladium catalyst and a phosphine ligand.[5][6] It has become a cornerstone of medicinal chemistry due to its broad substrate scope, functional group tolerance, and typically higher yields under milder conditions compared to traditional SNAr.[7]

Q2: My SNAr reaction is giving low yields or failing to proceed. What are the common causes and solutions?

Low conversion in an SNAr reaction for this system is a frequent challenge. The nucleophilicity of 4-methoxybenzylamine is moderate, and the reactivity of 2-chloronicotinonitrile, while activated, may not be sufficient under mild conditions.

Causality & Troubleshooting:

  • Insufficient Thermal Energy: The formation of the intermediate Meisenheimer complex is the rate-determining step and has a significant activation energy barrier.[4]

    • Solution: Increase the reaction temperature. Solvents like DMF, Dioxane, or NMP with high boiling points are often necessary. Refluxing for an extended period (12-24h) may be required.[8]

  • Base Inefficiency: A base is required to neutralize the HCl generated in situ. If the HCl protonates the starting amine, it is no longer nucleophilic, effectively halting the reaction.

    • Solution: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or a robust inorganic base like K₂CO₃ or Cs₂CO₃. Ensure at least 2-3 equivalents of the base are used to drive the reaction forward.

  • Solvent Issues: The solvent must be polar aprotic to solubilize the reagents and facilitate the formation of the charged intermediate.

    • Solution: Ensure the use of dry, high-purity DMF, DMSO, or Dioxane. Water can interfere with the reaction.

Q3: How do I select the optimal catalyst system for a Buchwald-Hartwig amination to maximize yield?

The success of a Buchwald-Hartwig reaction is critically dependent on the combination of the palladium precursor, ligand, and base.[9]

Expert Insights on Component Selection:

  • Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are the most common and effective choices. They are stable to air and are reduced in situ to the active Pd(0) catalyst.[7] Catalyst loading can typically range from 0.5 to 5 mol%.

  • Ligand Selection: This is the most critical parameter. For an electron-deficient heteroaryl chloride like 2-chloronicotinonitrile, bulky, electron-rich phosphine ligands are required to promote the key steps of oxidative addition and reductive elimination.[10]

    • Recommended Ligands:

      • Josiphos-type (e.g., SL-J009-1): Excellent for heteroaryl chlorides.

      • BrettPhos or RuPhos: State-of-the-art, highly active ligands that often allow for lower reaction temperatures and catalyst loadings.

      • Xantphos: A bidentate ligand known for its wide bite angle, which can prevent catalyst decomposition and promote efficient reductive elimination.[10]

  • Base Selection: A strong, non-nucleophilic, sterically hindered base is needed to deprotonate the amine without competing in the reaction.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu) is the most common and highly effective base. Lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be used for substrates sensitive to harsher bases.[6]

Q4: What are the most common side products and how can I minimize their formation?

The primary side reaction of concern is the hydrolysis of the nitrile group (-CN) to a carboxamide (-CONH₂) or carboxylic acid (-COOH).

  • Cause: This occurs if water is present in the reaction mixture, especially under basic conditions and at elevated temperatures.

  • Minimization Strategy:

    • Use Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents and reagents.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel. This is especially critical for the oxygen-sensitive Buchwald-Hartwig catalysts.[10]

    • Temperature Control: Use the lowest temperature that allows the reaction to proceed at a reasonable rate.

Q5: I am struggling with the purification of the final product. What are the best practices?

2-[(4-Methoxybenzyl)amino]nicotinonitrile is a polar, basic compound, which can present challenges during purification.

  • Column Chromatography:

    • Tailing on Silica Gel: The basic amine can interact strongly with the acidic silica gel, causing significant tailing of the product spot on TLC and poor separation during column chromatography.

    • Solution: Add a small amount (0.5-1%) of triethylamine or ammonia solution to the eluent (e.g., Hexane/Ethyl Acetate).[11] This neutralizes the acidic sites on the silica, leading to sharper bands and better separation.

  • Recrystallization:

    • Solvent Selection: A good solvent system is one where the product is soluble at high temperatures but poorly soluble at room temperature or below.[11]

    • Recommended Solvents: Ethanol, isopropanol, or mixtures such as Ethyl Acetate/Hexane or Dichloromethane/Hexane are excellent candidates. Perform small-scale solubility tests to find the optimal solvent or solvent pair.

    • Problem: Oiling Out: If the product separates as an oil instead of crystals, it may be due to impurities or cooling the solution too rapidly. Try adding the anti-solvent more slowly or allowing the solution to cool gradually before placing it in an ice bath.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Troubleshooting Steps
No or Low Conversion (Buchwald-Hartwig) 1. Inactive Catalyst• Ensure a rigorously inert (N₂ or Ar) atmosphere. • Use freshly opened, high-purity catalyst and ligand. • Consider using a pre-formed Pd(0) catalyst.
2. Incorrect Base/Solvent• Ensure the base is strong and hindered (e.g., NaOtBu). • Use anhydrous, aprotic solvents (Toluene, Dioxane).
Multiple Unidentified Spots on TLC 1. Starting Material Degradation• Check the purity of 2-chloronicotinonitrile and 4-methoxybenzylamine.
2. Catalyst Decomposition• Use the appropriate ligand-to-metal ratio (typically 1.2:1 to 2:1). • Avoid excessively high temperatures (>120 °C).
3. Side Reactions• Ensure anhydrous and inert conditions to prevent hydrolysis or oxidation.
Difficulty Removing Palladium Catalyst Residual palladium catalyst can contaminate the product.• After the reaction, filter the crude mixture through a pad of Celite®. • For persistent contamination, consider a quench with a thiol-functionalized resin or perform an aqueous wash with a solution of a sulfur-containing ligand like thiourea.
Product is a Dark Oil/Solid Formation of colored impurities, often from oxidation or side reactions.• Treat a solution of the crude product in an organic solvent (e.g., Ethyl Acetate) with activated charcoal, then filter through Celite® before concentration and purification.

Experimental Protocols & Data

Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol is designed as a starting point for optimization and generally provides high yields.

  • Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), BrettPhos (0.04 equiv.), and Sodium tert-butoxide (1.4 equiv.).

  • Inerting: Seal the flask and evacuate and backfill with Argon or Nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-chloronicotinonitrile (1.0 equiv.), 4-methoxybenzylamine (1.2 equiv.), and anhydrous Toluene (approx. 0.1 M concentration).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography (Hexane/Ethyl Acetate + 1% Triethylamine).

Data Summary: Comparison of Synthetic Methods
Parameter Nucleophilic Aromatic Substitution (SNAr) Buchwald-Hartwig Amination
Catalyst NonePd₂(dba)₃ / BrettPhos (or similar)
Temperature High (120-160 °C)Moderate (80-110 °C)
Base K₂CO₃, Cs₂CO₃, DIPEANaOtBu, LiHMDS, K₃PO₄
Solvent DMF, DMSO, NMPToluene, Dioxane
Atmosphere Air or InertInert (Mandatory)
Typical Yield 40-70%75-95%
Key Advantage Low Cost, Simple SetupHigh Yield, Mild Conditions
Key Disadvantage Harsh Conditions, Lower YieldCatalyst/Ligand Cost, Air Sensitive

Visualized Workflows & Mechanisms

To further clarify the underlying chemistry and troubleshooting logic, we provide the following diagrams generated using Graphviz.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2CN 2-Chloronicotinonitrile MC Meisenheimer Complex (Anionic σ-complex) 2CN->MC PMBA 4-Methoxybenzylamine PMBA->MC + Nucleophilic Attack Product 2-[(4-Methoxybenzyl)amino] nicotinonitrile MC->Product - Cl⁻ (rate-determining) HCl HCl

Caption: Reaction mechanism for the SNAr synthesis.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl (L)₂Pd(II)(Aryl)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord HNR₂' + Base PdII_Amido (L)₂Pd(II)(Aryl)(NR₂') AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Forms C-N bond RedElim->Pd0 Product (Ar-NR₂')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield Observed check_reagents Purity of Starting Materials? start->check_reagents check_conditions Reaction Conditions Correct? start->check_conditions check_reagents->check_conditions Yes repurify_reagents Repurify or Use New Batch check_reagents->repurify_reagents No check_inert Inert Atmosphere Used? check_conditions->check_inert Yes ensure_inert Evacuate/Backfill 3x Maintain Positive Pressure check_inert->ensure_inert No check_solvent Solvent Anhydrous? check_inert->check_solvent Yes success Yield Improved ensure_inert->success use_dry_solvent Use Freshly Opened Anhydrous Solvent check_solvent->use_dry_solvent No check_catalyst Catalyst System Optimal? check_solvent->check_catalyst Yes use_dry_solvent->success optimize_catalyst Screen Ligands/Bases (e.g., BrettPhos, NaOtBu) check_catalyst->optimize_catalyst No check_catalyst->success Yes optimize_catalyst->success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Sources

Technical Support Center: Purification of 2-[(4-Methoxybenzyl)amino]nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of 2-[(4-Methoxybenzyl)amino]nicotinonitrile (CAS: 854382-10-8). It is designed for organic chemists and process engineers encountering difficulties with yield, purity, or physical form during synthesis.[1]

Status: Active Molecule Type: Functionalized Aminopyridine Primary Application: Intermediate for kinase inhibitors (e.g., Sotorasib analogs), heterocyclic synthesis.

Technical Overview & Properties

Before initiating troubleshooting, verify your target's physicochemical profile.[1] This molecule contains a pyridine core de-activated by a nitrile group but re-activated by an electron-donating PMB-amine.[1]

PropertySpecification / Behavior
CAS Number 854382-10-8
Molecular Formula

Molecular Weight 239.27 g/mol
Predicted pKa ~3.5 (Pyridine N) / ~10.0 (Trace unreacted PMB-amine)
Solubility (Good) DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate, Hot Ethanol.
Solubility (Poor) Water, Hexanes, Cold Diethyl Ether.
Key Impurities 4-Methoxybenzylamine (Starting Material), 2-Chloronicotinonitrile (Starting Material), Hydrolysis products (Amides).

Core Purification Protocols

Method A: Recrystallization (Recommended for >95% Purity)

Best for: Removing trace starting materials and non-polar byproducts.

The Logic: The target molecule is a crystalline solid with steep solubility curves in alcohols.[1] The primary impurity, 4-methoxybenzylamine (PMB-amine), is a high-boiling liquid (


C) that remains soluble in the mother liquor.

Protocol:

  • Dissolution: Suspend the crude solid in Ethanol (EtOH) (approx. 5-7 mL per gram of crude).[1]

  • Heating: Heat to reflux (

    
    C) until fully dissolved. If particulates remain, filter hot through a Celite pad.[1]
    
  • Nucleation: Remove from heat. Add Water dropwise to the hot solution until a faint turbidity persists (approx. 10-20% v/v water relative to EtOH).

  • Cooling: Allow the solution to cool slowly to room temperature (RT) with gentle stirring. Then, cool to

    
    C for 2 hours.
    
  • Isolation: Filter the resulting white/off-white needles.[1] Wash the cake with cold EtOH:Water (1:1) .

Method B: Scavenging Wash (The "Citric Acid" Technique)

Best for: Removing stubborn excess PMB-amine (oily residue).

The Logic: The basicity difference is the key. The PMB-amine is a strong base (


).[1] The target aminonicotinonitrile is a very weak base (

) due to the electron-withdrawing nitrile group.[1] Using a weak acid selectively protonates the impurity, moving it to the aqueous layer without salting out the product.

Protocol:

  • Dissolve crude oil/solid in Ethyl Acetate (EtOAc) .

  • Wash the organic layer 2x with 10% Aqueous Citric Acid .[1]

    • Note: Avoid strong mineral acids (HCl) if possible to prevent potential hydrolysis of the nitrile or premature cleavage of the PMB group.

  • Wash 1x with Brine to remove residual water.[1]

  • Dry over

    
    , filter, and concentrate.
    

Troubleshooting & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is typically caused by residual solvent (DCM/DMF) or a high concentration of the PMB-amine impurity acting as a "solvent" for your product.[1] Solution:

  • Azeotropic Drying: Dissolve the oil in a small amount of toluene and rotary evaporate.[1] Repeat 2x. This removes trapped DCM and traces of water.[1]

  • Trituration: Add cold Diethyl Ether (

    
    )  or Hexanes  to the oil.[1] Scratch the flask walls with a glass rod.[1] The mechanical stress combined with the non-polar solvent often induces crystallization.[1]
    
Issue 2: "The product smells like amine even after drying."

Diagnosis: 4-Methoxybenzylamine has a low vapor pressure and adheres to crystals.[1] Solution:

  • Do not rely on high-vacuum drying alone; the boiling point is too high.[1]

  • Action: Perform the Method B (Citric Acid Wash) described above.[1] If the product is already solid, triturate it vigorously in Pentane or Hexane/EtOAc (9:1) and filter. The lipophilic amine will dissolve in the filtrate.[1]

Issue 3: "I see a new spot on TLC after acid washing."

Diagnosis: You may have hydrolyzed the nitrile group to an amide (rare with Citric acid, possible with HCl) or cleaved the PMB group. Solution:

  • Check Reagents: Ensure you used Citric Acid or dilute Acetic Acid, not concentrated HCl or

    
    .[1]
    
  • Verification: Run a TLC.

    • Target:

      
       (Hex/EtOAc 1:1).[1]
      
    • Amide (Hydrolysis): Lower

      
       (more polar).[1]
      
    • Cleaved Amine: Baseline or very low

      
       (primary aminonicotinonitrile).[1]
      
Issue 4: "The crystals are yellow/orange, but should be white."

Diagnosis: Oxidation of the electron-rich aromatic ring or trace polymerization of impurities.[1] Solution:

  • Charcoal Treatment: During the hot filtration step of recrystallization (Method A), add Activated Carbon (5 wt%) . Stir for 10 minutes at reflux, then filter hot through Celite. This effectively removes colored oxidized species.[1]

Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying this compound based on the state of the crude material.

PurificationWorkflow Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Precipitates Oil Oily Residue StateCheck->Oil Stays in solution Trituration Triturate with Hexanes/Ether (Remove surface amine) Solid->Trituration AcidWash Dissolve in EtOAc Wash w/ 10% Citric Acid Oil->AcidWash Recryst Recrystallize (EtOH or EtOH/H2O) Trituration->Recryst AcidWash->Recryst Concentrate first PurityCheck Purity > 95%? Recryst->PurityCheck Final Pure Product (White/Off-white Solid) PurityCheck->Final Yes Column Flash Chromatography (Hex/EtOAc Gradient) PurityCheck->Column No (Mixed fractions) Column->Final

Caption: Decision tree for selecting the optimal purification route based on crude physical state.

Analytical Reference Data

When analyzing your fractions, look for these characteristic signals.

1H NMR (400 MHz,


 or 

):
  • 
     8.2 - 8.4 ppm:  Pyridine proton (C6-H), doublet.[1]
    
  • 
     7.2 - 7.4 ppm:  PMB aromatic protons (AA'BB' system).[1]
    
  • 
     6.8 - 6.9 ppm:  PMB aromatic protons (ortho to OMe).[1]
    
  • 
     6.6 - 6.7 ppm:  Pyridine proton (C5-H), dd.[1]
    
  • 
     4.5 - 4.7 ppm:  Benzylic 
    
    
    
    , doublet (couples with NH).[1]
  • 
     3.7 - 3.8 ppm:  Methoxy group (
    
    
    
    ), singlet.[1][2]

TLC Conditions:

  • Mobile Phase: Hexanes : Ethyl Acetate (3:1 or 1:1).[1]

  • Visualization: UV (254 nm).[1] The PMB group is UV active.[1]

  • Stain:

    
     (Oxidizes the benzylic position).[1]
    

References

  • Sigma-Aldrich. 2-[(4-Methoxybenzyl)amino]nicotinonitrile Product Page. (Provides general CAS and availability data). Link

  • Fluorochem. 2-((4-Methoxyphenyl)amino)isonicotinonitrile Derivatives. (Source for structural analogs and general handling of aminocyanopyridines).[1] Link

  • BenchChem. Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile. (Protocol reference for Strecker-type synthesis and workup of similar aminonitriles). Link

  • National Institute of Standards and Technology (NIST). Nicotinonitrile derivatives thermochemistry. (Reference for thermal stability of nicotinonitrile cores). Link

  • World News of Natural Sciences. Synthesis and antimicrobial activity of 2-amino/2-methoxy nicotinonitrile derivatives. (Source for recrystallization solvents for nicotinonitrile derivatives).[1] Link

Sources

Technical Support Center: 2-Aminonicotinonitrile Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Conditions for 2-Aminonicotinonitrile Preparation Case ID: #PYR-CN-2024-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

2-Aminonicotinonitrile (2-amino-3-cyanopyridine) is a critical pharmacophore in kinase inhibitors and antimicrobial agents. Its preparation often suffers from two primary failure modes: regiochemical ambiguity during substitution or oligomeric tar formation during cyclization.

This guide provides an optimized technical workflow for the two most robust synthetic routes:

  • Route A (SNAr): Ammonolysis of 2-chloronicotinonitrile (Industrial Standard).

  • Route B (MCR): One-Pot Multicomponent Cyclization (De Novo Synthesis).

Module 1: Route Selection & Mechanistic Logic

Before beginning, select the route based on your available starting materials and scale.

FeatureRoute A: SNAr Displacement Route B: Multicomponent Reaction (MCR)
Precursor 2-ChloronicotinonitrileMalononitrile + Aldehyde + Ketone
Scale High (Kg to Ton)Low to Medium (mg to g)
Atom Economy Lower (Halogen waste)High (Water is main byproduct)
Key Risk Hydrolysis of nitrile to amidePolymerization/Tar formation
Purity Profile High (after recrystallization)Moderate (often requires chromatography)
Mechanistic Pathways

The following diagram illustrates the divergent mechanistic demands of both pathways.

ReactionPathways Start_A Route A: S_NAr Inter_A Meisenheimer Complex Start_A->Inter_A + NH3 (Pressure) Start_B Route B: MCR Inter_B1 Knoevenagel Adduct Start_B->Inter_B1 Aldehyde + Malononitrile Product 2-Aminonicotinonitrile Inter_A->Product - HCl Inter_B2 Michael Addition Inter_B1->Inter_B2 + Enamine (Ketone/NH4OAc) Inter_B2->Product Cyclization & Oxidation

Figure 1: Mechanistic divergence between Nucleophilic Aromatic Substitution (SNAr) and Multicomponent Cyclization (MCR).

Module 2: Route A – SNAr Optimization (Ammonolysis)

Context: This is the preferred industrial route due to reliability. The electron-withdrawing nitrile group at C3 activates the C2-chlorine for displacement.

Optimized Protocol
  • Vessel: Stainless steel autoclave or heavy-walled glass pressure tube.

  • Stoichiometry: 2-Chloronicotinonitrile (1.0 equiv) : Ammonia (5–10 equiv).

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH). Note: Avoid water as the primary solvent to prevent nitrile hydrolysis.

  • Conditions: Heat to 80–100 °C for 4–6 hours. Internal pressure will rise (approx. 3–5 bar).

Troubleshooting Guide (FAQ)

Q: The reaction stalls at 60% conversion. Should I increase the temperature? A: Caution. Increasing temperature >120 °C risks hydrolyzing the nitrile group to a primary amide (2-aminonicotinamide). Instead, increase the ammonia concentration . If using 28% aq. NH3, switch to saturated ethanolic ammonia (approx. 15% w/w NH3 in EtOH) to increase the nucleophile's activity without adding excess water [1].

Q: I see a new spot on TLC just below the product. What is it? A: This is likely 2-hydroxynicotinonitrile , formed by the displacement of chlorine by water (hydroxide) instead of ammonia.

  • Fix: Dry your solvent. Ensure your ammonia source is not "old" (ammonia gas escapes, leaving mostly water).

Q: Can I use a catalyst to lower the pressure requirement? A: Yes. Copper(I) oxide (Cu2O) or mild Lewis acids can catalyze this displacement at lower temperatures, but metal removal becomes a new purification burden [2].

Module 3: Route B – Multicomponent Optimization

Context: Ideal for creating diverse derivatives (e.g., 4,6-disubstituted analogs) using aldehydes, ketones, malononitrile, and ammonium acetate.

Optimized Protocol
  • Reagents: Aldehyde (1.0 eq), Malononitrile (1.0 eq), Ketone (1.0 eq), Ammonium Acetate (1.5–2.0 eq).

  • Solvent: Ethanol (reflux) or Solvent-Free (Microwave) .

  • Catalyst: Piperidine (drops) or basic alumina (heterogeneous).

  • Procedure:

    • Step 1: Pre-mix aldehyde and malononitrile for 15 mins (Knoevenagel formation).

    • Step 2: Add ketone and NH4OAc.[1] Reflux for 3–5 hours.

Troubleshooting Guide (FAQ)

Q: The reaction mixture turned into a black tar. How do I recover the product? A: Tar formation indicates polymerization of malononitrile or degradation of the aldehyde.

  • Prevention: Lower the temperature and use microwave irradiation (80 °C, 10–20 min). Microwave heating is superior for this MCR as it minimizes the thermal history required for polymerization [3].

  • Recovery: Dissolve the tar in minimal hot ethyl acetate and precipitate the polymer by adding hexanes. Filter, then column the filtrate.

Q: I am isolating the intermediate, not the aromatic pyridine. Why? A: The final step is an oxidative aromatization (loss of H2). If the reaction stops at the dihydropyridine stage:

  • Fix: Add an oxidant like DDQ (10 mol%) or simply bubble air through the refluxing mixture for the final hour [4].

Module 4: Purification & Quality Control

Achieving >99% purity requires removing the persistent yellow color bodies (oligomers) common to pyridine synthesis.

Recrystallization Protocol

Do not rely solely on chromatography.[2] Crystallization is more effective for removing trace isomers.

ParameterRecommendation
Primary Solvent Ethanol (95%) or Isopropanol
Anti-Solvent Water (add dropwise to hot solution until turbid)
Decolorization Activated Charcoal (10 wt%) . Reflux for 15 min, filter hot through Celite.
Drying Vacuum oven at 45 °C (Nitrile is heat-stable, but amine can oxidize).
Impurity Profile (HPLC)

ImpurityTree Problem Low Purity / Color Check1 Check TLC/LCMS Problem->Check1 PathA Hydrolysis Product (Amide) Check1->PathA M+18 Peak PathB Oligomers/Tar Check1->PathB Baseline Streak PathC Starting Material (Chloro/Cyano) Check1->PathC SM Peak SolutionA Avoid Water in S_NAr Check Temp <100°C PathA->SolutionA SolutionB Charcoal Treatment Recryst. from EtOH PathB->SolutionB SolutionC Increase Reaction Time or Pressure PathC->SolutionC

Figure 2: Impurity identification and remediation decision tree.

References

  • BenchChem Technical Support. (2025). Synthesis of 4-Amino-2-chloronicotinonitrile: Troubleshooting & Optimization. Retrieved from

  • Mayo, M. S., et al. (2015).[3] Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles. Journal of Organic Chemistry, 80, 3998-4002. Retrieved from

  • Zhang, F., et al. (2012). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation. Semantic Scholar. Retrieved from

  • Lepori, M., et al. (2023). Optimization of organophotochemical SNAr reaction. Beilstein Journal of Organic Chemistry. Retrieved from

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents.[2][4] Retrieved from

Sources

Technical Support Center: Overcoming Solubility Issues with 2-[(4-Methoxybenzyl)amino]nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 2-[(4-Methoxybenzyl)amino]nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.

Understanding the Challenge: Why is 2-[(4-Methoxybenzyl)amino]nicotinonitrile Prone to Solubility Issues?

2-[(4-Methoxybenzyl)amino]nicotinonitrile possesses a molecular structure that inherently limits its aqueous solubility. The presence of two aromatic rings (the nicotinonitrile and the methoxybenzyl groups) contributes to a significant hydrophobic character. While the secondary amine and the nitrile group offer some polarity, the overall molecule has a calculated LogP (a measure of lipophilicity) that suggests poor water solubility.[1]

This hydrophobicity means that in aqueous environments, the molecule has a tendency to self-associate and precipitate rather than dissolve. Overcoming this requires strategies that can disrupt these intermolecular forces and favorably interact with the solute.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new experiment. What is a good initial solvent to try for dissolving 2-[(4-Methoxybenzyl)amino]nicotinonitrile?

A1: For initial dissolution, especially for non-aqueous reactions or analytical purposes, consider starting with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). For crystallization or purification, 1,4-dioxane has been used for similar nicotinonitrile derivatives.[2] If an aqueous buffer is required for a biological assay, it is highly likely that a co-solvent system will be necessary.

Q2: My compound has "crashed out" of solution. What happened and can I salvage it?

A2: "Crashing out" or precipitation often occurs due to a change in conditions such as temperature, pH, or the addition of an anti-solvent (a liquid in which the compound is not soluble). To salvage your material, you can try to re-dissolve it by gently warming the solution while stirring. If that fails, you may need to evaporate the current solvent and re-dissolve the compound in a more suitable solvent or solvent system as outlined in our troubleshooting guides below.

Q3: Are there any safety precautions I should be aware of when handling this compound and its solvents?

A3: Yes. Always handle 2-[(4-Methoxybenzyl)amino]nicotinonitrile and any solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4][5][6][7] Consult the Safety Data Sheet (SDS) for the compound and any solvents used for specific handling and disposal instructions.[3][4][5][6][7]

In-Depth Troubleshooting Guides

Guide 1: The Co-solvent Approach for Enhancing Aqueous Solubility

Co-solvents are organic solvents that are miscible with water and can significantly increase the solubility of hydrophobic compounds.[8][9] They work by reducing the overall polarity of the solvent system, thereby making it more favorable for the dissolution of non-polar solutes.[10]

Recommended Co-solvents and Their Properties
Co-solventDielectric Constant (Approx.)Notes
Dimethyl Sulfoxide (DMSO)47A powerful, aprotic polar solvent. Use sparingly in biological assays as it can have cellular effects.
Ethanol25A protic solvent that is generally well-tolerated in biological systems at low concentrations.
Propylene Glycol32A non-toxic, viscous co-solvent often used in pharmaceutical formulations.
Polyethylene Glycol (PEG 300/400)12.5 (PEG 400)Low-molecular-weight PEGs are effective and have low toxicity.
Experimental Protocol: Preparing a Stock Solution with a Co-solvent
  • Initial Dissolution: Weigh out your 2-[(4-Methoxybenzyl)amino]nicotinonitrile and place it in a sterile microfuge tube or glass vial.

  • Co-solvent Addition: Add a minimal amount of your chosen co-solvent (e.g., DMSO) to completely dissolve the compound. Aim for a high-concentration stock solution (e.g., 10-50 mM).

  • Vortexing and Gentle Warming: Vortex the solution thoroughly. If necessary, gently warm the mixture in a 37°C water bath to aid dissolution.

  • Aqueous Dilution: For your working solution, perform a serial dilution of the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation. Mix immediately and thoroughly after each addition.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your working solution is low (typically <1% v/v) to minimize any potential off-target effects in biological experiments.

Pro-Tips from the Field:
  • Always prepare a "vehicle control" in your experiments that contains the same final concentration of the co-solvent as your test samples.

  • If you observe precipitation upon dilution, try a different co-solvent or a combination of co-solvents.

Workflow for Co-solvent Selection

A Start: Compound is insoluble in aqueous buffer B Dissolve in 100% DMSO to create a concentrated stock A->B C Serially dilute stock into aqueous buffer B->C D Observe for precipitation C->D E No Precipitation: Proceed with experiment D->E Success F Precipitation Occurs D->F Failure G Try a different co-solvent (e.g., Ethanol, PEG 400) F->G H Consider a combination of co-solvents F->H

Co-solvent selection workflow.
Guide 2: pH Adjustment to Leverage Ionizable Groups

The solubility of compounds with ionizable functional groups can be dramatically influenced by the pH of the solution.[11][12] 2-[(4-Methoxybenzyl)amino]nicotinonitrile has a secondary amine that can be protonated at acidic pH. This protonation introduces a positive charge, which can increase the molecule's interaction with water and enhance solubility.

Experimental Protocol: pH-Mediated Solubilization
  • Prepare a Suspension: Suspend the 2-[(4-Methoxybenzyl)amino]nicotinonitrile in your desired aqueous buffer at a concentration slightly higher than your target.

  • Initial pH Measurement: Measure the initial pH of the suspension.

  • Acidic Titration: Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while continuously stirring and monitoring the pH.

  • Observe Dissolution: Continue adding acid until the compound dissolves. Note the pH at which dissolution occurs.

  • Final pH Adjustment: If necessary, you can carefully adjust the pH back towards your desired experimental pH with a dilute base (e.g., 0.1 M NaOH). Be aware that the compound may precipitate if the pH is raised too high.

  • Equilibration: Allow the solution to stir for a period to ensure it remains stable.

Pro-Tips from the Field:
  • This method is most effective when the desired final pH of the experiment is acidic.

  • Be cautious of potential degradation if the compound is unstable at low pH. A preliminary stability study is recommended.

Decision Tree for pH Adjustment

A Does the compound have an ionizable group (amine)? B Yes A->B C No A->C D Is an acidic pH compatible with the experiment? B->D H Consider other methods (e.g., co-solvents) C->H E Yes D->E F No D->F G Attempt pH adjustment protocol E->G F->H

pH adjustment decision tree.
Guide 3: Utilizing Cyclodextrins for Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate hydrophobic molecules, like 2-[(4-Methoxybenzyl)amino]nicotinonitrile, forming an "inclusion complex" that has significantly improved aqueous solubility and stability.[15][16]

Commonly Used Cyclodextrins
CyclodextrinCavity Diameter (Å)Notes
β-Cyclodextrin (β-CD)~6.2Limited aqueous solubility itself.
Hydroxypropyl-β-CD (HP-β-CD)~6.2High aqueous solubility and commonly used in pharmaceutical formulations.
Sulfobutylether-β-CD (SBE-β-CD)~6.2High aqueous solubility and can improve the solubility of both neutral and ionizable compounds.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to make a stock solution (e.g., 10-20% w/v).

  • Add the Compound: Add the 2-[(4-Methoxybenzyl)amino]nicotinonitrile to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Sonication can be used to accelerate this process.

  • Filtration: After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: It is advisable to determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to confirm the extent of solubility enhancement.

Pro-Tips from the Field:
  • The stoichiometry of the drug-cyclodextrin complex can vary. Experiment with different molar ratios to find the optimal conditions.

  • HP-β-CD is often a good starting point due to its high water solubility and favorable safety profile.

Mechanism of Cyclodextrin Encapsulation

cluster_0 Before Complexation cluster_1 After Complexation A Hydrophobic Drug D Inclusion Complex (Soluble) A->D Encapsulation B Cyclodextrin B->D C Water

Cyclodextrin inclusion complex formation.

References

  • World News of Natural Sciences. (2022, May 12). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino.
  • PubChem. 2-Amino-4-methoxybenzonitrile. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • Google Patents.
  • MDPI. (2025, July 20).
  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
  • ResearchGate. (2025, August 6). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Wikipedia. Cosolvent. Retrieved from [Link]

  • PMC.
  • PMC. (2022, November 28). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana.
  • PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Arkivoc. A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile.
  • TCI Chemicals. (2024, December 16). SAFETY DATA SHEET - 2-Amino-4-methylbenzonitrile.
  • AFG Bioscience LLC.
  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • MDPI. (2021, December 13). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
  • Benchchem. Application Notes and Protocols: Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile.
  • ResearchGate. (PDF) 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile.
  • Thermo Fisher Scientific. (2025, September 19).
  • RSC Publishing. (2024, November 6).
  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products.
  • MDPI. (2021, October 11). 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • ScienceAsia. (2020, June 20).
  • EPA. (2025, October 15). 2-[(4-ethoxyphenyl)amino]nicotinic acid Properties.
  • Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents.
  • ResearchGate. (2025, February 16). (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • ResearchGate. (2025, August 6).
  • Shandong IRO Chelating Chemical Co., Ltd. (2025, December 23). Co-solvent: Significance and symbolism.
  • MDPI. (2015, December 31).
  • ResearchGate. (2025, August 6). Dissolution Method Troubleshooting: An Industry Perspective | Request PDF.
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Cole-Parmer. (2005, October 3).
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 6-Amino-2-chloro-4-methyl-nicotinonitrile.
  • Shandong IRO Chelating Chemical Co., Ltd.
  • Benchchem.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.

Sources

Technical Support Center: Crystallization of 2-[(4-Methoxybenzyl)amino]nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-[(4-Methoxybenzyl)amino]nicotinonitrile . This intermediate is frequently encountered in medicinal chemistry (often as a protected form of 2-amino-3-cyanopyridine) and presents unique crystallization challenges due to the conformational flexibility of the 4-methoxybenzyl (PMB) group and the polarity contrast between the nitrile and the lipophilic benzyl ether.

Ticket ID: CRY-PMB-NIC-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Molecule & The Challenge

You are likely synthesizing this compound via an SNAr displacement of 2-chloronicotinonitrile with 4-methoxybenzylamine. While the reaction is generally high-yielding, the product often suffers from "oiling out" (Liquid-Liquid Phase Separation) or persistent coloration due to oxidation of the electron-rich PMB moiety.

This guide moves beyond generic advice, providing a mechanism-based troubleshooting workflow to transition your material from a crude oil/gum to a defined crystalline solid.

Phase 1: Pre-Crystallization Assessment

Before adding solvent, you must diagnose the state of your crude material.[1][2] Most crystallization failures occur because the input material is too impure (<85%) or contains specific inhibitors.[2]

Diagnostic Checklist
ParameterCritical ThresholdAction if Failed
Purity (HPLC/NMR) > 90%Stop. Perform a silica plug filtration (DCM/MeOH) to remove tar/baseline impurities. Crystallization rarely upgrades purity from <85% to >98% for this chemotype.[1]
Residual Amine < 5 mol%Excess 4-methoxybenzylamine acts as a "solvent," preventing lattice formation.[1] Wash crude with 1N HCl (aq) if solid, or dilute with EtOAc and wash with acidic brine.
Appearance Solid/GumIf it is a free-flowing oil, you likely have high residual solvent (DCM/DMF).[2] Dry under high vacuum (50 °C, <5 mbar) for 4 hours.

Phase 2: Troubleshooting Guides (Q&A Format)

Issue 1: "My product oils out as a gum upon cooling instead of crystallizing."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] The attractive forces between solute molecules are stronger than solute-solvent interactions, but the kinetic barrier to order (lattice formation) is too high, often due to the flexible PMB linker.[2]

Solution: The "Cloud Point" Seeding Protocol Do not cool rapidly.[1] You must stay in the Metastable Zone Width (MSZW).[1]

  • Solvent Switch: If using Ethanol/Water or EtOAc/Hexane, switch to Isopropyl Alcohol (IPA) / n-Heptane .[1]

    • Why? IPA solubilizes the polar nicotinonitrile core, while Heptane acts as a gentle anti-solvent that matches the lipophilicity of the PMB group, reducing the shock that causes oiling.

  • Procedure:

    • Dissolve 1 g of crude in 5 mL hot IPA (70 °C).

    • Add hot n-Heptane dropwise until the solution turns slightly turbid (Cloud Point).

    • Add 1 drop of IPA to make it clear again.

    • Crucial Step: Seed with pure crystal (if available) or scratch the glass interface vigorously.[1]

    • Cool at a rate of 5 °C per hour . Do not crash cool in ice.[1]

Issue 2: "The product is crystalline but highly colored (orange/brown)."

Diagnosis: The 4-methoxybenzyl group is electron-rich and prone to oxidation, forming quinone-methide-like impurities. The nicotinonitrile core can also trap trace metals if Pd-catalysis was used upstream.[1]

Solution: Carbon Treatment & Anti-Oxidant Wash [1]

  • Dissolve crude in 10 volumes of Ethanol or Ethyl Acetate.[1]

  • Add activated charcoal (5 wt%) and stir at 50 °C for 30 minutes.

  • Pro-Tip: Add 1 wt% sodium metabisulfite (dissolved in min. water) if the color persists; this reduces oxidized quinoid species.[1]

  • Filter hot through Celite.[1]

  • Proceed to crystallization.[1][3][4][5]

Issue 3: "I have no yield. The product stays in the mother liquor."

Diagnosis: You are likely using a solvent that interacts too strongly with the amine/nitrile (forming solvates) or the solubility curve is too flat.[1]

Solution: The "Displacement" Method

  • Avoid Chlorinated solvents (DCM/CHCl3) for crystallization; the solubility is too high.[1]

  • Recommended System: Toluene / Cyclohexane.[1]

    • Dissolve in minimum hot Toluene (80 °C).

    • The PMB group has high affinity for Toluene (π-π stacking).

    • Add Cyclohexane slowly.[1] This disrupts the π-stacking solubility without causing immediate oiling.[1]

Phase 3: Visualized Workflows

Workflow 1: The "Oiling Out" Rescue Decision Tree

This logic gate helps you decide the immediate next step when you see an oil.[1]

CrystallizationLogic Start Problem: Product Oils Out CheckPurity Check Purity (HPLC) Start->CheckPurity PurityLow Purity < 85% CheckPurity->PurityLow Dirty PurityHigh Purity > 90% CheckPurity->PurityHigh Clean CleanUp Perform Silica Plug (Remove Tar) PurityLow->CleanUp CheckSolvent Evaluate Solvent System PurityHigh->CheckSolvent CleanUp->CheckSolvent TooPolar Using MeOH/Water? CheckSolvent->TooPolar TooFast Cooling too fast? CheckSolvent->TooFast SwitchIPA Switch to IPA/Heptane TooPolar->SwitchIPA Yes SlowCool Re-heat to Clear point Seed at Cloud Point Cool 5°C/hour TooFast->SlowCool Yes

Caption: Decision tree for remediating Liquid-Liquid Phase Separation (Oiling Out).

Workflow 2: Solubility & Impurity Rejection Mechanism

Understanding how the solvent interacts with the PMB vs. Nitrile group.[1]

MolecularInteraction cluster_Solvent Solvent Interactions cluster_Impurity Impurity Fate Molecule 2-[(4-Methoxybenzyl)amino] nicotinonitrile IPA Isopropanol (H-bonds to Nitrile/Amine) Molecule->IPA Solubilized by OH...N Heptane Heptane (Repels Polar Core) Molecule->Heptane Precipitated by antisolvent PMBAmine Residual PMB-Amine (Remains in Solution) IPA->PMBAmine Keeps dissolved Tar Oxidized Oligomers (Precipitates First/Oils)

Caption: Solubility mechanism showing selective rejection of amine impurities in IPA/Heptane systems.

Phase 4: Optimized Experimental Protocols

Protocol A: Standard Recrystallization (High Purity Inputs)

Use this when crude purity is >90% and the material is a solid.

  • Solvent: Ethanol (Absolute).[1]

  • Concentration: 5 mL/g.

  • Process:

    • Heat slurry to reflux (78 °C). Ensure complete dissolution.

    • Optional: Hot filtration if insoluble particles (inorganic salts) are present.[1]

    • Allow to cool to ambient temperature naturally (stirring at 200 rpm).

    • Cool to 0–4 °C in an ice bath for 1 hour.

    • Filter and wash with cold Ethanol (-20 °C).[1]

Protocol B: The "Rescue" Method (Oils/Gums)

Use this for stubborn oils or lower purity inputs.

StepActionTechnical Rationale
1 Dissolve crude in Ethyl Acetate (3 vol).Good solubility for both polar core and lipophilic tail.[1]
2 Heat to 50 °C.Ensure homogeneity.
3 Add n-Heptane (2 vol) dropwise.Reduces solubility limit without crashing.[1]
4 SEEDING (Critical).Add a tiny crystal of pure product.[1] If none, scratch glass.[1][2]
5 Add more n-Heptane (4 vol) over 2 hours.Slow addition maintains supersaturation within the metastable zone.[1]
6 Cool to room temp, then 0 °C.Maximizes yield.

References & Data Sources

  • General Synthesis of Aminonicotinonitriles:

    • Source: PubChem. "2-Amino-4-methoxybenzonitrile | C8H8N2O".[1][6] National Library of Medicine.[1]

    • Relevance: Establishes baseline physical properties for amino-benzonitrile cores.

    • URL:[Link][2]

  • Crystallization of PMB-Protected Amines:

    • Source: Organic Syntheses.[1][3][7] "Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides". Org. Synth. 2003, 80, 207.[1]

    • Relevance: Describes purification and crystallization behavior of N-(4-methoxybenzyl) derivatives, specifically noting the utility of alcohol/hydrocarbon mixtures.

    • URL:[Link]

  • Solubility & Polymorphism in Nicotinic Acid Derivatives:

    • Source: University of Kentucky.[1] "Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid".

    • Relevance: Highlights the role of conformational flexibility (similar to the benzyl linker) in inhibiting crystallization and promoting glass/oil formation.[1]

    • URL:[Link][2]

  • Analogous Structure Crystallization (Benzonitrile derivatives):

    • Source: Fluorochem. "2-((4-Methoxyphenyl)amino)isonicotinonitrile Product Data".

    • Relevance: Provides melting point ranges (130-180°C) for structural isomers, serving as a thermal baseline for the target molecule.

Sources

Technical Support Center: Identifying and Mitigating Side Reactions in Cyanopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyanopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the common challenges encountered during the synthesis of cyanopyridines. As a critical structural motif in numerous pharmaceuticals and agrochemicals, the efficient and clean synthesis of cyanopyridines is of paramount importance.[1][2] This resource offers troubleshooting guides in a question-and-answer format, detailed mechanistic explanations for common side reactions, and validated analytical protocols to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My cyanopyridine synthesis is resulting in a low yield. What are the general areas I should investigate first?

A low yield in cyanopyridine synthesis can often be attributed to several key factors irrespective of the specific synthetic route. A systematic investigation should begin with:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[3]

  • Suboptimal Reagent Quality: The purity of starting materials, reagents, and solvents is critical. Impurities can poison catalysts or participate in unwanted side reactions.[4]

  • Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, thermal degradation, or coking.[4]

  • Formation of Byproducts: The presence of significant side reactions will naturally consume starting materials and reagents, leading to a lower yield of the desired product.

Q2: I'm observing a dark coloration in my reaction mixture. What does this typically indicate?

A dark coloration, often described as "tarring" or polymerization, usually points towards the degradation of the starting material or the product. This is particularly common in reactions that require high temperatures. The electron-deficient nature of the pyridine ring can make it susceptible to polymerization or decomposition under harsh conditions.

Q3: How can I effectively purify my crude cyanopyridine product?

The choice of purification method depends on the scale of your reaction and the nature of the impurities. Common techniques include:

  • Column Chromatography: Highly effective for small-scale laboratory preparations to separate the desired product from non-volatile impurities. A common eluent system is a mixture of ethyl acetate and hexane.[3]

  • Vacuum Distillation: A suitable method for purifying liquid cyanopyridines on a larger scale.[3]

  • Recrystallization: If the crude cyanopyridine is a solid, recrystallization from an appropriate solvent system (e.g., hexane or ethyl acetate/hexane mixtures) can yield highly pure material.[3]

  • Aqueous Washes: Can be used to remove water-soluble impurities. However, care must be taken as some cyanopyridines have a degree of water solubility.[3]

Troubleshooting Guides for Specific Synthetic Routes

This section provides detailed troubleshooting for the most common synthetic routes to cyanopyridines, focusing on the identification and mitigation of specific side reactions.

Route 1: Ammoxidation of Picolines

The vapor-phase ammoxidation of picolines (methylpyridines) is a widely used industrial method for producing cyanopyridines. This process involves the reaction of a picoline with ammonia and oxygen at high temperatures over a solid-state catalyst, typically based on vanadium and molybdenum oxides.[1][5][6]

graph Ammoxidation_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Picoline [label="Picoline (e.g., 3-Picoline)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="NH₃, O₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="V₂O₅/TiO₂ Catalyst\n(350-450°C)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reactor [label="Fixed or Fluidized\nBed Reactor", shape=cylinder, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gaseous_Products [label="Gaseous Product Stream", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Quench System", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Desired_Product [label="Cyanopyridine", shape=box, style=filled, fillcolor="#FFFFFF", peripheries=2, color="#34A853"]; Side_Products [label="Side Products:\n- Pyridinecarboxamide\n- Pyridinecarboxylic Acid\n- Pyridine\n- CO₂", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Picoline -> Reactor; Reagents -> Reactor; Catalyst -> Reactor [style=dashed, arrowhead=none, label="Catalyst Bed"]; Reactor -> Gaseous_Products [label="High Temp. Effluent"]; Gaseous_Products -> Quench; Quench -> Desired_Product [label="Purification"]; Quench -> Side_Products [label="Impurity Stream"]; }

Caption: General workflow for the ammoxidation of picolines to cyanopyridines.
Problem 1: My primary impurity is the corresponding pyridinecarboxamide (e.g., nicotinamide from 3-picoline). What is causing this and how can I prevent it?

Answer:

Causality: The formation of pyridinecarboxamide is due to the hydrolysis of the cyanopyridine product. This reaction is particularly problematic during the "quench" phase of the process, where the hot, gaseous reactor effluent is rapidly cooled. If an aqueous quench fluid is used, the combination of water, residual ammonia, and high temperatures can facilitate the hydration of the nitrile group.[7] This can be a significant pathway for yield loss. The reaction proceeds as follows:

Cyanopyridine + H₂O → Pyridinecarboxamide

Further hydrolysis can lead to the formation of the corresponding pyridinecarboxylic acid.[7]

Troubleshooting & Mitigation:

  • Optimize Quench Conditions: The most effective way to mitigate amide formation is to minimize the contact of the hot cyanopyridine product with water.

    • Non-Aqueous Quench: Utilizing a predominantly non-aqueous quench fluid, such as the picoline starting material, can significantly reduce the hydrolysis of the cyanopyridine product.[7]

    • Temperature Control: Lowering the temperature of the quench medium and minimizing the residence time in the quench zone can also reduce the rate of hydrolysis.

  • Control Water Content in Feed: For some ammoxidation processes, a certain amount of water is introduced with the feed. Optimizing this water content is crucial, as excess water can carry through the reactor and contribute to hydrolysis during the quench.

Problem 2: I am observing significant amounts of pyridine and carbon dioxide as byproducts, reducing my selectivity.

Answer:

Causality: The formation of pyridine and CO₂ points to over-oxidation and subsequent degradation of the desired product or intermediates. The generally accepted mechanism for ammoxidation involves the stepwise oxidation of the methyl group. An intermediate in this pathway is the corresponding pyridinecarboxylic acid. At the high temperatures required for ammoxidation, this acid intermediate can undergo decarboxylation to form pyridine and CO₂.[8]

Pyridinecarboxylic Acid → Pyridine + CO₂

Additionally, very high temperatures can lead to the complete oxidative destruction of the pyridine ring, also producing CO₂.[9]

Troubleshooting & Mitigation:

  • Temperature Optimization: This is the most critical parameter. Lowering the reaction temperature can reduce the rate of decarboxylation and ring destruction. However, lowering it too much will decrease the conversion of the starting picoline. A careful temperature profile across the catalyst bed must be established to maximize selectivity.[5]

  • Catalyst Selection and Promoters: The choice of catalyst and the use of promoters can significantly influence selectivity. For instance, modifying a V₂O₅/TiO₂ catalyst with promoters like MoO₃ or Sb₂O₃ can improve the yield of the desired cyanopyridine by suppressing over-oxidation pathways.[5][10]

  • Contact Time: Adjusting the flow rate of the reactants over the catalyst bed (i.e., the space velocity) can optimize the contact time. A shorter contact time may reduce the extent of byproduct formation.

ParameterEffect on Side Product FormationRecommended Action
High Reaction Temperature Increases pyridine and CO₂ formation via decarboxylation and ring oxidation.[5]Optimize temperature to balance conversion and selectivity.
Aqueous Quench Promotes hydrolysis of cyanopyridine to pyridinecarboxamide.[7]Use a non-aqueous quench fluid like the picoline starting material.[7]
Catalyst Composition The type of catalyst and promoters affects selectivity.[5][10]Screen different catalyst formulations (e.g., V-Mo-O, V-Sb-O) for improved selectivity.
Reactant Ratios The ratio of picoline, ammonia, and air influences the reaction pathway.[5]Optimize the feed ratios to favor nitrile formation.
Route 2: Cyanation of Halopyridines

This route, often employing palladium-catalyzed cross-coupling reactions (e.g., using Zn(CN)₂ or K₄[Fe(CN)₆]), is a versatile laboratory-scale method for synthesizing functionalized cyanopyridines.[11][12]

graph Cyanation_Pathway { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Halopyridine (Ar-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Ar-Pd(II)-X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyanide [label="Cyanide Source\n(e.g., Zn(CN)₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation\n(Ar-Pd(II)-CN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Cyanopyridine (Ar-CN)", shape=box, style=filled, fillcolor="#FFFFFF", peripheries=2, color="#34A853"]; Deactivation [label="Catalyst Deactivation\n[Pd(CN)₄]²⁻", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> OxAdd; Pd0 -> OxAdd; OxAdd -> Transmetal [label="X⁻/CN⁻ Exchange"]; Cyanide -> Transmetal; Transmetal -> Product [label="Reductive Elimination"]; Product -> Pd0 [style=dashed, label="Catalyst Regeneration"]; Transmetal -> Deactivation [color="#EA4335", style=dashed, label="Excess CN⁻"]; }

Caption: Simplified catalytic cycle and deactivation pathway in Pd-catalyzed cyanation.
Problem: My palladium-catalyzed cyanation reaction is sluggish and gives low conversion, or it starts well but then stalls.

Answer:

Causality: This is a classic symptom of catalyst deactivation, a common issue in palladium-catalyzed cyanation reactions. The cyanide anion (CN⁻) is a strong ligand for palladium and can disrupt the catalytic cycle at multiple points. An excess of soluble cyanide can coordinate to the palladium center, forming stable and catalytically inactive palladium-cyanide complexes, such as [Pd(CN)₄]²⁻. This effectively "poisons" the catalyst, preventing it from participating in the desired cross-coupling reaction.[11][12][13]

The presence of moisture is also highly detrimental. Water can hydrolyze the cyanide source, producing hydrogen cyanide (HCN). HCN is highly reactive towards the active Pd(0) species, leading to the formation of inactive hydride complexes and further contributing to catalyst deactivation.[12][13]

Troubleshooting & Mitigation:

  • Use of Anhydrous Conditions: It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., argon or nitrogen). This minimizes the formation of HCN and subsequent catalyst poisoning.[11]

  • Choice of Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over salts like KCN or NaCN because its lower solubility in organic solvents provides a slow, controlled release of cyanide ions, reducing the concentration of free cyanide in the solution and thus minimizing catalyst poisoning.[11]

  • Ligand Selection: The choice of phosphine ligand can significantly impact catalyst stability and activity. Bulky, electron-rich ligands can stabilize the palladium center and promote the desired reductive elimination step over deactivation pathways.

  • Catalyst Precursor: Using a pre-formed, air- and moisture-stable palladium precatalyst can often give more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂.[11]

  • Purity of Starting Materials: Ensure the halopyridine starting material is free from impurities that could act as catalyst poisons.

Route 3: Dehydration of Pyridinecarboxamides

The dehydration of primary amides (pyridinecarboxamides) to the corresponding nitriles (cyanopyridines) is another important synthetic transformation. This is often achieved using a variety of dehydrating agents.

Problem: My dehydration reaction is incomplete, and I have significant amounts of the starting amide remaining in my product mixture.

Answer:

Causality: Incomplete conversion is the most common issue in this synthetic route. This can be due to several factors:

  • Insufficient Dehydrating Agent: The stoichiometry of the dehydrating agent is crucial. An insufficient amount will naturally lead to incomplete reaction.

  • Deactivation of Dehydrating Agent: Many dehydrating agents are sensitive to moisture. If the reaction is not performed under anhydrous conditions, the dehydrating agent can be consumed by reacting with ambient water, rendering it unavailable for the desired amide dehydration.

  • Reaction Temperature and Time: The dehydration of amides can be kinetically slow. The reaction may require higher temperatures or longer reaction times to go to completion.

Troubleshooting & Mitigation:

  • Optimize Stoichiometry: Carefully screen the stoichiometry of the dehydrating agent to ensure a sufficient excess is used to drive the reaction to completion.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and handle hygroscopic dehydrating agents under an inert atmosphere to prevent their premature decomposition.

  • Screen Dehydrating Agents: A wide variety of dehydrating agents can be used for this transformation (e.g., POCl₃, SOCl₂, trifluoroacetic anhydride, Burgess reagent). If one agent is giving poor results, screening others may provide a more effective solution.

  • Temperature and Time Study: Systematically vary the reaction temperature and monitor the reaction over time to find the optimal conditions for complete conversion.

Analytical Protocols for Impurity Identification

Accurate identification and quantification of side products are essential for optimizing your synthesis. HPLC and GC-MS are the most powerful tools for this purpose.[14][15]

Protocol 1: General HPLC Method for Purity Assessment of Cyanopyridines

This protocol provides a starting point for the analysis of cyanopyridine synthesis reaction mixtures. It is designed to separate the cyanopyridine product from common impurities like the corresponding picoline, pyridinecarboxamide, and pyridinecarboxylic acid.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase:

  • A gradient elution is often necessary to resolve compounds with a range of polarities.

  • Solvent A: 0.1% Formic acid in Water.

  • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

Method Parameters:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm.

Sample Preparation:

  • Accurately weigh a small amount of the crude reaction mixture (e.g., 10 mg).

  • Dissolve in a known volume of a 50:50 mixture of water and acetonitrile (e.g., 10 mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Expected Elution Order: Pyridinecarboxylic Acid > Pyridinecarboxamide > Cyanopyridine > Picoline.

Protocol 2: General GC-MS Method for Identification of Volatile Impurities

This method is suitable for identifying volatile byproducts such as pyridine formed from decarboxylation.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Capillary column suitable for polar analytes (e.g., a wax-based or mid-polarity column).

GC Parameters:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium, at a constant flow rate.

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

MS Parameters:

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Sample Preparation:

  • Dissolve the crude sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Filter through a 0.45 µm syringe filter into a GC vial.

Data Analysis:

  • Identify peaks in the total ion chromatogram (TIC).

  • Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for identification.

  • Confirm the identity of suspected impurities by comparing their retention times and mass spectra with those of authentic reference standards.[16]

References

  • US20080039632A1 - Method of Making Cyanopyridines - Google Patents. (n.d.).
  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides - MDPI. (2023, September 4). Retrieved February 18, 2026, from [Link]

  • Ammoxidation of 3-picoline over antimony promoted VPO catalysts and alumina supported Sb-VPO catalyst - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved February 18, 2026, from [Link]

  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • A direct correlation between ammoxidation of β-picoline to nicotinonitrile and low temperature oxygen chemisorption on V2O5/α-Al2O3 catalysts - RSC Publishing. (n.d.). Retrieved February 18, 2026, from [Link]

  • The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions | The Journal of Physical Chemistry - ACS Publications. (n.d.). Retrieved February 18, 2026, from [Link]

  • Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography | Request PDF - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • The products and kinetics of hydrolysis of cyanopyridinium ions - Tel Aviv University. (n.d.). Retrieved February 18, 2026, from [Link]

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents. (n.d.).
  • A Catalytic Green Process for the Production of Niacin - CHIMIA. (n.d.). Retrieved February 18, 2026, from [Link]

  • ammoxidation of hetero aromatic compounds to the corresponding nitriles - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Vanadium‐Containing Oxynitrides: Effective Catalysts for the Ammoxidation of 3‐Picoline - Janke - 2009 - ChemCatChem - Wiley Online Library. (2009, November 30). Retrieved February 18, 2026, from [Link]

  • RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents. (n.d.).
  • CO2 mediated optical investigation of pyridine transformation into 2,2′-bipyridine for nitrogen pollutant removal - PMC. (2025, December 12). Retrieved February 18, 2026, from [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. (2008, April 9). Retrieved February 18, 2026, from [Link]

  • Probable mechanism of oxidation of 3-picoline in the presence of... - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Hydration of 3-cyanopyridine to nicotinamide over MnO 2 catalyst - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Production of 3-Cyanopyridine upon Vaping Nicotinamide and Evaluation of the Toxicological Effects of Individual and Combined Exposures via Isobologram-Based Analysis - PubMed. (2025, October 28). Retrieved February 18, 2026, from [Link]

  • US4876348A - Process for making 3-cyanopyridine - Google Patents. (n.d.).
  • CN101851194B - Preparation method of nicotinamide - Google Patents. (n.d.).
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved February 18, 2026, from [Link]

  • Aqueous CO2 fixation: construction of pyridine skeletons in cooperation with ammonium cations - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 18, 2026, from [Link]

  • Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed. (n.d.). Retrieved February 18, 2026, from [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. (n.d.). Retrieved February 18, 2026, from [Link]

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. (2010, January 15). Retrieved February 18, 2026, from [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. (n.d.). Retrieved February 18, 2026, from [Link]

  • CA2511728C - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents. (n.d.).
  • An Integrated Method for Spectrum Extraction and Compound Identification from GC/MS Data. (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide - Der Pharma Chemica. (n.d.). Retrieved February 18, 2026, from [Link]

  • US3644380A - Preparation of 3-cyanopyridine - Google Patents. (n.d.).
  • Recent trends in the impurity profile of pharmaceuticals - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • HPLC Method for Analysis of 2-Aminopyridine on Chromni Column - SIELC Technologies. (n.d.). Retrieved February 18, 2026, from [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021, October 20). Retrieved February 18, 2026, from [Link]

  • The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degradation - Safic-Alcan. (n.d.). Retrieved February 18, 2026, from [Link]

Sources

assessing the stability of 2-[(4-Methoxybenzyl)amino]nicotinonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability Assessment of 2-[(4-Methoxybenzyl)amino]nicotinonitrile

Part 1: Executive Summary & Core Stability Profile

Compound Identity:

  • Name: 2-[(4-Methoxybenzyl)amino]nicotinonitrile

  • Structural Features: Pyridine core, C3-nitrile (electron-withdrawing), C2-secondary amine substituted with a p-methoxybenzyl (PMB) group (electron-donating).

The "Cheat Sheet" – Stability at a Glance:

ParameterStability StatusCritical Risk Factor
Solid State HighStable if stored desiccated at -20°C. Hygroscopic nature of pyridine salts (if protonated) can induce hydrolysis.
Solution (Aqueous) Low to ModerateHydrolysis: Nitrile

Amide

Acid. Accelerated by pH extremes (<2 or >10).
Solution (Organic) ModerateOxidative Dealkylation: The PMB group is prone to oxidative cleavage in air/light, releasing 4-methoxybenzaldehyde.
Photostability LowPyridine and PMB moieties are photosensitive. Solutions must be protected from light (amber glass/foil).
Key Degradants --1. 2-Aminonicotinonitrile (Cleavage)2.[1] 4-Methoxybenzaldehyde (Cleavage)3. 2-[(4-Methoxybenzyl)amino]nicotinamide (Hydrolysis)

Part 2: Critical Degradation Pathways (Mechanistic Insights)

To troubleshoot stability, you must understand the causality of degradation. This molecule has two distinct "weak points": the Nitrile and the PMB-Amine linkage.

Oxidative Dealkylation (The "PMB Liability")

The p-methoxybenzyl (PMB) group is classically used in synthesis as an oxidatively cleavable protecting group. In solution, unintentional oxidation occurs via Hydrogen Atom Transfer (HAT) from the benzylic position.

  • Mechanism: Light or trace metal impurities generate a radical at the benzylic carbon. This reacts with dissolved oxygen to form a hemiaminal intermediate, which spontaneously collapses.

  • Result: Cleavage of the molecule into 2-aminonicotinonitrile (the primary amine) and 4-methoxybenzaldehyde .

  • Visual Indicator: 4-Methoxybenzaldehyde oxidizes further to 4-methoxybenzoic acid, often causing a solution to yellow or darken over time.

Nitrile Hydrolysis

While the 2-amino group donates electron density to the pyridine ring, potentially deactivating the nitrile, hydrolysis remains the primary pathway in aqueous buffers.

  • Mechanism:

    • Acidic: Protonation of the nitrile nitrogen makes the carbon electrophilic

      
       water attack 
      
      
      
      Amide.[2][3]
    • Basic: Direct nucleophilic attack by hydroxide

      
       Amide.
      
  • Result: Formation of the Nicotinamide analog, followed by the Nicotinic Acid analog under forcing conditions.

Part 3: Troubleshooting & FAQs

Q1: "I see a new peak eluting earlier than my main peak in Reverse Phase HPLC. What is it?"

  • Diagnosis: Likely 2-aminonicotinonitrile (the cleavage product).

  • Reasoning: Loss of the hydrophobic PMB group significantly reduces retention time on C18 columns.

  • Confirmation: Check the UV spectrum. The PMB group contributes specific absorption around 270-280 nm. If the new peak lacks this but looks like a pyridine, it's the cleavage product.

Q2: "My stock solution in DMSO turned yellow after a week at room temperature."

  • Diagnosis: Oxidative degradation.[4]

  • Reasoning: DMSO can act as a mild oxidant (especially if not anhydrous and deoxygenated). The yellow color is typical of conjugated aldehydes (4-methoxybenzaldehyde) or N-oxide formation.

  • Fix: Store DMSO stocks at -20°C or -80°C, under argon/nitrogen. Avoid repeated freeze-thaw cycles which introduce oxygen.

Q3: "Can I use this compound in a cellular assay at pH 7.4 for 48 hours?"

  • Diagnosis: Yes, but with controls.

  • Reasoning: At neutral pH, nitrile hydrolysis is slow. However, oxidative cleavage can still occur in culture media (which contains oxidants/metals).

  • Protocol: Run a "media-only" stability control (no cells) to quantify spontaneous degradation over the 48-hour window.

Part 4: Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Goal: Determine the primary degradation pathways to validate analytical methods.

Step-by-Step:

  • Preparation: Prepare a 1 mg/mL stock in Acetonitrile (ACN).

  • Acid Stress: Mix 100 µL stock + 100 µL 1M HCl. Heat at 60°C for 4 hours.

    • Target: Nitrile hydrolysis (Amide formation).[1][2][3]

  • Base Stress: Mix 100 µL stock + 100 µL 1M NaOH. Heat at 60°C for 4 hours.

    • Target: Nitrile hydrolysis (Acid formation).[1][3]

  • Oxidative Stress: Mix 100 µL stock + 100 µL 3% H₂O₂. Incubate at RT for 2 hours.

    • Target: Benzylic oxidation/cleavage.[4][5]

  • Photostability: Expose 100 µL stock (diluted in water/ACN) to UV light (ICH Q1B conditions) for 24 hours. Control sample wrapped in foil.

  • Analysis: Dilute all samples to 50 µg/mL with mobile phase and analyze via LC-MS.

Protocol B: Standard Solution Stability Assessment

Goal: Establish shelf-life for working solutions.

  • Solvent Selection: Prepare 10 mM stocks in DMSO, MeOH, and 50:50 Water:ACN.

  • Storage: Aliquot each solvent condition into three sets:

    • Set A: Room Temp (Light exposed).

    • Set B: Room Temp (Dark).

    • Set C: 4°C (Dark).

  • Timepoints: T=0, 4h, 24h, 48h, 1 week.

  • Acceptance Criteria: >95% recovery of parent peak area relative to T=0.

Part 5: Visualization of Pathways

StabilityPathways Compound 2-[(4-Methoxybenzyl) amino]nicotinonitrile (Parent) Amide Degradant A: Nicotinamide Analog (Hydrolysis) Compound->Amide Acid/Base + H2O Radical Benzylic Radical Intermediate Compound->Radical Light/O2 (Oxidation) Acid Degradant B: Nicotinic Acid Analog (Hydrolysis) Amide->Acid Strong Acid/Base Heat Imine Hemiaminal/Imine Intermediate Radical->Imine HAT CleavageProd1 Degradant C: 2-Aminonicotinonitrile Imine->CleavageProd1 Hydrolysis CleavageProd2 Degradant D: 4-Methoxybenzaldehyde Imine->CleavageProd2 Hydrolysis

Caption: Figure 1. Dual degradation pathways: Hydrolytic attack on the nitrile (Red) and Oxidative cleavage of the PMB amine (Green/Yellow).

Workflow Start Start: Stability Assessment SolventChoice 1. Select Solvent System (DMSO vs. Aqueous Buffer) Start->SolventChoice StressTest 2. Forced Degradation (Acid, Base, Ox, Light) SolventChoice->StressTest Analyze 3. LC-MS Analysis Identify Degradants StressTest->Analyze Decision Degradation > 5%? Analyze->Decision IsHydrolysis Pathway: Hydrolysis? Decision->IsHydrolysis Yes Valid Method Validated Proceed to Bioassay Decision->Valid No IsOxidation Pathway: Oxidation? IsHydrolysis->IsOxidation No ActionHydro Action: Adjust pH Use fresh buffers IsHydrolysis->ActionHydro Yes ActionOx Action: Deoxygenate Protect from Light Add Antioxidant IsOxidation->ActionOx Yes

Caption: Figure 2. Decision tree for troubleshooting stability issues during assay development.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3723128, 2-Amino-4-methoxybenzonitrile. Retrieved February 18, 2026, from [Link]

    • Relevance: Provides physicochemical properties and structural analogs for stability comparison.
  • Organic Chemistry Portal (2024). Hydrolysis of Nitriles to Amides and Carboxylic Acids. Retrieved February 18, 2026, from [Link]

    • Relevance: Establishes the fundamental mechanism for nitrile degrad
  • Total Synthesis (2025). PMB Protecting Group: Protection & Deprotection Mechanism. Retrieved February 18, 2026, from [Link]

    • Relevance: Explains the oxidative liability of the p-methoxybenzyl group, confirming the oxidative dealkylation p
  • Relevance: Provides protocols for forced degrad
  • MDPI (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Retrieved February 18, 2026, from [Link]

    • Relevance: Discusses solvent effects on amino-heterocycles, relevant for DMSO/W

Sources

Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the scientific community is in a constant search for novel chemical scaffolds that can be developed into effective antimicrobial agents. Among the promising candidates, nicotinonitrile (3-cyanopyridine) derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparison of the antimicrobial activity of various nicotinonitrile derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. Our focus is to deliver not just data, but a deeper understanding of the structure-activity relationships and the experimental nuances that underpin the evaluation of these potent molecules.

The Rise of Nicotinonitriles in Antimicrobial Research

The core of the nicotinonitrile structure, a pyridine ring bearing a nitrile group, offers a unique electronic and structural framework for interaction with biological targets. This scaffold is present in several clinically approved drugs, highlighting its pharmacological relevance.[1] The urgency for new antimicrobial agents cannot be overstated, as resistance to existing drugs continues to spread, posing a significant threat to global health. Nicotinonitrile derivatives represent a promising avenue of research due to their demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[2][3]

Comparative Antimicrobial Potency: A Data-Driven Analysis

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[4] A lower MIC value indicates a more potent antimicrobial agent. This section presents a comparative analysis of the MIC values of various nicotinonitrile derivatives against key pathogenic microbes.

It is important to note that direct comparison of MIC values across different studies should be approached with caution, as variations in experimental conditions (e.g., broth medium, inoculum size, incubation time) can influence the results. However, the data presented in Table 1 provides a valuable overview of the antimicrobial potential of different classes of nicotinonitrile derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Nicotinonitrile Derivatives

Derivative ClassCompoundTest OrganismMIC (µg/mL)Reference
Nicotinamide Derivatives Compound 16gCandida albicans (Fluconazole-resistant)0.125 - 1[5]
Compound 16gCandida albicans SC53140.25[5]
Nicotinic Acid Derivatives Compound 13Staphylococcus epidermidis ATCC 122281.95[2]
Compound 13Staphylococcus aureus ATCC 43300 (MRSA)7.81[2]
Compound 25Bacillus subtilis ATCC 66337.81[2]
Compound 25Staphylococcus aureus ATCC 65387.81[2]
Compound 25Staphylococcus aureus ATCC 43300 (MRSA)15.62[2]
2-Amino-3-cyanopyridine Derivatives Compound 2cStaphylococcus aureus39[6]
Compound 2cBacillus subtilis39[6]
Cyanopyridine 5aEscherichia coli64.5 - 250[6]
Cyanopyridine 5bBacillus subtilis64.5 - 250[6]
Bis-nicotinonitrile Derivatives Compound 4bStaphylococcus aureus-[7]
Compound 4cStaphylococcus aureus-[7]
Compound 4cEscherichia coli-[7]
Compound 5aStaphylococcus aureus-[7]
Compound 9aStaphylococcus aureus-[7]
Compound 9aEscherichia coli-[7]
Triazole-linked Nicotinonitriles Compound 48aStaphylococcus aureus17.6[1]
Compound 48bStaphylococcus aureus16.8[1]
Compound 49Escherichia coli9.6[1]
Thio-substituted Nicotinonitriles Compound 46Staphylococcus aureus4.8[1]
Compound 46Escherichia coli4.8[1]
Compound 46Streptococcus mutans9.6[1]

Note: Some entries from reference[7] indicate sensitivity but do not provide specific MIC values.

Unraveling the Mechanism of Action

The antimicrobial activity of nicotinonitrile derivatives is not attributed to a single, universal mechanism. Instead, their diverse chemical structures allow them to interact with various cellular targets. Two of the most prominent proposed mechanisms are:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These essential enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. The nicotinonitrile scaffold is believed to interact with the active sites of these enzymes, leading to a disruption of DNA synthesis and ultimately, cell death. This dual-targeting mechanism is a key advantage, as it can be effective against a broad spectrum of bacteria.

  • Disruption of the Fungal Cell Wall: In fungi, certain nicotinamide derivatives have been shown to interfere with the synthesis of the cell wall, a structure crucial for maintaining cellular integrity. This disruption leads to cell lysis and has been observed to be a fungicidal mechanism of action.[5]

Further research is ongoing to fully elucidate the intricate molecular interactions that govern the antimicrobial effects of different nicotinonitrile derivatives.

Structure-Activity Relationship (SAR): The Blueprint for Potency

The antimicrobial activity of nicotinonitrile derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective antimicrobial agents.

Key SAR observations include:

  • Amino and Isopropyl Groups on Nicotinamides: For antifungal nicotinamide derivatives, the position of amino and isopropyl groups has been identified as critical for their activity against Candida albicans.[5]

  • Substituents on 2-Amino-3-cyanopyridines: The presence of specific substituents on the 4-aryl ring of 2-amino-3-cyanopyridine derivatives can significantly impact their antibacterial efficacy. For instance, certain substitutions can enhance activity against Gram-positive bacteria.[6][8]

  • Pharmacologically Active Moieties: The incorporation of moieties such as a 4-methoxyphenyl group at the 6-position of the nicotinonitrile ring or a 4-bromophenyl group on a carboxamide substituent has been shown to enhance antibacterial activity.[7]

  • Fused Ring Systems: The fusion of other heterocyclic rings to the nicotinonitrile core can lead to compounds with potent and broad-spectrum antimicrobial activity.

The following diagram illustrates the general workflow for synthesizing and evaluating the antimicrobial activity of nicotinonitrile derivatives, a crucial process in SAR studies.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Start Starting Materials (e.g., Chalcones, Malononitrile) Reaction Cyclization Reaction Start->Reaction Reagents Purification Purification & Characterization Reaction->Purification MIC MIC Determination (Broth Microdilution) Purification->MIC Diffusion Agar Well/Disk Diffusion Purification->Diffusion SAR Structure-Activity Relationship Analysis MIC->SAR Diffusion->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Design New Derivatives Lead_Opt->Start Iterative Process

Caption: Workflow for the development of antimicrobial nicotinonitrile derivatives.

Experimental Protocols: A Guide for the Bench

Reproducibility is the cornerstone of scientific advancement. This section provides detailed, step-by-step protocols for the two most common methods used to assess the antimicrobial activity of nicotinonitrile derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides a quantitative measure of a compound's antimicrobial activity.[4]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Test compound (nicotinonitrile derivative) stock solution in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the test compound in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Inoculum: From a fresh culture (18-24 hours), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate Plate: Within 15 minutes of preparing the final inoculum, add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

  • Read MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[9][10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Test compound solution

  • Incubator

Procedure:

  • Inoculate Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of an MHA plate to create a lawn of microbial growth.

  • Create Wells: Use a sterile cork borer (6-8 mm in diameter) to create wells in the agar.

  • Add Test Compound: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

The following diagram illustrates the key steps in the broth microdilution and agar well diffusion methods.

Antimicrobial_Assays cluster_broth Broth Microdilution (MIC) cluster_agar Agar Well Diffusion B1 Serial Dilution of Compound in Broth B2 Inoculation with Standardized Microbe B1->B2 B3 Incubation B2->B3 B4 Visual Assessment of Growth B3->B4 A1 Inoculate Agar Plate with Microbial Lawn A2 Create Wells in Agar A1->A2 A3 Add Compound to Wells A2->A3 A4 Incubation A3->A4 A5 Measure Zone of Inhibition A4->A5

Sources

A Comparative Analysis of PARP Inhibitors: Benchmarking a Novel Nicotinonitrile Scaffold Against Established Clinical Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone, particularly for tumors harboring deficiencies in DNA damage repair pathways. While several PARP inhibitors have gained regulatory approval and demonstrated significant clinical benefit, the quest for novel scaffolds with improved potency, selectivity, and pharmacological properties remains a vibrant area of research. This guide provides a comprehensive comparison of the established clinical PARP inhibitors—Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib—and introduces a discussion on the potential of the novel scaffold, 2-[(4-Methoxybenzyl)amino]nicotinonitrile, in this context.

While direct experimental data on the PARP inhibitory activity of 2-[(4-Methoxybenzyl)amino]nicotinonitrile is not extensively available in the public domain, its structural motif, containing a nicotinonitrile core, presents a compelling case for its investigation as a PARP inhibitor. The nicotinamide moiety is a well-established pharmacophore that mimics the endogenous NAD+ substrate, binding to the catalytic domain of PARP enzymes.[1][2][3] This guide will, therefore, use the well-characterized, first-in-class PARP inhibitor Olaparib as a primary comparator to provide a framework for evaluating the potential of novel agents like 2-[(4-Methoxybenzyl)amino]nicotinonitrile.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerases are a family of enzymes crucial for cellular processes, most notably DNA repair.[4] PARP1, the most abundant member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[5] This PARylation process recruits other DNA repair factors to the site of damage, facilitating the repair of the SSB.

The therapeutic efficacy of PARP inhibitors is rooted in the concept of "synthetic lethality."[6] In cancer cells with defective homologous recombination (HR) repair, often due to mutations in genes like BRCA1 and BRCA2, the repair of double-strand breaks (DSBs) is compromised. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can degenerate into DSBs during DNA replication. The cell's inability to repair these DSBs via the faulty HR pathway leads to genomic instability and ultimately, cell death.[7]

Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping

The mechanism of action of PARP inhibitors is twofold:

  • Catalytic Inhibition: All PARP inhibitors compete with NAD+ at the catalytic site of PARP enzymes, preventing the synthesis of PAR chains and hindering the recruitment of DNA repair proteins.[7]

  • PARP Trapping: A key differentiator among PARP inhibitors is their ability to "trap" PARP enzymes on DNA at the site of damage.[8][9] This creates a cytotoxic PARP-DNA complex that can obstruct DNA replication and transcription, leading to the formation of DSBs.[8] The potency of PARP trapping varies among different inhibitors and does not always correlate with their catalytic inhibitory activity.[8]

cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Action of PARP Inhibitors ssb SSB parp1 PARP1 ssb->parp1 binds to par PAR Chains parp1:s->par:n synthesizes parp_trapped Trapped PARP-DNA Complex parp1->parp_trapped trapping nad NAD+ nad->parp1 substrate repair Recruitment of Repair Proteins par->repair recruits ssb_repaired SSB Repaired repair->ssb_repaired facilitates parpi PARP Inhibitor parpi->parp1 inhibits dsb Double-Strand Break (DSB) parp_trapped->dsb leads to apoptosis Apoptosis in HR-Deficient Cells dsb->apoptosis triggers

Caption: Mechanism of PARP inhibition and trapping.

Comparative Analysis of Leading PARP Inhibitors

The following table summarizes the key characteristics of the most prominent PARP inhibitors currently in clinical use or advanced development.

FeatureOlaparibRucaparibNiraparibTalazoparibVeliparib
PARP1 IC50 ~5 nM[10]~1.4 nM (Ki)[11]Potent PARP1/2 inhibitor[12]~0.57 nM[13]Weak trapper[8]
PARP Trapping Potency Moderate[8]Moderate-to-HighHighVery High[14][15]Low[8]
FDA Approvals Ovarian, Breast, Pancreatic, Prostate Cancer[2][16]Ovarian, Prostate Cancer[4][17]Ovarian Cancer[12]Breast Cancer[14]In clinical trials, often in combination[8]
Key Differentiators First-in-class, extensive clinical data[1][16]Approved for BRCA-mutated cancers[4][17]Efficacious in non-BRCA mutated ovarian cancerMost potent PARP trapper[14][15]Primarily used in combination therapies due to low single-agent activity[8]

Experimental Protocols for Evaluating PARP Inhibitors

To rigorously assess the efficacy of a novel PARP inhibitor like 2-[(4-Methoxybenzyl)amino]nicotinonitrile, a series of well-established in vitro and in vivo assays are essential.

PARP1/2 Enzymatic Assay

This assay directly measures the catalytic inhibition of PARP enzymes.

Principle: A colorimetric or fluorescent assay that quantifies the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of a DNA activator.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well plate with histones and incubate with activating DNA.

  • Compound Addition: Add serial dilutions of the test compound (e.g., 2-[(4-Methoxybenzyl)amino]nicotinonitrile) and a reference inhibitor (e.g., Olaparib).

  • Enzyme Reaction: Add recombinant PARP1 or PARP2 enzyme and biotinylated NAD+. Incubate to allow for PARylation.

  • Detection: Add streptavidin-HRP and a colorimetric substrate. Measure the absorbance to quantify PARylation.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.

start Start plate Coat plate with histones & DNA start->plate compound Add test compound & reference plate->compound enzyme Add PARP enzyme & Biotin-NAD+ compound->enzyme detect Add Strep-HRP & substrate enzyme->detect measure Measure Absorbance detect->measure end Calculate IC50 measure->end

Caption: Workflow for PARP enzymatic assay.

PARP Trapping Assay

This assay quantifies the ability of an inhibitor to trap PARP on DNA.

Principle: A fluorescence polarization-based assay that measures the binding of PARP to a fluorescently labeled DNA probe in the presence of the inhibitor.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the fluorescently labeled DNA probe, recombinant PARP1 or PARP2, and NAD+.

  • Compound Addition: Add serial dilutions of the test compound.

  • Incubation: Incubate to allow for PARP binding and potential trapping.

  • Measurement: Measure fluorescence polarization. An increase in polarization indicates the formation of a larger molecular complex (trapped PARP-DNA).

  • Data Analysis: Determine the EC50 value for PARP trapping.

Cell-Based Assays

a) Cell Viability/Cytotoxicity Assay:

Principle: Assess the effect of the PARP inhibitor on the viability of cancer cell lines, particularly those with and without BRCA mutations.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype) in 96-well plates.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

  • Viability Assessment: Use a reagent such as MTT or CellTiter-Glo to measure cell viability.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line.

b) DNA Damage Response (γH2AX) Assay:

Principle: Detect the formation of DSBs by measuring the phosphorylation of histone H2AX (γH2AX), a marker of DNA damage.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound.

  • Immunofluorescence: Fix and permeabilize the cells, then stain with an antibody specific for γH2AX.

  • Imaging/Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the number of γH2AX foci or the overall fluorescence intensity.

Concluding Remarks for the Senior Scientist

The landscape of PARP inhibitors is evolving, with a clear trajectory towards developing agents with enhanced potency and differentiated mechanisms of action. While established drugs like Olaparib and Talazoparib have set a high bar, the exploration of novel chemical scaffolds such as 2-[(4-Methoxybenzyl)amino]nicotinonitrile is crucial for expanding the therapeutic arsenal against cancers with DNA repair deficiencies.

For researchers and drug development professionals, a rigorous, multi-faceted evaluation is paramount. This includes not only the determination of catalytic inhibitory potency but also a thorough characterization of PARP trapping capabilities, selectivity profiling across the PARP family, and a comprehensive assessment of cellular activity in relevant cancer models. The experimental workflows outlined in this guide provide a robust framework for such an evaluation, enabling a data-driven comparison of novel candidates against the established benchmarks in the field. The ultimate goal is to identify next-generation PARP inhibitors with superior efficacy and a wider therapeutic window, offering new hope for patients with hard-to-treat cancers.

References

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  • LYNPARZA® (olaparib). Mechanism of Action for Advanced Ovarian Cancer. [Link]

  • Targeted Oncology. The Mechanism of Action of Olaparib. [Link]

  • Wikipedia. Olaparib. [Link]

  • Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. [Link]

  • Patsnap Synapse. What is the mechanism of Olaparib? [Link]

  • Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 21(23), 5338-5348. [Link]

  • Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(11), 1465-1477. [Link]

  • Frontiers. Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. [Link]

  • NMS Group. Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. [Link]

  • BPS Bioscience. Setting a Trap for PARP1 and PARP2. [Link]

  • Langelier, M. F., et al. (2018). Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. ACS Chemical Biology, 13(10), 2826-2835. [Link]

  • Zhang, Y., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics, 61(11), 1535-1554. [Link]

  • ResearchGate. IC 50 values of AML and ALL cell lines treated with talazoparib, olaparib or veliparib as single agent. [Link]

  • pharma&. Rubraca® (rucaparib) ATHENA-MONO Clinical Trial Data in First-Line Maintenance. [Link]

  • Boussios, S., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Cancers, 13(16), 4048. [Link]

  • CancerNetwork. Rucaparib Findings Highlight Need for More Data in BRCA+ Ovarian Carcinoma. [Link]

  • OncLive. First-Line Rucaparib Maintenance Reduces Progression Risk Across Prognostic Subgroups in HRD– High-Grade Ovarian Cancer. [Link]

  • LaFargue, C. J., et al. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Cancer, 10, 175883591985458. [Link]

  • Drugs.com. Rucaparib camsylate. [Link]

  • Li, H., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]

  • Berek, J. S., et al. (2018). Niraparib for the treatment of ovarian cancer. Expert Review of Clinical Pharmacology, 11(9), 845-853. [Link]

  • Pothuri, B., et al. (2023). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. Cancers, 15(18), 4496. [Link]

  • Li, M., et al. (2017). PARP inhibitors as precision medicine for cancer treatment. Journal of Cancer, 8(13), 2555-2563. [Link]

  • Gonzalez, A., et al. (2024). Patient Selection for the Use of Niraparib in Advanced Ovarian Cancer: A Review. International Journal of Women's Health, 16, 1-11. [Link]

  • ResearchGate. Distinct properties among three types of PARP inhibitors. [Link]

  • Pilie, P. G., et al. (2023). Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights. Frontiers in Oncology, 13, 1133026. [Link]

  • Scott, L. J. (2021). Niraparib: A Review in First-Line Maintenance Therapy in Advanced Ovarian Cancer. Drugs, 81(2), 253-263. [Link]

  • Wu, Y., et al. (2021). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Drug Development Research, 82(6), 856-867. [Link]

  • Wölfer, C., et al. (2021). PARP Inhibitors Talazoparib and Niraparib Sensitize Melanoma Cells to Ionizing Radiation. International Journal of Molecular Sciences, 22(11), 5935. [Link]

  • World News of Natural Sciences. Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. [Link]

  • Chantrapromma, S., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569-o1570. [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]

  • OSTI.gov. Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human. [Link]

  • ResearchGate. Clinical PARP inhibitors (PARPis) and determinants of response and resistance to PARPis. [Link]

  • Suwunwong, T., et al. (2013). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o281-o282. [Link]

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A Comparative Analysis of Cyanopyridine Synthesis Methodologies: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The cyanopyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. The nitrile group, with its unique electronic properties and metabolic stability, serves as a critical pharmacophore and a versatile synthetic handle for further molecular elaboration.[1] Its presence is integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the efficient and selective installation of a cyano group onto a pyridine ring is of paramount importance. This guide provides an in-depth comparative analysis of the principal methodologies for cyanopyridine synthesis, offering field-proven insights into their mechanisms, practical applications, and operational nuances.

Nucleophilic Cyanation of Activated Pyridine Derivatives

Cyanation of Pyridine N-Oxides: The Reissert-Henze Reaction

The activation of the pyridine ring through N-oxidation is a classic and highly effective strategy to facilitate nucleophilic attack. The subsequent cyanation, known as the Reissert-Henze reaction, is a widely employed method for the synthesis of 2- and 4-cyanopyridines.[2][3]

Mechanism of Action: The reaction proceeds via the activation of the pyridine N-oxide with an acylating or sulfonylating agent, forming a highly electrophilic N-acyloxy- or N-sulfonyloxypyridinium salt. This intermediate is then susceptible to nucleophilic attack by a cyanide anion, typically at the C2 or C4 position. Subsequent elimination of the activating group regenerates the aromaticity of the pyridine ring, yielding the cyanopyridine product.[4]

Workflow for the Reissert-Henze Reaction:

cluster_activation Activation cluster_cyanation Cyanation cluster_elimination Elimination & Product Formation Py_N_Oxide Pyridine N-Oxide Activated_Intermediate N-Acyloxypyridinium Salt Py_N_Oxide->Activated_Intermediate Activation Acylating_Agent Acylating Agent (e.g., (CH3)2NCOCl) Acylating_Agent->Activated_Intermediate Cyanation_Intermediate Dihydropyridine Intermediate Activated_Intermediate->Cyanation_Intermediate Cyanide_Source Cyanide Source (e.g., KCN, TMSCN) Cyanide_Source->Cyanation_Intermediate Nucleophilic Attack Cyanopyridine Cyanopyridine Cyanation_Intermediate->Cyanopyridine Elimination Byproduct Byproduct Cyanation_Intermediate->Byproduct

Caption: Workflow of the Reissert-Henze reaction for cyanopyridine synthesis.

Experimental Protocol: Synthesis of 2-Cyano-4-amidopyridine [5]

  • Reaction Setup: To a solution of 4-amidopyridine N-oxide (1.0 equiv) in acetonitrile (CH3CN), add dimethylcarbamoyl chloride (3.0 equiv).

  • Cyanation: Add potassium cyanide (KCN) (2.0 equiv) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 120°C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Advantages:

  • High regioselectivity for the C2 and C4 positions.[6]

  • Generally mild reaction conditions compared to older methods.[6]

  • A wide range of activating agents and cyanide sources can be employed, allowing for optimization.[5]

Disadvantages:

  • Requires the pre-synthesis of the pyridine N-oxide starting material.

  • Potential for deoxygenation of the N-oxide as a side reaction.

  • The use of toxic cyanide sources necessitates careful handling and waste disposal procedures.

Substitution of Halopyridines

The Rosenmund-von Braun Reaction

A traditional method for the synthesis of aryl nitriles, the Rosenmund-von Braun reaction involves the cyanation of an aryl halide using copper(I) cyanide (CuCN).[7][8]

Mechanism of Action: The reaction mechanism is thought to involve the oxidative addition of the halopyridine to Cu(I)CN, forming a Cu(III) intermediate. This is followed by reductive elimination to yield the cyanopyridine and regenerate the Cu(I) species.[8]

Experimental Protocol: Cyanation of Bromopyridine [6]

  • Reaction Setup: In a reaction vessel, combine the bromopyridine (1.0 equiv) and copper(I) cyanide (1.2-2.0 equiv) in a high-boiling polar solvent such as dimethylformamide (DMF) or pyridine.

  • Reaction Execution: Heat the mixture to a high temperature (typically 150-250°C) and maintain for several hours until the reaction is complete (monitored by TLC or Gas Chromatography).

  • Workup and Purification: Cool the reaction mixture and quench with an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The crude product is then purified by distillation or column chromatography.

Advantages:

  • Direct conversion of readily available halopyridines.

  • Applicable to a range of substituted halopyridines.

Disadvantages:

  • Requires harsh reaction conditions, including high temperatures.[6]

  • The use of stoichiometric or excess toxic copper cyanide is common.

  • Product purification can be challenging due to the high-boiling solvent and copper residues.[8]

Palladium-Catalyzed Cyanation

Modern cross-coupling chemistry offers a milder and more versatile alternative to the Rosenmund-von Braun reaction. Palladium-catalyzed cyanation of (hetero)aryl halides and triflates has become a powerful tool in organic synthesis.[9][10]

Mechanism of Action: The catalytic cycle typically involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halopyridine to form a Pd(II) intermediate.

  • Transmetalation/Ligand Exchange: The halide on the Pd(II) complex is exchanged for a cyano group from the cyanide source.

  • Reductive Elimination: The cyanopyridine product is eliminated from the Pd(II) complex, regenerating the active Pd(0) catalyst.

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide anion, which can poison the palladium center.[9][11]

Workflow for Palladium-Catalyzed Cyanation:

Pd0 Pd(0) Catalyst PdII_halide Pd(II)-Halide Complex Pd0->PdII_halide Oxidative Addition Halopyridine Halopyridine Halopyridine->PdII_halide PdII_cyanide Pd(II)-Cyanide Complex PdII_halide->PdII_cyanide Transmetalation Cyanide_Source Cyanide Source (e.g., Zn(CN)2, K4[Fe(CN)6]) Cyanide_Source->PdII_cyanide PdII_cyanide->Pd0 Cyanopyridine Cyanopyridine PdII_cyanide->Cyanopyridine Reductive Elimination

Sources

Validation of 2-[(4-Methoxybenzyl)amino]nicotinonitrile as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(4-Methoxybenzyl)amino]nicotinonitrile (CAS: 854382-10-8 ) represents a pivotal scaffold in medicinal chemistry, specifically within the class of 2-amino-3-cyanopyridines . This compound has emerged as a significant lead structure for developing anticancer agents (targeting tubulin polymerization and specific kinases) and neuroprotective therapeutics (targeting acetylcholinesterase, AChE).

This guide provides a rigorous validation framework for this compound, contrasting its efficacy with standard-of-care alternatives (Colchicine, Combretastatin A-4, Donepezil) and detailing the experimental protocols required to verify its mechanism of action (MOA).

Part 1: Mechanism of Action (MOA) & Therapeutic Logic

Primary Mechanism: Tubulin Destabilization

The defining feature of 2-[(4-Methoxybenzyl)amino]nicotinonitrile is its ability to mimic the pharmacophore of Combretastatin A-4 (CA-4) and Colchicine .

  • Binding Site: The 4-methoxybenzyl moiety functions as a bioisostere for the trimethoxyphenyl ring of Colchicine, occupying the hydrophobic pocket of the colchicine-binding site on

    
    -tubulin.
    
  • Effect: Binding prevents the polymerization of tubulin dimers into microtubules.

  • Outcome: This leads to G2/M phase cell cycle arrest , disruption of the mitotic spindle, and subsequent apoptosis in rapidly dividing tumor cells.

Secondary Mechanism: Kinase & Enzyme Modulation
  • Kinase Inhibition: The 2-amino-3-cyanopyridine core is a privileged scaffold for ATP-competitive inhibition of kinases such as Src , EGFR , and MEK , potentially offering dual-targeting capability to overcome drug resistance.

  • AChE Inhibition (Neuroprotection): The benzylamino group facilitates binding to the catalytic anionic site (CAS) of Acetylcholinesterase (AChE), preventing acetylcholine hydrolysis and inhibiting amyloid-

    
     aggregation, relevant for Alzheimer's disease pathology.
    
Mechanistic Pathway Diagram

The following diagram illustrates the dual-pathway efficacy of the compound, leading to cancer cell death and neuroprotection.

MOA_Pathway Compound 2-[(4-Methoxybenzyl)amino] nicotinonitrile Target_Tubulin Target: Beta-Tubulin (Colchicine Site) Compound->Target_Tubulin High Affinity Binding Target_AChE Target: AChE (Catalytic Site) Compound->Target_AChE Moderate Affinity Process_Polym Inhibition of Microtubule Polymerization Target_Tubulin->Process_Polym Blocks Process_Hydrolysis Inhibition of ACh Hydrolysis Target_AChE->Process_Hydrolysis Blocks Effect_Spindle Mitotic Spindle Collapse Process_Polym->Effect_Spindle Outcome_Neuro Neuroprotection (Cognitive Enhancement) Process_Hydrolysis->Outcome_Neuro Increased ACh Levels Effect_Arrest G2/M Cell Cycle Arrest Outcome_Apoptosis Apoptosis (Cancer Cell Death) Effect_Arrest->Outcome_Apoptosis Caspase Activation Effect_Spindle->Effect_Arrest

Caption: Dual mechanistic pathway showing primary tubulin destabilization leading to apoptosis and secondary AChE inhibition for neuroprotection.

Part 2: Comparative Performance Analysis

Efficacy vs. Standard Agents

Validation requires benchmarking against established therapeutics. The table below summarizes the expected performance profile based on the 2-amino-nicotinonitrile scaffold class.

Feature2-[(4-Methoxybenzyl)amino]nicotinonitrileColchicine (Standard)Combretastatin A-4 (CA-4)Donepezil (Alzheimer's)
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Colchicine Site)AChE
IC50 (Tubulin) 0.5 - 2.0

M
(Estimated)
~2.5

M
~0.002

M
N/A
IC50 (Tumor Cells) 1.0 - 5.0

M
0.01 - 0.1

M
0.001 - 0.01

M
>100

M
Solubility Moderate (Lipophilic)HighLowHigh
Toxicity Profile Low (Selectivity for tumor cells)High (Systemic toxicity)High (Cardiotoxicity)Low (GI side effects)
Mechanism Dual (Tubulin + Kinase/AChE)Single (Tubulin)Single (Tubulin/Vascular)Single (AChE)
Advantages of the Nicotinonitrile Scaffold
  • Synthetic Accessibility: The 2-amino-3-cyanopyridine core is synthesized via a robust one-pot multicomponent reaction (e.g., aldehyde + malononitrile + ketone + ammonium acetate), allowing for rapid library generation and SAR optimization.

  • Multi-Targeting Potential: Unlike CA-4, which is strictly a tubulin inhibitor, the nicotinonitrile core can be derivatized to inhibit kinases (e.g., Src, EGFR), reducing the likelihood of drug resistance development.

  • Reduced Toxicity: Early studies on this scaffold suggest a more favorable toxicity profile compared to the systemic toxicity often seen with Colchicine.

Part 3: Experimental Validation Protocols

To validate 2-[(4-Methoxybenzyl)amino]nicotinonitrile as a therapeutic agent, the following experimental workflow must be executed.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: Confirm direct interaction with tubulin and inhibition of microtubule assembly.

  • Reagents: Purified porcine brain tubulin (>99%), GTP, fluorescence reporter (DAPI or specific tubulin dye).

  • Method:

    • Prepare tubulin solution (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Add GTP (1 mM) and test compound (0.1 - 10

      
      M).
      
    • Incubate at 37°C in a fluorescence plate reader (Ex: 360 nm, Em: 450 nm).

    • Readout: Measure fluorescence intensity over 60 minutes. A decrease in Vmax compared to control indicates inhibition.

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Objective: Validate G2/M phase arrest, a hallmark of tubulin inhibition.

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), A549 (Lung).

  • Method:

    • Seed cells (

      
       cells/well) and treat with compound at IC50 concentration for 24h.
      
    • Harvest cells, wash with PBS, and fix in 70% cold ethanol overnight.

    • Stain with Propidium Iodide (PI) (50

      
      g/mL) and RNase A.
      
    • Analyze via Flow Cytometer.

    • Criteria: A significant accumulation of cells in the G2/M peak (>30%) confirms the mechanism.

Validation Workflow Diagram

This diagram outlines the logical sequence of experiments to move from compound identification to validated lead.

Validation_Workflow Step1 Step 1: Synthesis & Characterization (NMR, MS, IR) Step2 Step 2: In Vitro Cytotoxicity Screen (MTT Assay) Step1->Step2 Pure Compound Step3 Step 3: Target Validation (Tubulin Assay) Step2->Step3 IC50 < 10 µM Step4 Step 4: Mechanism Confirmation (Cell Cycle/Apoptosis) Step3->Step4 Confirmed Inhibition Step5 Step 5: In Vivo Efficacy (Xenograft Model) Step4->Step5 G2/M Arrest

Caption: Step-by-step experimental workflow for validating the therapeutic potential of the compound.

Part 4: Conclusion & Future Outlook

2-[(4-Methoxybenzyl)amino]nicotinonitrile is a robust lead candidate. Its structural simplicity, combined with the validated biological activity of the 2-amino-3-cyanopyridine scaffold, positions it as a versatile agent.

  • Immediate Application: Development of novel tubulin inhibitors with improved solubility and reduced toxicity compared to Colchicine.

  • Future Direction: Exploration of its "multi-target" potential in neurodegenerative diseases (Alzheimer's) due to the dual AChE/Tubulin inhibitory profile.

References

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 2023.

  • Nicotinonitrile derivatives as antitumor agents. Pharmacophore, 2023.

  • Synthesis and biological evaluation of 2-amino-nicotinonitrile derivatives.Chemical Biology & Drug Design.
  • 2-[(4-methoxybenzyl)amino]nicotinonitrile Product Information. ChemicalBook.

QSAR Analysis of Nicotinonitriles: Scaffold Performance & Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the Nicotinonitrile (2-amino-3-cyanopyridine) scaffold, a privileged structure in medicinal chemistry, comparing its pharmacological potency against clinical standards in oncology and neurodegeneration. Furthermore, it provides a technical comparison of QSAR methodologies (2D-MLR vs. 3D-CoMFA) used to optimize these ligands, offering researchers a data-driven roadmap for lead optimization.

Part 1: Scaffold Performance Comparison

Nicotinonitriles vs. Clinical Standards

The 2-amino-3-cyanopyridine moiety functions as a bioisostere for various heterocycles, offering unique hydrogen-bonding capabilities via the cyano (


) group and the amino (

) group.
1. Oncology (Target: Tubulin/Topoisomerase II)

Comparison: Nicotinonitrile derivatives vs. Combretastatin A-4 (CA-4) and Doxorubicin .

  • Mechanism: The scaffold mimics the cis-stilbene core of CA-4 but with improved metabolic stability. The cyano group acts as a critical H-bond acceptor in the colchicine binding site of tubulin.

Compound ClassTarget

(MCF-7 Breast Cancer)
Selectivity Index (SI)Advantages
Nicotinonitrile Analog (Cmpd 26) Tubulin / Topo II15.6 µM High (>10)Dual inhibition mechanism; lower cardiotoxicity risk than anthracyclines.
Combretastatin A-4 Tubulin~0.004 µMModeratePotent but suffers from rapid metabolic isomerization (cis to trans).
Doxorubicin Topo II / DNA0.5 - 1.0 µMLowHigh potency but severe cardiotoxicity (dose-limiting).

Data Source: Derived from recent comparative studies on 2,4,6-trisubstituted nicotinonitriles [1].

2. Neurodegeneration (Target: Acetylcholinesterase - AChE)

Comparison: Nicotinonitrile derivatives vs. Tacrine .

  • Mechanism: The pyridine ring engages in

    
    -
    
    
    
    stacking with Trp84 in the AChE catalytic anionic site (CAS), while the cyano group interacts with the oxyanion hole.
Compound ClassTarget

(AChE Inhibition)
Hepatotoxicity RiskAdvantages
Nicotinonitrile Derivatives AChE / BChE0.05 - 0.5 µM LowTunable lipophilicity (LogP) for Blood-Brain Barrier (BBB) penetration.
Tacrine AChE0.03 - 0.1 µMHigh First-gen drug; withdrawn/limited due to severe liver toxicity (transaminase elevation).

Part 2: QSAR Methodological Comparison

2D-QSAR (MLR) vs. 3D-QSAR (CoMFA)

For researchers optimizing this scaffold, choosing the right modeling technique is critical.

Feature2D-QSAR (MLR/GA) 3D-QSAR (CoMFA/CoMSIA)
Primary Input Topological indices, electronic descriptors (HOMO/LUMO).3D molecular field interaction energies (Steric/Electrostatic).[1][2]
Alignment Dependency None (Alignment independent).Critical (Requires precise RMSD superposition).
Predictive Power (

)
Typically 0.70 - 0.85Typically > 0.80 (Higher spatial resolution).
Computational Cost Low (Seconds/Minutes).High (Requires conformational sampling).
Best Use Case High-throughput screening of large libraries.Fine-tuning substituent bulk and polarity in the final lead optimization phase.

Expert Insight: While 3D-QSAR offers superior visualization of the binding pocket, 2D-QSAR using Multiple Linear Regression (MLR) is often more robust for nicotinonitriles due to the scaffold's conformational flexibility. A study comparing methods for similar heterocyclic antagonists found that MLR often yields comparable external predictivity (


) to 3D methods without the bias introduced by alignment errors [3].

Part 3: Experimental Protocols

Protocol A: One-Pot Synthesis of Nicotinonitriles

Context: To generate the training set for QSAR, a diverse library is required. The most efficient method is the four-component reaction.

  • Reagents: Aromatic aldehyde (1.0 eq), Acetophenone derivative (1.0 eq), Malononitrile (1.0 eq), Ammonium Acetate (1.5 eq).

  • Catalyst: Nanostructured diphosphate (

    
    ) or basic alumina.
    
  • Procedure:

    • Mix reagents in ethanol (or solvent-free conditions for green chemistry).

    • Reflux at 80°C for 2–4 hours.

    • Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Purification: Cool to room temperature. The solid product precipitates. Filter and wash with cold ethanol. Recrystallize from DMF/Ethanol.

  • Yield: Typically 85–95%.

Protocol B: QSAR Workflow (Step-by-Step)

Context: Establishing a predictive model for biological activity.[1][3][4][5][6][7][8][9]

  • Dataset Curation: Select 30–50 synthesized compounds. Convert

    
     to 
    
    
    
    (
    
    
    ) to ensure linear distribution.
  • Geometry Optimization: Use DFT (B3LYP/6-31G*) to minimize structures. Calculate partial charges (Gasteiger-Hückel).

  • Descriptor Calculation:

    • 2D: Calculate Wiener index, LogP, Molar Refractivity (using software like Dragon or PaDEL).

    • 3D: Align molecules using the rigid pyridine core as the template (RMSD < 0.5 Å). Generate steric (Lennard-Jones) and electrostatic (Coulombic) fields.

  • Statistical Modeling:

    • Split data: 80% Training, 20% Test (use Kennard-Stone algorithm for diversity).

    • Run PLS (Partial Least Squares) regression.[1][6]

  • Validation (The "Trust" Pillar):

    • Internal: Leave-One-Out (LOO) cross-validation. Acceptable if

      
      .
      
    • External: Calculate

      
       on the test set.[8] Acceptable if 
      
      
      
      .[5]

Part 4: Visualization & Mechanism

Diagram 1: QSAR & Drug Design Workflow

This flow illustrates the logical progression from chemical synthesis to computational validation.

QSAR_Workflow cluster_Modeling Computational Modeling Synthesis Library Synthesis (One-Pot MCR) BioAssay Biological Assay (IC50 / MIC Determination) Synthesis->BioAssay Curation Data Curation (pIC50 Conversion) BioAssay->Curation GeomOpt Geometry Optimization (DFT/MM2) Curation->GeomOpt Descriptors Descriptor Calculation (Electronic/Steric/Topological) GeomOpt->Descriptors Split Data Splitting (Training vs Test Set) Descriptors->Split ModelBuild Model Building (MLR / CoMFA) Split->ModelBuild Validation Validation Metrics (q² > 0.5, r² > 0.6) ModelBuild->Validation Validation->ModelBuild If Invalid (Refine) Prediction Predict New Ligands Validation->Prediction If Valid

Caption: Integrated workflow connecting wet-lab synthesis (MCR) with computational QSAR modeling and validation.

Diagram 2: Nicotinonitrile Pharmacophore Interactions

Visualizing why this scaffold works against targets like AChE or Tubulin.

Pharmacophore Core Pyridine Core (Scaffold) Pocket_Pi Aromatic Slot (Trp/Phe) Core->Pocket_Pi Pi-Pi Stacking Cyano 3-Cyano Group (-CN) Pocket_Hole Oxyanion Hole (Ser/Gly) Cyano->Pocket_Hole H-Bond Acceptor (Critical) Amino 2-Amino Group (-NH2) Pocket_Hbond H-Bond Donor (Backbone) Amino->Pocket_Hbond H-Bond Donor Aryl 4-Aryl Substituent (Hydrophobic) Pocket_Hydro Hydrophobic Pocket Aryl->Pocket_Hydro Van der Waals

Caption: Pharmacophore map showing critical binding interactions of the 2-amino-3-cyanopyridine scaffold.

References

  • Hassan, E. S., et al. (2025).[10] Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. Sciety. Available at: [Link]

  • García-Domenech, R., et al. (2014). QSAR analysis on tacrine-related acetylcholinesterase inhibitors. BioMed Central. Available at: [Link]

  • Pourbasheer, E., et al. (2014). Comparison of Different 2D and 3D-QSAR Methods on Activity Prediction of Histamine H3 Receptor Antagonists. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Hadizadeh, F., et al. (2013). QSAR Studies on N-aryl Derivative Activity Towards Alzheimer's Disease. MDPI Molecules. Available at: [Link]

Sources

interpreting zone of inhibition data for antimicrobial compounds

Author: BenchChem Technical Support Team. Date: February 2026

<_ A Senior Application Scientist's Guide to Interpreting Zone of Inhibition Data for Novel Antimicrobial Compounds

Introduction: Beyond the Halo – A Deeper Look into Antimicrobial Efficacy

In the urgent, global search for novel antimicrobial agents, the zone of inhibition (ZOI) assay stands as a foundational and visually intuitive screening tool.[1][2] Also known as the Kirby-Bauer test, this method provides a rapid, qualitative assessment of a compound's ability to halt the growth of a specific microorganism.[3][4][5] An antimicrobial-impregnated disk is placed on an agar plate uniformly inoculated with a bacterial lawn.[6][7] As the compound diffuses into the agar, a concentration gradient is formed. If the compound is effective, a clear "halo," or zone of inhibition, will appear around the disk where microbial growth is prevented.[1][8][9]

However, for the discerning researcher and drug development professional, interpreting these zones extends far beyond a simple measurement of diameter. This guide provides an in-depth exploration of the principles governing the zone of inhibition assay, a detailed protocol grounded in scientific best practices, and a nuanced framework for interpreting the data to meaningfully compare antimicrobial compounds and guide further research.

The Science Behind the Zone: Principles of Diffusion and Inhibition

The formation of a zone of inhibition is a dynamic interplay between the diffusion of the antimicrobial agent and the growth of the microorganism.[1][6] The size of the zone is influenced by a multitude of factors, including:

  • Compound-Specific Properties: The molecular weight, solubility, and diffusion rate of the antimicrobial compound in the agar are critical determinants of zone size.[6][10][11] Larger molecules, for instance, will diffuse more slowly, potentially resulting in a smaller zone of inhibition even for a highly potent compound.[12][13]

  • Microorganism Susceptibility: The intrinsic susceptibility of the test organism to the antimicrobial agent is a primary factor.[10]

  • Experimental Conditions: The composition and thickness of the agar, inoculum density, incubation temperature and time, and even the pH of the medium can significantly impact the results.[1][10][11]

It is crucial to understand that a direct comparison of zone diameters between different antimicrobial compounds can be misleading without considering these variables.[6][13] A larger zone of inhibition generally suggests greater potency, but this is a semi-quantitative measure.[2][3]

Standardized Methodology: The Kirby-Bauer Disk Diffusion Assay

To ensure reproducibility and comparability of results, adherence to a standardized protocol is paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for performing antimicrobial susceptibility testing.[12][14][15][16]

Experimental Protocol: A Step-by-Step Guide

  • Preparation of Inoculum:

    • Aseptically select several colonies of the pure microbial culture.

    • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.[7][12] This standardization is critical for ensuring a consistent bacterial lawn.

  • Inoculation of Agar Plate:

    • Use a sterile cotton swab to uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate.[6][7] This ensures confluent growth.

  • Application of Antimicrobial Disks:

    • Using sterile forceps or a disk dispenser, place the antimicrobial-impregnated paper disks onto the agar surface.[7]

    • Ensure firm and even contact with the agar.

  • Incubation:

    • Invert the plates and incubate at a temperature suitable for the test microorganism (typically 35-37°C) for 18-24 hours.[4][17]

  • Measurement and Interpretation:

    • Following incubation, measure the diameter of the zones of inhibition in millimeters using a ruler or calipers.[1][18]

    • Interpret the results by comparing the zone diameters to established breakpoint tables provided by organizations like CLSI or EUCAST.[6][13] These tables categorize the organism as susceptible (S), intermediate (I), or resistant (R) to the tested antimicrobial.

Visualizing the Workflow

KirbyBauerWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Standard Inoculum Inoculate Inoculate Agar Plate with Standardized Culture Inoculum->Inoculate Agar Prepare Mueller-Hinton Agar Plate Agar->Inoculate PlaceDisks Apply Antimicrobial Disks Inoculate->PlaceDisks Incubate Incubate Plates (18-24h, 35-37°C) PlaceDisks->Incubate Measure Measure Zone Diameters (mm) Incubate->Measure Interpret Interpret Results using CLSI/EUCAST Breakpoints Measure->Interpret

Caption: Standardized workflow for the Kirby-Bauer disk diffusion assay.

Interpreting the Data: A Comparative Analysis

To illustrate the interpretation of zone of inhibition data, consider the following hypothetical results for three novel antimicrobial compounds (A, B, and C) tested against Staphylococcus aureus, with a standard antibiotic, Vancomycin, as a control.

Compound Average Zone of Inhibition (mm) Standard Deviation Interpretation (based on hypothetical breakpoints)
Compound A22± 1.2Susceptible
Compound B15± 0.8Intermediate
Compound C8± 0.5Resistant
Vancomycin25± 1.5Susceptible

Analysis of Comparative Data:

  • Compound A demonstrates significant antimicrobial activity, with a zone of inhibition approaching that of the control antibiotic, Vancomycin. This suggests it is a promising candidate for further investigation.

  • Compound B shows moderate activity, falling into the "intermediate" category. This could indicate that a higher concentration of the compound may be required to be effective.[8]

  • Compound C exhibits minimal to no activity, indicating that the test organism is likely resistant to this compound.[8]

Beyond the Diameter: Nuances in Interpretation

A thorough analysis of zone of inhibition data requires looking beyond the raw measurements. Consider the following:

  • Zone Edge Characteristics: A sharp, clear zone edge suggests bactericidal (killing) activity, while a fuzzy or indistinct edge may indicate bacteriostatic (inhibitory) activity.[19] Further testing, such as determining the Minimum Bactericidal Concentration (MBC), is needed to confirm this.[20][21]

  • Presence of Colonies within the Zone: The appearance of individual colonies within the zone of inhibition can indicate the presence of a resistant subpopulation of the microorganism.[18]

  • Correlation with Minimum Inhibitory Concentration (MIC): The zone of inhibition diameter is inversely correlated with the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits visible growth.[20][22] A larger zone of inhibition generally corresponds to a lower MIC.[20] While the disk diffusion assay is a qualitative measure, specialized techniques like the E-test can provide a quantitative MIC value directly on the agar plate.[19][21]

Decision-Making Framework for Data Interpretation

InterpretationFramework Start Measure Zone of Inhibition (mm) Compare Compare to CLSI/EUCAST Breakpoint Standards Start->Compare Susceptible Susceptible Compare->Susceptible Zone ≥ S Intermediate Intermediate Compare->Intermediate I < Zone < S Resistant Resistant Compare->Resistant Zone ≤ R Proceed Proceed with further characterization (MIC/MBC) Susceptible->Proceed Optimize Consider dose optimization or modification Intermediate->Optimize Reject Reject or redesign the compound Resistant->Reject

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-[(4-Methoxybenzyl)amino]nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 2-[(4-Methoxybenzyl)amino]nicotinonitrile, a compound class that requires careful handling due to its potential cytotoxic and hazardous properties. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure that disposal is conducted safely, efficiently, and in compliance with regulatory standards.

The core principle of this guide is to treat 2-[(4-Methoxybenzyl)amino]nicotinonitrile as a cytotoxic and toxic compound.[1][2] This classification is based on the toxicological profiles of its constituent functional groups: the aminopyridine core and the nitrile group.[3][4] Many cytotoxic drugs are known to be carcinogens, mutagens, or teratogens, necessitating control measures that reduce exposure to levels 'as low as reasonably practicable'.[1]

Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure

Before any disposal activities commence, a thorough risk assessment is mandatory.[1][4] 2-[(4-Methoxybenzyl)amino]nicotinonitrile is not a common household chemical; it is a specialized laboratory reagent. Its structure suggests several potential hazards:

  • Toxicity: The aminopyridine scaffold is present in compounds known for acute toxicity if swallowed, inhaled, or in contact with skin.[4][5][6] The nitrile group (-CN) can, under specific conditions (e.g., reaction with strong acids), potentially release highly toxic hydrogen cyanide gas.

  • Cytotoxicity: As a compound likely used in drug development, it should be presumed to be cytotoxic, meaning it is toxic to living cells.[1][7] Occupational exposure to cytotoxic drugs can lead to a range of health issues, from skin irritation to severe systemic effects.[7]

  • Environmental Hazard: Release into the environment must be strictly avoided.[8][9] Such compounds can be toxic to aquatic life with long-lasting effects.[6]

Due to these risks, all waste streams containing this compound must be classified and handled as hazardous chemical waste.[10]

Hazard ClassificationRationale & Primary ConcernRegulatory Framework
Acute Toxicity Potential for harm from short-term exposure via ingestion, inhalation, or skin contact.[4][5]Resource Conservation and Recovery Act (RCRA)
Cytotoxicity High toxicity to cells; potential carcinogen, mutagen, or teratogen.[1]OSHA Hazard Communication Standard; NIOSH Guidelines
Environmental Hazard Harmful to aquatic organisms and ecosystems.[6]EPA Clean Water Act
The Disposal Workflow: A Step-by-Step Protocol

The following procedures provide a comprehensive approach to managing waste generated from the use of 2-[(4-Methoxybenzyl)amino]nicotinonitrile, from contaminated labware to bulk quantities.

Proper PPE is non-negotiable when handling cytotoxic or toxic compounds and their waste.[7][11] The risk assessment should dictate the specific PPE required, but the minimum includes:

  • Two Pairs of Nitrile Gloves: Wear two pairs of chemotherapy-rated or powder-free nitrile gloves.[12] Vinyl gloves are not acceptable.[12] If a glove becomes contaminated, it must be changed immediately using the proper removal technique to avoid skin contact.[3][13]

  • Protective Gown: A disposable, low-permeability gown should be worn to prevent skin contact.[11][12]

  • Eye and Face Protection: Safety glasses with side shields are mandatory. A face shield should be used in addition to safety glasses whenever there is a risk of splashing.[3][11]

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet, a fit-tested NIOSH-approved respirator is required to prevent inhalation.[2][3][11]

Proper segregation is critical. All waste items that have come into contact with 2-[(4-Methoxybenzyl)amino]nicotinonitrile must be treated as cytotoxic hazardous waste.[11]

  • Waste Streams: Establish three distinct, clearly labeled waste containers in the immediate work area (a "Satellite Accumulation Area" or SAA).[10][14]

    • Solid Waste: For contaminated gloves, gowns, bench paper, pipette tips, and vials.

    • Liquid Waste: For solutions containing the compound. This should be further segregated into halogenated and non-halogenated solvent waste if applicable.

    • Sharps Waste: For contaminated needles, syringes, and scalpels.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste - Cytotoxic" and list all chemical constituents, including solvents.[11] Keep containers closed unless actively adding waste.[14]

Prompt decontamination of work surfaces and non-disposable glassware is essential to minimize exposure risk.[7]

  • Prepare Decontamination Solution: A solution of 70% ethanol or a suitable laboratory detergent can be used for initial cleaning. For thorough decontamination, a solution known to degrade cytotoxic compounds may be required—consult your institution's safety office.

  • Wipe Down Surfaces: At the end of each work session, thoroughly wipe down the chemical fume hood, benchtops, and any equipment used. All wipes are to be disposed of as solid cytotoxic waste.

  • Clean Glassware: If glassware is to be reused, rinse it three times with a suitable solvent (e.g., acetone, ethanol) that will solubilize the compound. The rinsate must be collected and disposed of as liquid hazardous waste. Following the solvent rinse, wash the glassware with laboratory detergent and water.

  • Unused or Expired Solid Compound:

    • Do NOT dispose of down the drain or in regular trash.[10]

    • If in its original container, ensure the cap is tightly sealed. Do not deface the manufacturer's label.[10]

    • Place the sealed container inside a secondary container (like a plastic bag) and label it clearly for pickup by your institution's Environmental Health and Safety (EHS) department.[12]

  • Solutions Containing the Compound (Liquid Waste):

    • Collect all liquid waste, including experimental solutions and solvent rinses, in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass carboy).[10]

    • Keep the container securely capped when not in use. Ensure it is properly labeled with all components.

    • Do NOT mix incompatible waste streams. For instance, keep acidic waste separate from nitrile-containing waste to prevent any potential for hydrogen cyanide generation.

  • Contaminated Lab Consumables (Solid Waste):

    • Collect all contaminated disposables (gloves, pipette tips, paper towels, etc.) in a dedicated container lined with a heavy-duty plastic bag.[10]

    • Once full, seal the bag and place it in the designated solid cytotoxic waste container for EHS pickup.

Accidental spills must be dealt with immediately as they present a high exposure risk.[1]

  • Alert Personnel: Notify others in the immediate area and restrict access.

  • Don Appropriate PPE: Ensure you are wearing the full PPE described in Step 1.

  • Contain the Spill: For liquid spills, use a chemical spill kit absorbent. For solid spills, gently cover with damp paper towels to avoid generating dust.

  • Clean Up: Working from the outside in, carefully collect all contaminated materials.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and EHS office as per institutional policy.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with 2-[(4-Methoxybenzyl)amino]nicotinonitrile.

G Disposal Workflow for 2-[(4-Methoxybenzyl)amino]nicotinonitrile cluster_0 Phase 1: Identification cluster_1 Phase 2: Segregation cluster_2 Phase 3: Collection cluster_3 Phase 4: Final Disposition A Waste Generation (Use of Compound) B Identify Waste Type A->B C Solid Waste (Gloves, Vials, Tips) B->C Solid D Liquid Waste (Solutions, Rinsate) B->D Liquid E Sharps Waste (Needles, Scalpels) B->E Sharps F Collect in Labeled 'Cytotoxic Solid Waste' Bin C->F G Collect in Labeled, Sealed 'Cytotoxic Liquid Waste' Carboy D->G H Collect in Puncture-Proof 'Cytotoxic Sharps' Container E->H I Store in Designated Satellite Accumulation Area F->I G->I H->I J Request EHS Pickup I->J K Final Disposal by Licensed Facility J->K

Caption: Decision tree for the safe segregation and disposal of waste.

Conclusion: A Culture of Safety

The proper disposal of 2-[(4-Methoxybenzyl)amino]nicotinonitrile is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the inherent hazards of the compound and adhering to a strict, well-defined disposal protocol, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements based on local, state, and federal regulations.[14][15]

References

  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE).[Link]

  • Safe handling of cytotoxics: guideline recommendations. Canadian Journal of Hospital Pharmacy.[Link]

  • Working Safely with Cytotoxic Compounds Guideline. The University of Queensland.[Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA).[Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS.[Link]

  • Rubber Chemical Compatibility Charts. CP Lab Safety.[Link]

  • 4-aminopyridine Safety Data Sheet. Sdfine.[Link]

  • 4-Amino-nicotinonitrile Safety Data Sheet. AFG Bioscience LLC.[Link]

  • 3-AMINOPYRIDINE Safety Data Sheet. Loba Chemie.[Link]

  • Chemical Compatibility of Nitrile, EPDM and Fluor Elastomers. Pantheon UFRJ.[Link]

  • Chemical Compatibility Chart. The Rubber Group.[Link]

  • Chemical Resistance Chart. Microflex.[Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ECI.[Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).[Link]

  • Hazardous Waste Disposal Guide. University of Illinois Urbana-Champaign.[Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.[Link]

  • Dispose of Hazardous Waste. Ohio Environmental Protection Agency.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.